molecular formula C6H12ClNO3 B591610 (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride CAS No. 154307-84-3

(2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride

Katalognummer: B591610
CAS-Nummer: 154307-84-3
Molekulargewicht: 181.616
InChI-Schlüssel: ZWHYCCWEJZJLHW-FHAQVOQBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO3 and its molecular weight is 181.616. The purity is usually 95%.
BenchChem offers high-quality (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2S,5S)-5-hydroxypiperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c8-4-1-2-5(6(9)10)7-3-4;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHYCCWEJZJLHW-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NCC1O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC[C@H]1O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid, also known as cis-5-Hydroxy-L-pipecolic acid, is a non-proteinogenic amino acid that has garnered significant interest in the pharmaceutical and chemical industries.[] Its rigid, chiral piperidine scaffold, adorned with hydroxyl and carboxylic acid functionalities, makes it a valuable building block for the synthesis of complex, biologically active molecules.[2] Notably, it serves as a crucial intermediate in the development of novel therapeutic agents, including inhibitors of bacterial β-lactamases, thereby addressing the pressing challenge of antibiotic resistance.[3] This guide provides a comprehensive overview of the scientifically robust and industrially viable synthesis pathways for producing (2S,5S)-5-hydroxypiperidine-2-carboxylic acid hydrochloride in high purity and stereochemical integrity.

Strategic Approaches to Stereoselective Synthesis

The paramount challenge in the synthesis of (2S,5S)-5-hydroxypiperidine-2-carboxylic acid lies in the precise control of the two stereocenters at the C2 and C5 positions to achieve the desired cis configuration. Two principal strategies have emerged as the most effective: a chemoenzymatic approach leveraging the selectivity of hydroxylase enzymes, and a purely chemical synthesis commencing from readily available chiral precursors like L-pyroglutamic acid.

Chemoenzymatic Synthesis: A Green and Efficient Pathway

The chemoenzymatic route offers an elegant and environmentally benign approach, capitalizing on the remarkable regio- and stereoselectivity of enzymes. This pathway typically involves the direct hydroxylation of L-pipecolic acid.

Core Principle: Enzymatic Hydroxylation

The key transformation in this pathway is the hydroxylation of L-pipecolic acid at the C5 position, catalyzed by a class of enzymes known as L-proline cis-4-hydroxylases.[4][5] These non-heme Fe(II)/α-ketoglutarate-dependent dioxygenases, despite their name, exhibit promiscuous activity towards L-pipecolic acid, yielding a mixture of hydroxylated products.[6] Through protein engineering, specific mutants of these enzymes have been developed to greatly favor the formation of the desired cis-5-hydroxy-L-pipecolic acid.[6]

Experimental Workflow: Enzymatic Hydroxylation

Sources

Introduction: The Strategic Importance of 5-Hydroxypiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Novel Synthesis Methods for 5-Hydroxypiperidine-2-carboxylic Acid

5-Hydroxypiperidine-2-carboxylic acid, also known as 5-hydroxypipecolic acid, is a non-proteinogenic amino acid that has garnered significant attention from the scientific community. Its molecular structure, featuring a piperidine ring functionalized with both a hydroxyl and a carboxylic acid group at stereogenic centers, makes it a highly valuable chiral building block.[1][2] This compound serves as a versatile synthon in medicinal chemistry for constructing complex molecules with precise three-dimensional architectures.[1]

Its primary significance lies in its role as a crucial intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs).[3] Notably, specific stereoisomers of 5-hydroxypiperidine-2-carboxylic acid are key precursors for potent β-lactamase inhibitors, which are critical for overcoming bacterial resistance to β-lactam antibiotics.[4][5] The compound is also found in various natural sources, including plants like Morus alba and Calliandra angustifolia, suggesting inherent biological relevance.[6][]

The synthesis of this molecule, however, presents considerable challenges, primarily in controlling the relative and absolute stereochemistry at the C2 and C5 positions. Consequently, the development of novel, efficient, and stereoselective synthetic methods is a paramount objective for both academic research and industrial-scale pharmaceutical production. This guide provides an in-depth exploration of modern synthetic strategies that offer advantages in terms of stereocontrol, safety, and scalability over traditional approaches.

Pillar 1: Stereoselective Synthesis from Chiral Pool Precursors

One of the most effective strategies for synthesizing enantiomerically pure compounds is to begin with a readily available, inexpensive chiral molecule—a "chiral pool" approach. Glutamic acid and its derivative, pyroglutamic acid, are frequently employed as starting materials for this purpose.[4][5]

Causality Behind the Experimental Choice:

Starting with L-glutamic acid inherently sets the stereochemistry at what will become the C2 position of the piperidine ring. The primary challenge then becomes the diastereoselective construction of the six-membered ring and the introduction of the C5 hydroxyl group. An industrially optimized method detailed in recent patents focuses on a robust sequence involving homologation (carbon chain extension), cyclization, and stereoselective functionalization, which crucially avoids hazardous reagents like diazomethane and expensive heavy metal catalysts.[1][4]

Workflow: Synthesis via a Bicyclic Lactone Intermediate

A key innovation in this pathway is the formation and isolation of a crystalline bicyclic lactone intermediate, 5-acyl-2-oxa-5-azabicyclo[2.2.2]octan-3-one.[4] This rigid structure not only facilitates purification by crystallization—thereby ensuring high optical purity—but also directs subsequent reactions with high stereoselectivity.

G cluster_0 Synthesis from Pyroglutamic Acid A Protected Pyroglutamic Acid B Homologation & Functionalization A->B Increase carbon chain C Acyclic Diester Intermediate (Protected) B->C D Deprotection of Hydroxyl Group C->D Selective removal of P E Key Intermediate (8) D->E F Hydrolysis, Lactonization & Decarboxylation E->F Stereoselective cyclization G Crystalline Bicyclic Lactone Intermediate (9) F->G Purification via crystallization H Hydrolysis & Amide Cleavage G->H Ring opening I (2S,5S)-5-Hydroxypiperidine- 2-carboxylic acid (10) H->I

Caption: Stereoselective synthesis pathway from pyroglutamic acid.[4]

Experimental Protocol: Synthesis of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

The following protocol is a generalized representation based on the principles described in patent literature.[4][5]

  • Step 1: Homologation. A protected pyroglutamic acid derivative is subjected to a series of reactions to extend the carbon backbone, typically yielding a protected, functionalized acyclic intermediate.

  • Step 2: Formation of the Key Diester Intermediate. Further chemical modifications lead to the formation of a protected diester compound (represented as compound 7 in the patent literature), which contains the necessary atoms for the piperidine ring.[5]

  • Step 3: Selective Deprotection. The hydroxyl protecting group (P) on the intermediate is selectively removed to yield a crucial alcohol diester intermediate (compound 8).[4]

  • Step 4: Stereoselective Lactonization and Decarboxylation. The diester (compound 8) undergoes hydrolysis. The resulting diacid intermediate is then induced to cyclize. The steric constraints of the molecule favor the formation of a lactone between the hydroxyl group and one of the carboxyl groups. Subsequent decarboxylation proceeds stereoselectively due to the fixed conformation, yielding the crystalline bicyclic lactone (compound 9).[5] This step is critical as it purifies the desired cis-isomer.

  • Step 5: Final Hydrolysis. The purified bicyclic lactone (compound 9) is treated with acid (e.g., HCl) to hydrolyze both the lactone and the amide bond, affording the final (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid product with high purity.[4]

Pillar 2: Biocatalysis via Enzymatic Kinetic Resolution

Biocatalysis represents a powerful and green alternative for achieving high enantiomeric purity. Enzymatic kinetic resolution (EKR) is particularly well-suited for separating stereoisomers by leveraging an enzyme's ability to selectively catalyze a reaction on only one enantiomer in a racemic mixture.

Causality Behind the Experimental Choice:

Enzymes operate under mild conditions (temperature, pH) and exhibit exquisite stereoselectivity, often precluding the need for complex protecting group chemistry and avoiding harsh reagents.[1] This approach is ideal for producing optically pure compounds where traditional chemical methods may yield mixtures of stereoisomers. The synthesis of 5-hydroxypiperidine-2-carboxylic acid via EKR of an epoxy amino acid derivative is a novel strategy that efficiently separates stereoisomers and prevents the formation of regioisomeric impurities.[1]

Workflow: Enzymatic Resolution and Cyclization

The general workflow involves synthesizing a racemic precursor that can be resolved by an enzyme, followed by separation and conversion of the desired isomer into the final product.

G cluster_1 Biocatalytic Synthesis Workflow A Racemic Epoxy Amino Acid Precursor B Enzymatic Kinetic Resolution (EKR) (e.g., Lipase) A->B C Separated Mixture: (R)-Isomer (Unreacted) & (S)-Isomer (Modified) B->C D Purified (R)-Isomer C->D Chromatographic Separation E Intramolecular Cyclization D->E Base-catalyzed F Deprotection E->F G Enantiopure 5-Hydroxypiperidine- 2-carboxylic acid F->G G cluster_2 Conceptual Asymmetric Synthesis A Protected Dihydropyridine Carboxylic Ester B Asymmetric Dihydroxylation (e.g., Sharpless AD) A->B Chiral Osmium Catalyst + Ligand C Chiral Diol Intermediate B->C D Functional Group Manipulation C->D E Stereoselective Reduction of remaining double bond D->E F Deprotection E->F G Enantiopure 5-Hydroxypiperidine- 2-carboxylic acid F->G

Sources

A-Technical-Guide-to-the-Stereose-lective-Synthesis-of-(2s,5s)-5-Hydroxypiperidine-2-carboxylic-Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid, also known as L-cis-5-Hydroxypipecolic acid, is a non-proteinogenic amino acid characterized by a piperidine scaffold with two defined stereocenters.[] This structure is a key building block in medicinal chemistry and is found in various natural products.[][2] Its constrained cyclic nature makes it a valuable component for designing peptidomimetics and other bioactive molecules with specific conformational properties. This guide provides an in-depth analysis of the primary stereoselective strategies for its synthesis, focusing on chiral pool-based approaches and asymmetric catalysis. Detailed protocols, mechanistic insights, and a comparative analysis are presented to aid researchers in drug development and chemical synthesis.

Introduction: Significance and Stereochemical Challenges

The piperidine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The incorporation of hydroxyl and carboxylic acid functionalities, as in (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid, offers multiple points for further chemical modification while influencing the molecule's polarity and binding interactions.[2] It has been investigated for its potential neuroprotective properties and as an intermediate in the synthesis of potent enzyme inhibitors, such as β-lactamase inhibitors.[2][3]

The core synthetic challenge lies in the precise control of the two stereocenters at positions C2 and C5 to achieve the desired cis relative stereochemistry. The absolute configuration, (2S,5S), necessitates highly stereoselective transformations. This guide will explore two dominant and effective strategies to overcome this challenge:

  • Chiral Pool Synthesis: Leveraging readily available and optically pure starting materials, such as L-glutamic acid, where one or more stereocenters are already established.

  • Asymmetric Catalysis: Creating the desired stereocenters through the use of chiral catalysts that can differentiate between enantiotopic faces or groups.

Strategy I: Chiral Pool Synthesis from L-Glutamic Acid

One of the most established and reliable methods for synthesizing L-cis-5-Hydroxypipecolic acid begins with L-glutamic acid. This approach is advantageous as the stereocenter at C2 is sourced directly from the starting material, simplifying the stereochemical problem to the formation of the C5 stereocenter and cyclization.

The general workflow for this strategy involves the selective reduction of the γ-carboxylic acid, cyclization to form the piperidine ring, and subsequent stereoselective hydroxylation or a related transformation.

Workflow: L-Glutamic Acid to (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid

G A L-Glutamic Acid B N-Protection & Esterification (e.g., Z-Cl, MeOH) A->B C Selective γ-Carboxylic Acid Activation & Reduction to Aldehyde B->C D Reductive Amination (Intramolecular Cyclization) C->D E Formation of C5 Stereocenter & Deprotection D->E F (2S,5S)-5-Hydroxypiperidine- 2-carboxylic acid E->F

Caption: Chiral pool synthesis pathway from L-Glutamic Acid.

Detailed Protocol: Synthesis via N-Benzyloxycarbonyl-L-glutamic acid α-methyl ester

This protocol is adapted from a well-established route that highlights the core principles of the chiral pool strategy.[4]

Step 1: Protection and Esterification L-glutamic acid is first protected at the amine and esterified to facilitate selective reactions. A common approach is the formation of N-benzyloxycarbonyl (Z) protected α-methyl ester (Z-Glu-OMe).[4]

  • Rationale: The Z-group provides robust protection for the amine under the conditions of the subsequent steps. Esterification of the α-carboxylic acid prevents its participation in the reduction step, directing the transformation to the γ-position.

Step 2: Selective Reduction and Cyclization The γ-carboxylic acid of Z-Glu-OMe is selectively reduced. This can be achieved through its conversion to a mixed anhydride followed by reduction with a mild reducing agent like sodium borohydride to the corresponding alcohol. The alcohol is then oxidized to an aldehyde, which undergoes spontaneous or catalyzed intramolecular reductive amination to form the piperidine ring.

Step 3: Introduction of the 5-Hydroxy Group and Deprotection A key variation in this approach involves a Dieckmann condensation of a suitably protected glutamic acid diester, followed by reduction and stereoselective hydroxylation. A more direct route involves the formation of a pyroglutamate intermediate which is then elaborated. A published efficient synthesis describes the conversion of Z-Glu-OMe into a key intermediate that upon cyclization and deprotection yields the target molecule.[4]

  • Causality: The stereochemistry at C2, derived from L-glutamic acid, directs the cyclization and subsequent transformations, often leading to a thermodynamically favored product with the desired cis stereochemistry.

Strategy II: Asymmetric Catalysis

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating stereocenters with high enantioselectivity from prochiral substrates. For the synthesis of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid, the asymmetric hydrogenation of a substituted pyridine derivative is a particularly elegant and efficient strategy.

Workflow: Asymmetric Hydrogenation of a Pyridinium Salt

G A 5-Hydroxypicolinic Acid Derivative B N-Alkylation to form Pyridinium Salt A->B C Asymmetric Hydrogenation (Chiral Iridium Catalyst) B->C D Protected cis-5-Hydroxypiperidine Ester C->D E Deprotection D->E F (2S,5S)-5-Hydroxypiperidine- 2-carboxylic acid E->F

Caption: Asymmetric synthesis via catalytic hydrogenation.

Detailed Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

This approach utilizes a chiral iridium catalyst to perform a highly stereoselective hydrogenation of a 5-hydroxypicolinate pyridinium salt.[5] This method is notable for its high efficiency and excellent control over both enantioselectivity and diastereoselectivity.

Step 1: Substrate Synthesis The starting material is a 5-hydroxypicolinate derivative, which is converted into a pyridinium salt.

  • Materials: Ethyl 5-hydroxypicolinate, benzyl bromide.

  • Procedure: The ethyl 5-hydroxypicolinate is reacted with benzyl bromide in a suitable solvent like acetone to yield the corresponding N-benzyl pyridinium bromide.

Step 2: Asymmetric Hydrogenation The core of the synthesis is the asymmetric hydrogenation of the pyridinium salt using a chiral iridium catalyst.

  • Catalyst System: A common catalyst system involves [Ir(COD)Cl]₂ as the precursor and a chiral phosphine ligand, such as a derivative of the Segphos or Binap family.

  • Procedure: The pyridinium salt is dissolved in a solvent like methanol under an inert atmosphere. The iridium catalyst, pre-formed or generated in situ, is added. The reaction is then subjected to high-pressure hydrogen gas (e.g., 50-100 bar) and heated.

  • Causality: The chiral ligand coordinates to the iridium center, creating a chiral environment. The substrate coordinates to the metal, and hydrogen is delivered to one face of the aromatic ring preferentially, establishing both the C2 and C5 stereocenters simultaneously with high cis-diastereoselectivity and enantioselectivity.[5] This dearomatization strategy is powerful for accessing highly functionalized piperidines.[5]

Step 3: Deprotection The resulting protected piperidine ester is deprotected to yield the final product.

  • Procedure: The N-benzyl and ester protecting groups are typically removed in a single step via hydrogenolysis using a catalyst like Palladium on carbon (Pd/C) in the presence of hydrogen gas, followed by saponification if needed.

Comparative Analysis of Synthetic Strategies

Parameter Chiral Pool Synthesis (from L-Glutamic Acid) Asymmetric Catalysis (Iridium-Catalyzed Hydrogenation)
Starting Material L-Glutamic Acid (readily available, inexpensive)5-Hydroxypicolinic Acid (requires synthesis)
Stereocontrol Relies on existing stereocenter and substrate control.Catalyst-controlled, highly tunable.
Number of Steps Generally longer, multi-step sequences.Potentially shorter and more convergent.
Stereoselectivity Can be high, but may require optimization.Excellent enantioselectivity and diastereoselectivity (e.g., >95% ee, >20:1 dr).[5]
Scalability Well-established for large-scale synthesis.May require specialized high-pressure equipment and expensive catalysts.
Key Advantage Utilizes a cheap, natural starting material.High efficiency and stereochemical precision in a single key step.

Conclusion and Future Perspectives

Both chiral pool synthesis and asymmetric catalysis represent robust and effective paradigms for the stereoselective synthesis of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid. The choice of strategy often depends on the specific requirements of the project, including scale, cost, and available expertise.

  • The chiral pool approach remains a workhorse, particularly for large-scale production, due to its reliance on an inexpensive starting material.

  • Asymmetric catalysis , particularly asymmetric hydrogenation, offers an elegant and highly efficient route that is ideal for rapid access to the target molecule and its analogs with exceptional stereochemical purity.

Future developments in this field will likely focus on biocatalytic and chemo-enzymatic routes. The use of engineered enzymes, such as hydroxylases or aminotransferases, could provide even more direct and environmentally benign pathways to this valuable building block from simple precursors like L-lysine.[6][7] These methods hold the promise of reducing step counts and improving the overall sustainability of the synthesis.

References

  • An efficient route to the α-methyl ester of L-glutamic acid, and its conversion into cis-5-hydroxy-L-pipecolic acid. Chemical Communications (RSC Publishing). Available at: [Link]

  • Method for producing 5-hydroxypiperidine-2-carboxylic acid. Google Patents.
  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. National Institutes of Health. Available at: [Link]

  • Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid. PubMed Central. Available at: [Link]

  • Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride, also known as cis-5-Hydroxy-L-pipecolic acid hydrochloride, is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, combined with the stereospecific arrangement of its hydroxyl and carboxylic acid functional groups, makes it a valuable chiral building block for the synthesis of complex, biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on practical insights for researchers in the field. The piperidine ring is a common motif in many biologically active compounds, and the specific stereochemistry of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid can greatly influence its interaction with biological targets.[1]

Chemical and Physical Properties

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is a white to off-white crystalline solid. The presence of the hydrochloride salt enhances its stability and water solubility compared to the free base.

PropertyValueSource(s)
Molecular Formula C₆H₁₂ClNO₃[3][4]
Molecular Weight 181.62 g/mol [3][4]
CAS Number 154307-84-3[3]
Appearance White to almost white powder/crystal[]
Melting Point 258 °C (for the free acid)[]
Storage Temperature Room temperature, in an inert atmosphere[3]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the piperidine ring protons. The protons on the carbons bearing the hydroxyl and carboxylic acid groups would appear as distinct signals. The presence of the hydrochloride salt may lead to broadening of the N-H and O-H protons, which would be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the piperidine ring and the carboxylic acid carbon. The chemical shifts of the carbons attached to the hydroxyl and carboxylic acid groups would be in the characteristic downfield regions.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band from the hydroxyl group and the carboxylic acid, typically in the range of 3400-2500 cm⁻¹. A strong carbonyl (C=O) stretching absorption from the carboxylic acid would be present around 1700-1730 cm⁻¹. The N-H stretching of the secondary amine hydrochloride would also be visible in the 2400-2800 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (m/z = 145.07) upon loss of HCl. Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18) and the carboxyl group (M-45).[6]

Synthesis

The stereospecific synthesis of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is a key challenge, with several strategies developed to achieve high enantiomeric purity.

Chemical Synthesis from Chiral Precursors

A common and effective approach involves the use of readily available chiral starting materials. One reported synthesis utilizes L-pyroglutamic acid methyl ester as the chiral source.[2] A more recent and efficient synthesis also starts from commercially available methyl pyroglutamate and employs an asymmetric reduction of a ketone intermediate using an (S)-CBS oxazaborolidine catalyst as a key step to establish the desired stereochemistry of the hydroxyl group.

A generalized workflow for a chemical synthesis approach is outlined below:

A L-Pyroglutamic Acid Derivative B Ring Opening & Functional Group Manipulation A->B C Key Stereoselective Step (e.g., Asymmetric Reduction) B->C D Cyclization to form Piperidine Ring C->D E Deprotection D->E F (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride E->F HCl workup

Caption: Generalized chemical synthesis workflow.

Biocatalytic Synthesis

An alternative and increasingly popular approach is the use of biocatalysis. Enzymes such as proline hydroxylases have been shown to catalyze the hydroxylation of L-pipecolic acid to produce cis-5-hydroxy-L-pipecolic acid.[1] This method offers the advantages of high stereoselectivity and milder reaction conditions compared to traditional chemical synthesis.

Chemical Reactivity and Experimental Protocols

The chemical reactivity of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is dictated by its three main functional groups: the secondary amine, the hydroxyl group, and the carboxylic acid.

N-Acylation

The secondary amine of the piperidine ring can be readily acylated to form amides. This is a common strategy for incorporating the hydroxypiperidine scaffold into larger molecules.

Exemplary Protocol for N-Acylation:

  • Dissolution: Dissolve (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride (1 equivalent) and a suitable base (e.g., triethylamine, 2.2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane, DMF).

  • Activation: In a separate flask, activate the carboxylic acid to be coupled (1.1 equivalents) using a standard coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA).

  • Coupling: Add the activated carboxylic acid solution to the solution of the piperidine derivative at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by column chromatography.

A Dissolve Piperidine Derivative & Base C Combine Reactants at 0°C A->C B Activate Carboxylic Acid B->C D Stir at Room Temperature C->D E Aqueous Work-up & Extraction D->E F Purification E->F

Caption: General workflow for N-acylation.

Esterification

The carboxylic acid group can be esterified to protect it or to modify the compound's properties.

Exemplary Protocol for Esterification (Steglich Esterification): [7]

  • Dissolution: Dissolve (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride (1 equivalent), the desired alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane.

  • Coupling Agent: Cool the solution to 0 °C and add a coupling agent such as DCC or EDC (1.1 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion.

  • Filtration: Filter off the urea byproduct.

  • Work-up: Wash the filtrate with dilute acid and base, then dry over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure and purify the ester by column chromatography.

Applications in Drug Discovery and Development

The primary application of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is as a chiral building block in the synthesis of pharmaceutical compounds.[2][8]

Intermediate for β-Lactamase Inhibitors

A notable application is its use as a precursor for the synthesis of the β-lactamase inhibitor, MK-7655.[1] β-lactamase inhibitors are crucial in combating bacterial resistance to β-lactam antibiotics. The specific stereochemistry of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is essential for the biological activity of the final inhibitor.

Scaffold for Bioactive Molecules

The rigid piperidine core and the defined stereocenters of this compound make it an attractive scaffold for the development of novel therapeutic agents targeting a variety of biological pathways. Its derivatives have been explored for their potential in treating neurological disorders.[8]

Safety and Handling

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is harmful if swallowed, in contact with skin, or if inhaled.[3][9] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11] Avoid breathing dust. In case of contact with eyes or skin, rinse immediately with plenty of water. Store in a tightly sealed container in a dry and cool place.[3]

Conclusion

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is a valuable and versatile chiral building block for the synthesis of complex and biologically active molecules. Its well-defined stereochemistry and the presence of multiple functional groups provide a rich platform for chemical modification. An understanding of its chemical properties, synthetic routes, and reactivity is essential for its effective utilization in drug discovery and development. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral intermediates like (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is set to increase.

References

  • ResearchGate. Practical and Cost-Effective Manufacturing Route for the Synthesis of a β-Lactamase Inhibitor | Request PDF. [Link]

  • PubMed. Synthesis of pipecolic acid-based spiro bicyclic lactam scaffolds as beta-turn mimics. [Link]

  • Google Patents. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • PubChem. (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride | C6H12ClNO3. [Link]

  • MDPI. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]

  • PubMed. A concise synthesis of a β-lactamase inhibitor. [Link]

  • PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3. [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with. [Link]

  • SciSpace. Synthesis of 2S,5S- and 2R,5S-5-Hydroxypipecolic Acid via Amide-Methylenation of S-5-Hydroxy-2-piperidone with Dimethyltitanocen. [Link]

  • ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... | Download Table. [Link]

  • ResearchGate. Selected IR stretching frequencies, and 1 H and 13 C NMR chemical shifts of the … [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid | C6H11NO3. [Link]

  • Google Patents. WO2011043661A1 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid.

Sources

Spectroscopic Characterization of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the spectroscopic characterization of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document outlines the foundational principles and practical methodologies for obtaining and interpreting key spectroscopic data. While a comprehensive, publicly available dataset of experimental spectra for this specific compound is limited, this guide offers a robust framework based on established spectroscopic principles and data from analogous structures.

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry, often serving as a versatile building block in the synthesis of novel therapeutic agents. Its rigid piperidine core, coupled with the stereochemically defined hydroxyl and carboxylic acid functional groups, makes it a valuable scaffold for creating compounds with specific biological activities. Accurate spectroscopic characterization is paramount to confirm its structure, purity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride, both ¹H and ¹³C NMR are essential for assigning the constitution and stereochemistry.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals for each of the non-equivalent protons on the piperidine ring and the hydroxyl and amine protons. The hydrochloride form will influence the chemical shifts, particularly of the protons adjacent to the protonated nitrogen atom. The spectrum should be recorded in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-23.8 - 4.0ddJ ≈ 10, 4 Hzα to carboxyl and protonated amine, deshielded.
H-3a (ax)1.8 - 2.0m-Axial proton, shielded compared to equatorial.
H-3b (eq)2.1 - 2.3m-Equatorial proton, deshielded compared to axial.
H-4a (ax)1.6 - 1.8m-Axial proton.
H-4b (eq)2.0 - 2.2m-Equatorial proton.
H-54.2 - 4.4m-α to hydroxyl group, deshielded.
H-6a (ax)3.0 - 3.2m-α to protonated amine, deshielded.
H-6b (eq)3.4 - 3.6m-α to protonated amine, deshielded.
NH₂⁺8.5 - 9.5br s-Exchangeable proton on the protonated amine.
OH4.5 - 5.5br s-Exchangeable proton of the hydroxyl group.
COOH12.0 - 13.0br s-Exchangeable proton of the carboxylic acid.

Note: Chemical shifts are predictions and may vary based on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Six distinct signals are expected, corresponding to the six carbon atoms of the piperidine ring and the carboxylic acid.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-258 - 62α to carboxyl and protonated amine.
C-328 - 32Aliphatic carbon.
C-425 - 29Aliphatic carbon.
C-565 - 69α to hydroxyl group.
C-648 - 52α to protonated amine.
COOH170 - 175Carboxylic acid carbon.

Note: Chemical shifts are predictions and may vary based on solvent and concentration.

Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of the compound B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., D₂O, DMSO-d₆) A->B C Add a small amount of a reference standard (e.g., TMS or DSS), if necessary B->C D Transfer the solution to a 5 mm NMR tube C->D E Insert the NMR tube into the spectrometer F Lock and shim the spectrometer E->F G Acquire ¹H and ¹³C NMR spectra F->G H Perform 2D NMR experiments (e.g., COSY, HSQC) for unambiguous assignments G->H I Apply Fourier transform to the raw data J Phase and baseline correct the spectra I->J K Calibrate the chemical shift scale J->K L Integrate the signals and determine coupling constants K->L cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride will be characterized by absorption bands corresponding to the O-H, N-H, C-H, C=O, and C-O bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad)O-H stretchHydroxyl group
3300 - 2500 (very broad)O-H stretchCarboxylic acid
~3000N-H stretchAmmonium (NH₂⁺)
2950 - 2850C-H stretchAliphatic
~1730C=O stretchCarboxylic acid
~1600N-H bendAmmonium (NH₂⁺)
~1200C-O stretchHydroxyl and Carboxylic acid

The broadness of the O-H and N-H stretching bands is due to hydrogen bonding. The presence of the hydrochloride salt will result in a characteristic N-H stretching band for the ammonium group.

Experimental Protocol for IR Spectroscopy (ATR)

IR_Workflow A Ensure the ATR crystal is clean B Record a background spectrum A->B C Place a small amount of the solid sample on the ATR crystal B->C D Apply pressure to ensure good contact C->D E Acquire the sample spectrum D->E F Clean the ATR crystal after measurement E->F

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the molecular structure through fragmentation patterns. For (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride, electrospray ionization (ESI) would be a suitable technique.

The expected molecular weight of the free base (C₆H₁₁NO₃) is approximately 145.16 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 146.17.

Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely involve initial fragmentation through the loss of water (H₂O) from the hydroxyl group or the loss of formic acid (HCOOH) from the carboxylic acid group. Subsequent fragmentation could involve the cleavage of the piperidine ring.

Experimental Protocol for Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water) B Add a small amount of formic acid to promote ionization (positive mode) A->B C Infuse the sample solution into the ESI source D Optimize ionization parameters C->D E Acquire the full scan mass spectrum D->E F Perform MS/MS on the [M+H]⁺ ion E->F G Determine the m/z of the molecular ion H Analyze the fragmentation pattern in the MS/MS spectrum G->H I Propose fragmentation pathways to confirm the structure H->I cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for ESI-MS data acquisition and analysis.

Conclusion

The comprehensive spectroscopic characterization of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride requires a multi-technique approach. While this guide provides a predictive framework and standardized protocols, it is imperative for researchers to acquire and interpret their own experimental data to definitively confirm the structure and purity of their samples. The interplay of NMR, IR, and MS data provides a self-validating system for the unambiguous identification of this important chemical entity.

References

Due to the scarcity of a single, comprehensive public data source for the complete spectroscopic data of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride, this reference list includes sources for the general principles of spectroscopic interpretation for related compound classes and suppliers of the target molecule.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • PubChem entry for 5-Hydroxypipecolic acid. National Center for Biotechnology Information. [Link]

An In-Depth Technical Guide to the Mechanism of Action of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is a synthetic, chiral piperidine derivative with a structural resemblance to the amino acid L-proline. This structural analogy is the cornerstone of its proposed biological activity, positioning it as a putative competitive inhibitor of proline dehydrogenase (PRODH), a critical enzyme in proline metabolism. The upregulation of PRODH has been implicated in the metabolic reprogramming of certain cancer cells, making it a compelling target for therapeutic intervention. This technical guide delves into the hypothesized mechanism of action of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid as a PRODH inhibitor, providing a scientific rationale grounded in the principles of enzymology and drug discovery. We will explore the biochemical context of PRODH, the molecular interactions likely governing the inhibitory activity of this proline analogue, and the established experimental protocols for validating this hypothesis. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel metabolic inhibitors.

Introduction: The Significance of Proline Metabolism and Proline Dehydrogenase (PRODH)

Proline catabolism is a fundamental metabolic pathway that contributes to cellular energy production, redox balance, and biosynthesis. The first and rate-limiting step of this pathway is the oxidation of L-proline to Δ¹-pyrroline-5-carboxylate (P5C), a reaction catalyzed by the mitochondrial flavoenzyme proline dehydrogenase (PRODH)[1]. The resulting P5C can then be further metabolized to glutamate, feeding into the tricarboxylic acid (TCA) cycle.

In recent years, PRODH has emerged as a significant player in the metabolic landscape of cancer. Upregulated PRODH activity has been observed in several cancer types, where it is believed to support the high energetic and biosynthetic demands of rapidly proliferating tumor cells[2]. By fueling the TCA cycle and contributing to ATP production, PRODH activity is intimately linked to cancer cell survival and metastasis. This dependency presents a therapeutic vulnerability, making the development of PRODH inhibitors a promising strategy in oncology.

(2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride, as a structural analogue of L-proline, is a compelling candidate for a PRODH inhibitor. Its piperidine core mimics the pyrrolidine ring of proline, while the carboxylic acid moiety is crucial for recognition and binding within the enzyme's active site. The stereochemistry of the hydroxyl group at the 5-position is anticipated to influence the binding affinity and selectivity.

Proposed Mechanism of Action: Competitive Inhibition of Proline Dehydrogenase

Based on its structural similarity to the natural substrate L-proline, the primary hypothesized mechanism of action for (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid is competitive inhibition of PRODH.

Core Principles of Competitive Inhibition:

Competitive inhibitors are molecules that reversibly bind to the active site of an enzyme, the same site where the substrate binds. This binding event prevents the substrate from accessing the active site, thereby reducing the rate of the enzymatic reaction. Key characteristics of competitive inhibition include:

  • The inhibitor and substrate compete for the same binding site.

  • The inhibition can be overcome by increasing the substrate concentration.

  • The inhibitor does not affect the maximum reaction rate (Vmax) but increases the apparent Michaelis constant (Km) of the enzyme for its substrate.

Molecular Interactions at the PRODH Active Site:

The active site of PRODH is characterized by specific amino acid residues that recognize and bind L-proline. While a co-crystal structure of PRODH with (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid is not currently available in the public domain, we can infer the likely interactions based on studies with other proline analogues[1][2]. It is anticipated that the carboxylic acid group of the inhibitor will form crucial ionic interactions with conserved positively charged residues, such as arginine and lysine, within the active site. The piperidine ring is expected to occupy the same hydrophobic pocket as the pyrrolidine ring of proline, stabilized by van der Waals interactions. The (5s)-hydroxyl group may form additional hydrogen bonds with active site residues, potentially enhancing binding affinity compared to proline itself.

Below is a conceptual diagram illustrating the proposed competitive inhibition of PRODH.

PRODH_Inhibition cluster_enzyme PRODH Enzyme Active_Site Active Site P5C Δ¹-Pyrroline-5-Carboxylate (Product) Active_Site->P5C Catalyzes No_Reaction No Reaction Active_Site->No_Reaction Inhibited Proline L-Proline (Substrate) Proline->Active_Site Binds Inhibitor (2s,5s)-5-Hydroxypiperidine- 2-carboxylic acid (Competitive Inhibitor) Inhibitor->Active_Site Binds & Blocks

Caption: Competitive inhibition of PRODH by (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid.

Experimental Validation of the Mechanism of Action

To rigorously validate the proposed mechanism of action, a series of biochemical and cellular assays are required. The following protocols provide a framework for the characterization of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid as a PRODH inhibitor.

In Vitro Enzyme Inhibition Assays

The foundational step in characterizing a putative enzyme inhibitor is to measure its effect on the enzyme's activity in a controlled, in vitro setting. Two well-established assays for measuring PRODH activity are the ortho-aminobenzaldehyde (o-AB) assay and the 2,6-dichlorophenolindophenol (DCPIP) assay.

3.1.1. The ortho-Aminobenzaldehyde (o-AB) Assay

This spectrophotometric assay is a continuous method that measures the formation of the PRODH product, P5C. P5C reacts with o-AB to form a dihydroquinazolinium adduct that absorbs light at 443 nm.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM MOPS, pH 7.5, 10 mM MgCl₂.

    • Substrate Stock: 1 M L-proline in assay buffer.

    • o-AB Stock: 100 mM o-aminobenzaldehyde in a suitable organic solvent (e.g., DMSO), protected from light.

    • Electron Acceptor Stock: 10 mM Menadione in ethanol.

    • Inhibitor Stock: A series of concentrations of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride in assay buffer.

    • Enzyme: Purified recombinant PRODH.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • Assay Buffer

      • o-AB (final concentration ~4 mM)

      • Menadione (final concentration ~0.15 mM)

      • Varying concentrations of the inhibitor or vehicle control.

      • Purified PRODH enzyme.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a short pre-incubation period.

    • Initiate the reaction by adding L-proline to a final concentration that is varied (e.g., 0-350 mM).

    • Immediately begin monitoring the increase in absorbance at 443 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots.

    • Plot the reaction velocities against the substrate concentration for each inhibitor concentration.

    • Analyze the data using non-linear regression fitting to the Michaelis-Menten equation for competitive inhibition to determine the inhibition constant (Ki).

3.1.2. The 2,6-Dichlorophenolindophenol (DCPIP) Assay

This is another spectrophotometric assay that measures the reduction of the artificial electron acceptor DCPIP, which is coupled to the oxidation of proline by PRODH. The reduction of blue DCPIP to its colorless form is monitored by the decrease in absorbance at 600 nm.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 2.5 mM MgCl₂, 1 mM KCN, 0.5 mM FAD.

    • Substrate Stock: 1 M L-proline in assay buffer.

    • DCPIP Stock: 1 mM 2,6-dichlorophenolindophenol in assay buffer.

    • Phenazine methosulfate (PMS) Stock: 10 mM in assay buffer.

    • Inhibitor Stock: A series of concentrations of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride in assay buffer.

    • Enzyme: Purified recombinant PRODH or mitochondrial extracts.

  • Assay Procedure:

    • In a cuvette or 96-well plate, combine:

      • Assay Buffer

      • DCPIP (final concentration ~60 µM)

      • PMS (final concentration ~0.5 mM)

      • Varying concentrations of the inhibitor or vehicle control.

      • PRODH enzyme source.

    • Pre-incubate at a controlled temperature (e.g., 25°C).

    • Start the reaction by adding L-proline (final concentration ~150 mM).

    • Monitor the decrease in absorbance at 600 nm over time.

  • Data Analysis:

    • Determine the initial reaction rates from the linear phase of the absorbance change.

    • Calculate the percentage of inhibition at different inhibitor concentrations to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • To determine the Ki, perform the assay with varying substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or non-linear regression analysis.

The following diagram illustrates the general workflow for determining the inhibitory properties of the compound.

Inhibition_Workflow Start Hypothesis: (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid inhibits PRODH Assay Perform In Vitro PRODH Activity Assay (o-AB or DCPIP) Start->Assay Data_Collection Measure Reaction Rates at Varying Substrate and Inhibitor Concentrations Assay->Data_Collection Analysis Kinetic Analysis: - Determine IC50 - Determine Ki and  Inhibition Type Data_Collection->Analysis Conclusion Conclusion on Inhibitory Potency and Mechanism Analysis->Conclusion

Caption: Workflow for the experimental validation of PRODH inhibition.

Cellular Assays

To ascertain if the inhibitory effect observed in vitro translates to a cellular context, assays using cancer cell lines with high PRODH expression (e.g., certain breast cancer cell lines) are essential.

3.2.1. Cellular Proline Metabolism Assay:

This assay measures the impact of the inhibitor on proline-dependent respiration in intact cells or isolated mitochondria.

Experimental Protocol:

  • Cell Culture: Culture a PRODH-expressing cancer cell line to the desired confluency.

  • Inhibitor Treatment: Treat the cells with varying concentrations of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride for a defined period.

  • Measurement of Oxygen Consumption: Use a Seahorse XF Analyzer or a similar instrument to measure the oxygen consumption rate (OCR). Provide proline as a substrate to stimulate mitochondrial respiration.

  • Data Analysis: Compare the proline-driven OCR in treated versus untreated cells. A dose-dependent decrease in OCR would indicate inhibition of proline catabolism.

3.2.2. Cell Viability and Proliferation Assays:

These assays determine the downstream functional consequences of PRODH inhibition on cancer cell survival and growth.

Experimental Protocol:

  • Cell Seeding: Seed PRODH-expressing cancer cells in 96-well plates.

  • Treatment: Treat the cells with a range of concentrations of the inhibitor.

  • Incubation: Incubate for a period relevant to cell proliferation (e.g., 24, 48, 72 hours).

  • Viability/Proliferation Measurement: Use standard assays such as MTT, XTT, or CellTiter-Glo to quantify cell viability or proliferation.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) to assess the compound's anti-proliferative potency.

Quantitative Data Summary (Hypothetical)

While specific experimental data for (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid is not yet published, based on studies of similar proline analogues, we can anticipate the following range of values.

ParameterExpected Value RangeSignificance
Ki (for PRODH) 100 µM - 5 mMIndicates the binding affinity of the inhibitor to the enzyme. A lower Ki signifies a more potent inhibitor.
IC50 (in vitro) 200 µM - 10 mMThe concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions.
GI50 (cellular) 50 µM - 1 mMThe concentration of inhibitor that causes 50% inhibition of cell growth, indicating cellular potency.

Conclusion and Future Directions

(2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride represents a promising scaffold for the development of novel inhibitors targeting proline dehydrogenase. Its structural analogy to L-proline strongly suggests a competitive mechanism of action, which can be rigorously tested using the experimental protocols outlined in this guide. The validation of this compound as a potent and selective PRODH inhibitor would pave the way for further preclinical development, including pharmacokinetic and in vivo efficacy studies in relevant cancer models. Future research should also focus on obtaining a high-resolution co-crystal structure of the inhibitor bound to PRODH to definitively elucidate the molecular interactions and guide the rational design of next-generation inhibitors with improved potency and drug-like properties.

References

  • Tanner, J. J. (2020). Noncovalent Inhibition and Covalent Inactivation of Proline Dehydrogenase by Analogs of N-propargylglycine. Biochemistry, 59(44), 4287–4298. [Link]

  • Funck, D., et al. (2020). Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities. Frontiers in Plant Science, 11, 611923. [Link]

  • Bogner, J. L., & Tanner, J. J. (2022). Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. Organic & Biomolecular Chemistry, 20(3), 543-552. [Link]

  • Pandey, P. R., et al. (2019). Targeting Mitochondrial Proline Dehydrogenase with a Suicide Inhibitor to Exploit Synthetic Lethal Interactions with p53 Upregulation and Glutaminase Inhibition. Molecular Cancer Therapeutics, 18(8), 1374-1385. [Link]

Sources

The Multifaceted Biological Activities of 5-Hydroxypiperidine-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-hydroxypiperidine-2-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous natural products and its versatile biological activities. This in-depth technical guide provides a comprehensive overview of the diverse pharmacological properties of its derivatives, with a focus on their potential as neuroprotective, antiviral, antibacterial, and enzyme-inhibiting agents. By synthesizing current research, this guide offers a rationale for the design and development of novel therapeutics based on this versatile scaffold, providing researchers, scientists, and drug development professionals with a critical resource for advancing their research endeavors.

Introduction: The Chemical and Biological Significance of the 5-Hydroxypiperidine-2-carboxylic Acid Core

5-Hydroxypiperidine-2-carboxylic acid, a non-proteinogenic amino acid, serves as a versatile chiral building block in organic synthesis.[1][2] Its rigid piperidine ring, coupled with the presence of hydroxyl and carboxylic acid functional groups, provides a unique three-dimensional structure that is amenable to a wide range of chemical modifications. This structural complexity allows for the precise orientation of pharmacophoric features, enabling potent and selective interactions with various biological targets.[2] The stereochemistry at the C2 and C5 positions plays a crucial role in determining the biological activity of its derivatives, a recurring theme that will be explored throughout this guide.[2]

This guide will delve into the key biological activities of 5-hydroxypiperidine-2-carboxylic acid derivatives, presenting a critical analysis of their mechanisms of action, structure-activity relationships (SAR), and therapeutic potential. We will explore their role as modulators of the central nervous system, their ability to combat viral and bacterial infections, and their capacity to inhibit key enzymes implicated in various disease states.

Neuroprotective Activities: Targeting Excitotoxicity and Oxidative Stress

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often linked to excitotoxicity and oxidative stress.[3][4] Derivatives of 5-hydroxypiperidine-2-carboxylic acid have emerged as promising neuroprotective agents, primarily through their ability to antagonize the N-methyl-D-aspartate (NMDA) receptor and mitigate oxidative damage.[5][6]

Mechanism of Action: NMDA Receptor Antagonism

Overactivation of the NMDA receptor, a key player in synaptic plasticity, leads to excessive calcium influx and subsequent neuronal death.[7] Several piperidine-2-carboxylic acid derivatives have been shown to act as competitive antagonists at the NMDA receptor, thereby preventing glutamate-induced excitotoxicity.[7] The carboxylic acid moiety is crucial for binding to the receptor, while modifications on the piperidine ring and the nitrogen atom influence potency and selectivity.[7]

dot

Caption: NMDA Receptor Antagonism by 5-Hydroxypiperidine-2-carboxylic Acid Derivatives.

Structure-Activity Relationship (SAR) for Neuroprotection

The neuroprotective effects of these derivatives are intrinsically linked to their structural features. Key SAR observations include:

  • The Carboxylic Acid: Essential for interaction with the NMDA receptor.[7]

  • Piperidine Ring Substitution: The position and nature of substituents on the piperidine ring significantly impact antagonist potency. For instance, the introduction of a phosphonomethyl group at the 4-position has been shown to yield potent NMDA antagonists.[7]

  • Stereochemistry: The absolute stereochemistry at the chiral centers of the piperidine ring is a critical determinant of activity. Often, one enantiomer exhibits significantly higher potency than the other.

Compound/AnalogModificationTargetAssayIC50/KiReference
CGS 19755(+/-)-cis-4-(phosphonomethyl)-2-piperidine carboxylic acidNMDA ReceptorRadioligand Binding ([3H]CGS 19755)40-2000 nM (inhibition constant)[7]
SDZ EAB-515(S)-α-amino-5-phosphonomethyl[1,1'-biphenyl]-3-propanoic acidNMDA ReceptorProtection against neurotoxicity1.3-5.6 µM[7]
In Vitro and In Vivo Evidence of Neuroprotection

Studies utilizing cellular and animal models of neurodegeneration have provided evidence for the neuroprotective effects of these compounds. In vitro, they have been shown to protect cultured neurons from excitotoxic insults induced by NMDA.[7] In vivo models of Parkinson's disease have demonstrated that N-pyrrolyl hydrazide-hydrazone derivatives, which can be synthesized from piperidine precursors, exhibit strong antioxidant activity by maintaining glutathione levels and reducing lipid peroxidation, leading to the protection of neurons from rotenone-induced damage.[8]

Antiviral Activity: A Focus on Influenza Virus Inhibition

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents with unique mechanisms of action. Piperidine derivatives have shown considerable promise as inhibitors of the influenza virus.[1][9][10][11]

Mechanism of Action: Interference with Viral Replication

A series of piperidine-based derivatives have been identified as potent inhibitors of influenza virus replication.[1][9][10][11] Time-of-addition experiments suggest that these compounds interfere with an early to middle stage of the viral replication cycle, a mechanism distinct from that of neuraminidase inhibitors.[1][9][10][11] Some N-benzyl 4,4-disubstituted piperidines have been shown to inhibit the low pH-induced hemagglutinin (HA)-mediated membrane fusion process, a critical step in viral entry.[12]

dot

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro investigation of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride. This chiral piperidine derivative, a natural product found in various plants such as Calliandra angustifolia and Morus alba, holds significant potential in medicinal chemistry and drug development.[] While primarily recognized as a valuable synthetic intermediate for β-lactamase inhibitors, its inherent bioactivity warrants thorough exploration.[2] This document outlines key in vitro assays to elucidate its potential enzymatic inhibition, cytotoxicity, and its role as a precursor in plant defense signaling pathways.

Compound Profile and Rationale for In Vitro Studies

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is a structurally unique molecule featuring a piperidine ring with hydroxyl and carboxylic acid functional groups.[3][4] This specific stereochemistry is crucial for its interaction with biological targets.[3] The hydrochloride salt enhances its stability and solubility for experimental use.

The primary motivations for its in vitro study are twofold:

  • β-Lactamase Inhibition: Its role as a precursor for β-lactamase inhibitors suggests that the core molecule itself may possess inhibitory activity against these bacterial enzymes, which are a major cause of antibiotic resistance.[2]

  • Plant Immune Response: As a derivative of pipecolic acid, it is a potential precursor to N-hydroxypipecolic acid (NHP), a key signaling molecule in plant systemic acquired resistance (SAR).[4]

Chemical and Physical Properties
PropertyValueSource
IUPAC Name (2S,5S)-5-hydroxypiperidine-2-carboxylic acid;hydrochloride[5]
Molecular Formula C₆H₁₂ClNO₃[5]
Molecular Weight 181.62 g/mol [5]
Appearance White to almost white powder crystal[]
Melting Point 258 °C[]
Storage 2-8 °C, protect from light[]

Investigation of β-Lactamase Inhibitory Activity

The increasing prevalence of bacterial resistance to β-lactam antibiotics necessitates the discovery of novel β-lactamase inhibitors.[6] Given that (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid serves as a building block for such inhibitors, direct evaluation of its activity is a logical first step.

Rationale for Experimental Design

A cell-free enzymatic assay is the most direct method to determine if the compound inhibits β-lactamase activity. The chromogenic cephalosporin nitrocefin is a widely used substrate that changes color upon hydrolysis by β-lactamases, providing a straightforward spectrophotometric readout.

Experimental Workflow: β-Lactamase Inhibition Assay

Beta_Lactamase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare stock solution of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride mix Mix compound and enzyme in 96-well plate prep_compound->mix prep_enzyme Prepare β-lactamase solution (e.g., from Bacillus cereus) prep_enzyme->mix prep_substrate Prepare nitrocefin solution add_substrate Add nitrocefin prep_substrate->add_substrate pre_incubate Pre-incubate mix->pre_incubate pre_incubate->add_substrate measure Measure absorbance change (490 nm) over time add_substrate->measure calculate_rate Calculate initial reaction rates measure->calculate_rate plot Plot % inhibition vs. compound concentration calculate_rate->plot determine_ic50 Determine IC50 value plot->determine_ic50

Caption: Workflow for β-lactamase inhibition assay.

Detailed Protocol: Nitrocefin-Based β-Lactamase Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM sodium phosphate buffer, pH 7.0.

    • Test Compound: Prepare a 10 mM stock solution of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride in sterile deionized water. Create serial dilutions in the assay buffer to achieve final concentrations ranging from 0.1 µM to 1000 µM.

    • β-Lactamase Solution: Reconstitute commercially available β-lactamase (e.g., from Bacillus cereus) in the assay buffer to a final concentration of 1 U/mL.

    • Nitrocefin Solution: Prepare a 1 mM stock solution of nitrocefin in DMSO. Dilute in assay buffer to a working concentration of 100 µM immediately before use.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each test compound dilution.

    • Add 80 µL of the β-lactamase solution to each well.

    • Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the nitrocefin working solution to all wells.

    • Immediately measure the absorbance at 490 nm every minute for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of positive control)] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Assessment of Cytotoxicity

Understanding the cytotoxic profile of a compound is fundamental in early-stage drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.

Rationale for Cell Line Selection

A panel of human cancer cell lines is recommended to assess the potential for broad or selective anticancer activity. Based on studies of other piperidine derivatives, the following cell lines are suggested:

  • HepG2 (Hepatocellular carcinoma)

  • MCF-7 (Breast adenocarcinoma)

  • HCT-116 (Colorectal carcinoma)

  • A non-cancerous cell line, such as AML12 (mouse hepatocyte) or 3T3 (mouse fibroblast), should be included to evaluate selectivity.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate incubate_adhesion Incubate for 24h for cell adhesion seed_cells->incubate_adhesion treat_cells Treat cells with varying concentrations of the compound incubate_adhesion->treat_cells incubate_treatment Incubate for 48-72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_formazan Incubate for 4h (formazan formation) add_mtt->incubate_formazan add_solubilizer Add solubilization solution (e.g., DMSO) incubate_formazan->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance calculate_viability Calculate % cell viability measure_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50_cytotoxicity Determine IC50 value plot_curve->determine_ic50_cytotoxicity

Caption: Workflow for MTT cytotoxicity assay.

Detailed Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding:

    • Culture selected cell lines in their respective recommended media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a range of concentrations of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride in the appropriate cell culture medium.

    • Remove the old media from the wells and add 100 µL of the media containing the test compound at various concentrations (e.g., 0.1 to 1000 µM).

    • Include a vehicle control (media with the same concentration of the solvent used for the compound stock).

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Reagent and Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

    • Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Investigation of the Role in the N-hydroxypipecolic Acid (NHP) Pathway

The structural similarity of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid to pipecolic acid suggests it could be a substrate for Flavin-dependent monooxygenase 1 (FMO1), the enzyme responsible for converting pipecolic acid to the plant immune signal NHP.

Rationale for Enzymatic Assay

An in vitro enzymatic assay using recombinant FMO1 can determine if (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is a substrate for this enzyme. The assay would monitor the consumption of the NADPH cofactor, which can be measured by a decrease in absorbance at 340 nm.

Experimental Workflow: FMO1 Enzymatic Assay

FMO1_Assay_Workflow cluster_prep_fmo1 Preparation cluster_assay_fmo1 Assay Execution cluster_analysis_fmo1 Data Analysis prep_compound_fmo1 Prepare (2S,5S)-5-Hydroxypiperidine- 2-carboxylic acid hydrochloride solution mix_reagents Combine FMO1, compound, and buffer in a cuvette prep_compound_fmo1->mix_reagents prep_enzyme_fmo1 Prepare recombinant FMO1 prep_enzyme_fmo1->mix_reagents prep_cofactor Prepare NADPH solution initiate_reaction Initiate reaction by adding NADPH prep_cofactor->initiate_reaction mix_reagents->initiate_reaction monitor_absorbance Monitor absorbance at 340 nm initiate_reaction->monitor_absorbance calculate_rate_nadph Calculate rate of NADPH consumption monitor_absorbance->calculate_rate_nadph determine_kinetics Determine Michaelis-Menten kinetics (Km and Vmax) calculate_rate_nadph->determine_kinetics

Caption: Workflow for FMO1 enzymatic assay.

Detailed Protocol: FMO1-Mediated NADPH Depletion Assay
  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 8.0.

    • Test Compound: Prepare a 10 mM stock solution of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride in the assay buffer. Prepare serial dilutions.

    • Recombinant FMO1: Express and purify FMO1 from a suitable system (e.g., E. coli). Dilute the purified enzyme in the assay buffer.

    • NADPH Solution: Prepare a 10 mM stock solution of NADPH in the assay buffer.

  • Assay Procedure:

    • In a quartz cuvette, combine 800 µL of assay buffer, 50 µL of the FMO1 enzyme solution, and 50 µL of the test compound solution.

    • Include a control reaction without the test compound.

    • Equilibrate the mixture to 30°C.

    • Initiate the reaction by adding 100 µL of the NADPH solution.

    • Immediately monitor the decrease in absorbance at 340 nm for 10 minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of NADPH consumption from the slope of the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

    • Plot the reaction rate against the substrate (test compound) concentration.

    • If the compound is a substrate, determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) by fitting the data to the Michaelis-Menten equation.

Concluding Remarks

The in vitro studies outlined in this guide provide a robust starting point for characterizing the biological activities of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride. The data generated from these assays will be instrumental in determining its potential as a lead compound for the development of novel β-lactamase inhibitors or as a tool to modulate plant immune responses. A thorough understanding of its enzymatic inhibition profile and cytotoxicity is a critical step in the journey from a promising natural product to a potential therapeutic or agricultural agent.

References

  • Google Patents. (2017). Method for producing 5-hydroxypiperidine-2-carboxylic acid. US9790181B2.
  • Pharmaffiliates. (n.d.). CAS No : 63088-78-8 | Product Name : (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid. Available at: [Link]

  • MDPI. (2022). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Available at: [Link]

  • Google Patents. (2013). β-lactamase inhibitors. US8487093B2.
  • PubChem. (n.d.). (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride. Available at: [Link]

  • Google Patents. (2016). Beta-lactamase inhibitor compounds. US9309245B2.
  • Google Patents. (2021). Beta-lactamase inhibitor and use thereof. US20210032260A1.
  • Drawz, S. M., & Bonomo, R. A. (2010). Three Decades of β-Lactamase Inhibitors. Clinical Microbiology Reviews, 23(1), 160–201. Available at: [Link]

  • MDPI. (2022). In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors. Available at: [Link]

  • bioRxiv. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. Available at: [Link]

  • Journal of King Saud University - Science. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Available at: [Link]

  • ResearchGate. (n.d.). Cytotoxicity diagrams of the cancer cell lines (A549, HL60, HT29, H2052,[³¹] H28[³¹]) treated with different concentrations for 24 h*. Available at: [Link]

  • PubMed Central (PMC). (2025). Synthetic Linear Lipopeptides and Lipopeptoids Induce Apoptosis and Oxidative Stress: In Vitro Cytotoxicity and SAR Evaluation Against Cancer Cell Lines. Available at: [Link]

  • Google Patents. (2010). Beta lactamase inhibitors. WO2010118361A1.
  • MDPI. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Available at: [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to (2s,5s)-5-Hydroxypiperidine-2-carboxylic Acid Targets

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides an in-depth analysis of the potential therapeutic targets of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid, a chiral piperidine derivative with significant promise in drug discovery and development. Synthesizing current research and field-proven insights, this document serves as a critical resource for researchers, scientists, and drug development professionals.

Executive Summary

(2s,5s)-5-Hydroxypiperidine-2-carboxylic acid, also known as L-cis-5-Hydroxypipecolic acid, is a naturally occurring, non-proteinogenic amino acid found in various plant species. Its rigid bicyclic structure and stereochemically defined functional groups—a carboxylic acid and a hydroxyl group—make it a highly valuable chiral building block in medicinal chemistry. While its primary established role is as a key intermediate in the synthesis of potent β-lactamase inhibitors, emerging evidence and structural analogies suggest a broader therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. This guide will first detail its established application in the development of β-lactamase inhibitors and subsequently explore its hypothesized direct therapeutic targets within the CNS, providing a roadmap for future research and drug development.

Core Application: A Scaffold for Novel β-Lactamase Inhibitors

The most well-documented application of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid is as a crucial precursor for the synthesis of advanced β-lactamase inhibitors.[1] Bacterial resistance to β-lactam antibiotics, mediated by the production of β-lactamase enzymes, represents a significant global health threat. This molecule provides a rigid and stereochemically defined scaffold for the design of inhibitors that can effectively neutralize these bacterial defense mechanisms.

Mechanism of Action

Derivatives of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid are designed to mimic the transition state of the β-lactam ring hydrolysis reaction catalyzed by β-lactamases. The core piperidine structure, when appropriately functionalized, can fit into the active site of the enzyme, leading to potent inhibition and restoring the efficacy of co-administered β-lactam antibiotics.

Experimental Workflow: Synthesis of a β-Lactamase Inhibitor Precursor

The following protocol outlines a generalized workflow for the utilization of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid in the synthesis of a β-lactamase inhibitor intermediate.

Protocol 1: Synthesis of a Protected Piperidine Intermediate

  • Protection of Functional Groups:

    • Protect the carboxylic acid moiety of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid as a methyl or benzyl ester.

    • Protect the secondary amine with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

  • Activation of the Hydroxyl Group:

    • Activate the hydroxyl group for subsequent nucleophilic substitution, for example, by converting it to a mesylate or tosylate.

  • Introduction of the Pharmacophore:

    • Displace the activated hydroxyl group with a nucleophile containing the desired pharmacophore for β-lactamase inhibition.

  • Deprotection:

    • Remove the protecting groups to yield the final inhibitor or a late-stage intermediate.

G A (2s,5s)-5-Hydroxypiperidine- 2-carboxylic acid B Protection of Carboxylic Acid & Amine A->B C Protected Intermediate B->C D Activation of Hydroxyl Group C->D E Activated Intermediate D->E F Nucleophilic Substitution with Pharmacophore E->F G Functionalized Intermediate F->G H Deprotection G->H I β-Lactamase Inhibitor Candidate H->I

Caption: Synthetic workflow for β-lactamase inhibitor candidates.

Potential Therapeutic Targets in the Central Nervous System

The piperidine scaffold is a common motif in a multitude of CNS-active drugs. The structural similarity of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid to endogenous neurotransmitters and other neuromodulators suggests its potential for direct interaction with various CNS targets. While direct experimental evidence is currently limited, the following sections explore plausible, yet hypothesized, therapeutic targets based on structural analogy and the known pharmacology of related compounds.

GABA Receptor Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. The carboxylic acid and secondary amine of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid bear a resemblance to the core structure of GABA, suggesting a potential interaction with GABA receptors.

  • Hypothesized Mechanism: The molecule could act as a partial agonist or a positive allosteric modulator at GABAA or GABAB receptors, enhancing inhibitory neurotransmission.[2][3] This could be beneficial in conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety.

Table 1: Structural Comparison with GABA

FeatureGABA(2s,5s)-5-Hydroxypiperidine-2-carboxylic acid
Carboxylic AcidPresentPresent
Primary/Secondary AminePrimarySecondary (within a ring)
Conformational FlexibilityHighRestricted (due to ring structure)
Glutamate Receptor Modulation

Glutamate is the major excitatory neurotransmitter in the CNS. The acidic nature of the carboxylic acid group in (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid suggests a possible interaction with glutamate receptors, particularly the ionotropic NMDA receptors.

  • Hypothesized Mechanism: The compound could act as a competitive antagonist or a negative allosteric modulator at the glutamate binding site of NMDA receptors.[4][5] By dampening excessive glutamatergic signaling, it could offer neuroprotective effects in conditions like stroke and neurodegenerative diseases.

G cluster_0 Potential CNS Targets Target 1 GABA Receptors - Potential anxiolytic and anticonvulsant effects Target 2 Glutamate Receptors - Potential neuroprotective effects Target 3 Monoamine Oxidase (MAO) - Potential antidepressant effects Molecule (2s,5s)-5-Hydroxypiperidine- 2-carboxylic acid Molecule->Target 1 Structural analogy to GABA Molecule->Target 2 Structural analogy to Glutamate Molecule->Target 3 Piperidine scaffold

Caption: Hypothesized CNS therapeutic targets.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Many known MAO inhibitors feature a piperidine ring in their structure.[6][7]

  • Hypothesized Mechanism: The piperidine nitrogen of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid could potentially interact with the active site of MAO-A or MAO-B, leading to their inhibition. This would increase the synaptic availability of monoamine neurotransmitters, suggesting a potential antidepressant effect.

Future Directions and Experimental Validation

To validate the hypothesized CNS targets of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid, a systematic experimental approach is required.

Protocol 2: In Vitro Target Validation

  • Receptor Binding Assays:

    • Perform radioligand binding assays to determine the affinity of the compound for various GABA and glutamate receptor subtypes.

  • Enzyme Inhibition Assays:

    • Conduct enzyme kinetics studies to assess the inhibitory potency of the compound against MAO-A and MAO-B.

  • Electrophysiology:

    • Utilize patch-clamp electrophysiology on cultured neurons to investigate the functional effects of the compound on GABAergic and glutamatergic currents.

Protocol 3: In Vivo Proof-of-Concept Studies

  • Animal Models of Anxiety and Epilepsy:

    • Evaluate the anxiolytic and anticonvulsant effects of the compound in established rodent models (e.g., elevated plus maze, pentylenetetrazole-induced seizures).

  • Animal Models of Neurodegeneration:

    • Assess the neuroprotective potential of the compound in models of stroke (e.g., middle cerebral artery occlusion) or Parkinson's disease.

  • Animal Models of Depression:

    • Investigate the antidepressant-like effects of the compound in models such as the forced swim test or tail suspension test.

Conclusion

(2s,5s)-5-Hydroxypiperidine-2-carboxylic acid stands as a molecule of significant interest in contemporary drug discovery. Its established role as a scaffold for potent β-lactamase inhibitors is a testament to its value in combating antibiotic resistance. Furthermore, its structural features strongly suggest a yet-to-be-fully-explored potential for direct therapeutic intervention in a range of CNS disorders. The hypotheses and experimental frameworks presented in this guide are intended to stimulate further research into the pharmacology of this promising compound, ultimately paving the way for the development of novel therapeutics.

References

  • (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride. PubChem. Available from: [Link]

  • GABAA receptor positive allosteric modulator. Wikipedia. Available from: [Link]

  • Biochemical exploration of β-lactamase inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • Crystal structures of two alanylpiperidine analogues. National Center for Biotechnology Information. Available from: [Link]

  • μ-Opioid Receptor Modulation of the Glutamatergic/GABAergic Midbrain Inputs to the Mouse Dorsal Hippocampus. PubMed. Available from: [Link]

  • Natural based piperine derivatives as potent monoamine oxidase inhibitors: an in silico ADMET analysis and molecular docking studies. National Center for Biotechnology Information. Available from: [Link]

  • Enzymatic hydroxylation of L-pipecolic acid by L-proline cis-4-hydroxylases and isomers separation. PubMed. Available from: [Link]

  • GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. National Center for Biotechnology Information. Available from: [Link]

  • Enzymatic hydroxylation of L-pipecolic acid by L-proline cis-4-hydroxylases and isomers separation. ResearchGate. Available from: [Link]

  • Epoxide derivatives of pipecolic acid and proline are inhibitors of pipecolate oxidase. PubMed. Available from: [Link]

  • GABA Receptor Positive Allosteric Modulators. National Center for Biotechnology Information. Available from: [Link]

  • L-Pipecolic acid oxidase, a human enzyme essential for the degradation of L-pipecolic acid, is most similar to the monomeric sarcosine oxidases. National Center for Biotechnology Information. Available from: [Link]

  • Complex opioid-driven modulation of glutamatergic and cholinergic neurotransmission in a GABAergic brain nucleus associated with emotion, reward, and addiction. eLife. Available from: [Link]

  • Phenolics as GABAA Receptor Ligands: An Updated Review. MDPI. Available from: [Link]

  • Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca. Frontiers. Available from: [Link]

  • Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+. MDPI. Available from: [Link]

  • N-hydroxypipecolic acid: a general and conserved activator of systemic plant immunity. Journal of Experimental Botany. Available from: [Link]

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. Available from: [Link]

  • N‐hydroxypipecolic acid induces systemic acquired resistance and transcriptional reprogramming via TGA transcription factors. ResearchGate. Available from: [Link]

  • Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors. National Center for Biotechnology Information. Available from: [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. MDPI. Available from: [Link]

  • Structure, Function, and Modulation of GABAA Receptors. National Center for Biotechnology Information. Available from: [Link]

  • Complex opioid driven modulation of glutamatergic and cholinergic neurotransmission in a GABAergic brain nucleus. bioRxiv. Available from: [Link]

  • (2S,5S)-Ethyl 5-hydroxypiperidine-2-carboxylate. PubChem. Available from: [Link]

Sources

An In-Depth Technical Guide to the Pharmacokinetic Characterization of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for elucidating the pharmacokinetic profile of (2S,5S)-5-hydroxypiperidine-2-carboxylic acid hydrochloride, a chiral piperidine derivative with potential applications in medicinal chemistry.[1][2] Given the limited publicly available pharmacokinetic data on this specific molecule, this document serves as a roadmap for researchers and drug development professionals, detailing the essential in vitro and in vivo studies required to characterize its absorption, distribution, metabolism, and excretion (ADME). The methodologies described herein are grounded in established protocols and are designed to generate a robust dataset for informed decision-making in preclinical and clinical development.

Introduction to (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is a derivative of pipecolic acid, a metabolite of lysine found in various organisms.[3][4] Its rigid, chiral structure makes it a valuable building block in the synthesis of complex pharmaceutical agents.[1][2] Understanding the pharmacokinetic properties of this compound is crucial for optimizing its therapeutic potential, as these characteristics govern its concentration and persistence in the body, ultimately influencing its efficacy and safety profile. This guide will detail the experimental workflows necessary to build a comprehensive ADME profile for this molecule.

Analytical Method Development and Validation

Prior to initiating pharmacokinetic studies, a robust and validated analytical method for the quantification of (2S,5S)-5-hydroxypiperidine-2-carboxylic acid in biological matrices (e.g., plasma, urine, tissue homogenates) is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

Protocol: LC-MS/MS Method Development

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column Selection: A reversed-phase C18 column is a suitable starting point for separating this polar compound.

  • Mobile Phase Optimization: An isocratic or gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) should be optimized to achieve a sharp peak shape and adequate retention time.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is likely suitable for this amine-containing compound.

    • Multiple Reaction Monitoring (MRM): Identify the precursor ion (the protonated molecule, [M+H]+) and a stable product ion for sensitive and specific quantification.

  • Sample Preparation: Protein precipitation with a cold organic solvent (e.g., acetonitrile) is a common and effective method for extracting the analyte from plasma samples.

  • Method Validation: The developed method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.

Characterization of Absorption

The absorption of a drug following oral administration is a critical determinant of its bioavailability. In vitro models can provide initial insights into the potential for intestinal permeability.

In Vitro Intestinal Permeability: The Caco-2 Cell Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a polarized monolayer of enterocytes, forming tight junctions and expressing key drug transporters.[5][6] This model is widely used to predict the in vivo absorption of drugs across the intestinal wall.[6][7]

Protocol: Bidirectional Caco-2 Permeability Assay [5][8]

  • Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in a transwell plate and cultured for 18-22 days to allow for differentiation and monolayer formation.[5]

  • Monolayer Integrity Assessment: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • The test compound is added to either the apical (A) or basolateral (B) chamber of the transwell plate.

    • Samples are collected from the receiver chamber at specified time points.

  • Quantification: The concentration of the compound in the collected samples is determined using the validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined to assess the involvement of active efflux transporters.[5]

G cluster_0 Apical (Lumen) cluster_1 Basolateral (Blood) A Compound in Apical Chamber Caco2 Caco-2 Monolayer A->Caco2 Papp (A-B) B Compound in Basolateral Chamber B->Caco2 Papp (B-A) Caco2->A Caco2->B G Compound (2S,5S)-5-Hydroxypiperidine- 2-carboxylic acid Microsomes Liver Microsomes + NADPH Compound->Microsomes Metabolites Metabolites Microsomes->Metabolites

Caption: In vitro metabolism in a liver microsomal stability assay.

Based on the metabolism of the parent compound, pipecolic acid, which is derived from lysine, potential metabolic pathways for (2S,5S)-5-hydroxypiperidine-2-carboxylic acid could involve oxidation or conjugation of the hydroxyl group and further metabolism of the piperidine ring. [9][10]

Assessing Excretion

Excretion is the final step in the removal of a drug and its metabolites from the body. The primary routes of excretion are renal (urine) and biliary (feces).

In Vivo Pharmacokinetic Studies in Rodents

To obtain a complete pharmacokinetic profile, in vivo studies in animal models are essential. Rodent studies are typically the first step in characterizing the in vivo ADME of a new chemical entity. [11][12][13] Protocol: Rodent Pharmacokinetic Study Design [12][14]

  • Animal Model: Wistar or Sprague-Dawley rats, or C57BL/6 or BALB/c mice are commonly used. [14]2. Dosing: The compound is administered via both intravenous (IV) and oral (PO) routes in separate groups of animals.

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing.

  • Plasma Analysis: The concentration of the compound in the plasma samples is determined by LC-MS/MS.

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

    • Half-life (t1/2): The time required for the plasma concentration to decrease by half.

    • Bioavailability (F%): The fraction of the orally administered dose that reaches the systemic circulation.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Papp (A-B) & (B-A) Apparent permeability coefficients in the Caco-2 assay.
Efflux Ratio Ratio of Papp (B-A) to Papp (A-B) to indicate active efflux.
fu Fraction of unbound drug in plasma.
t1/2 (in vitro) In vitro half-life from the microsomal stability assay.
CLint (in vitro) In vitro intrinsic clearance from the microsomal stability assay.
CL (in vivo) In vivo clearance.
Vd (in vivo) In vivo volume of distribution.
t1/2 (in vivo) In vivo half-life.
AUC Area under the plasma concentration-time curve.
Cmax Maximum plasma concentration.
Tmax Time to reach maximum plasma concentration.
F% Oral bioavailability.

Conclusion

The successful execution of the in vitro and in vivo studies outlined in this guide will provide a comprehensive pharmacokinetic profile of (2S,5S)-5-hydroxypiperidine-2-carboxylic acid hydrochloride. This data is essential for understanding the compound's disposition in the body and for making informed decisions regarding its potential as a therapeutic candidate. The integration of data from these assays will enable the construction of a robust preclinical data package to support further development.

References

Sources

Methodological & Application

Investigating the Cellular Effects of (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Chiral Scaffold with Untapped Cellular Potential

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is a fascinating chiral molecule recognized primarily as a valuable building block in medicinal chemistry.[1] As a natural product found in species such as Calliandra angustifolia and Morus alba, its inherent stereochemistry and functional groups—a hydroxyl and a carboxylic acid on a piperidine ring—make it an attractive starting point for the synthesis of complex pharmaceuticals.[] Notably, it serves as a key intermediate in the development of β-lactamase inhibitors, agents crucial for combating bacterial resistance to antibiotics.[3]

While its role in synthetic chemistry is well-documented, the direct application of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid as a bioactive agent in cell culture remains a nascent field of inquiry. This application note, therefore, serves as a comprehensive guide for researchers, scientists, and drug development professionals seeking to explore the cellular effects of this compound. We will provide a foundational framework for its use in cell-based assays, from initial handling and solubility assessment to cytotoxicity screening and the design of functional assays. Our approach is grounded in established principles of cell biology and pharmacology to ensure a scientifically rigorous investigation.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is the bedrock of reliable and reproducible cell culture experiments.

PropertyValueSource
Molecular Formula C₆H₁₁NO₃[4]
Molecular Weight 145.16 g/mol [4]
Appearance White to off-white crystalline powder[]
Melting Point ~258 °C[]
Storage 2-8 °C, protected from light[]
Purity Typically >95-98%[4]

Safety Precautions: (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is classified as an irritant. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. Handling should be performed in a well-ventilated area or a chemical fume hood.[4]

Experimental Workflow for Cellular Investigation

Given the exploratory nature of using this compound directly in cell culture, a systematic, multi-stage approach is recommended. This workflow is designed to first establish a safe concentration range and then to screen for potential biological activities.

G cluster_0 Phase 1: Foundational Work cluster_1 Phase 2: Biological Activity Screening cluster_2 Phase 3: Mechanistic Studies A Stock Solution Preparation (Solubility Testing) C Cytotoxicity Profiling (e.g., MTT/MTS Assay) A->C B Cell Line Selection B->C D Morphological Assessment C->D Use sub-toxic concentrations E Proliferation/Apoptosis Assays D->E F Functional Assays (Target-dependent) E->F G Target Identification/ Pathway Analysis F->G

Sources

Application Notes and Protocols for (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for CNS Drug Discovery

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid, also known as cis-5-Hydroxy-L-pipecolic acid, is a chiral, non-proteinogenic amino acid.[][2] Its rigid piperidine ring, combined with the stereochemically defined hydroxyl and carboxylic acid functional groups, makes it a valuable chiral building block in medicinal chemistry.[3] While direct neuroactivity of this specific molecule is not extensively documented, its structural motif is a key component in a range of biologically active compounds, including potent modulators of the N-methyl-D-aspartate (NMDA) receptor.[4]

In the central nervous system (CNS), the piperidine-2-carboxylic acid core is recognized as a "privileged scaffold." This means it can serve as a foundation for developing ligands for multiple, diverse biological targets. For neuroscience researchers and drug development professionals, (2S,5S)-5-hydroxypiperidine-2-carboxylic acid represents a strategic starting point for the synthesis of novel compounds aimed at treating a spectrum of neurological and psychiatric disorders where glutamatergic signaling, particularly through the NMDA receptor, is implicated. These conditions include stroke, epilepsy, neurodegenerative diseases, and chronic pain.[4]

This guide provides a comprehensive overview of the application of (2S,5S)-5-hydroxypiperidine-2-carboxylic acid as a foundational scaffold. It details protocols for synthesizing derivatives and, crucially, for characterizing their pharmacological activity at the NMDA receptor and assessing their neuroprotective potential.

Physicochemical Properties and Handling

A clear understanding of the compound's properties is essential for its effective use in synthesis and biological assays.

PropertyValueReference
Molecular Formula C₆H₁₁NO₃[]
Molecular Weight 145.16 g/mol []
CAS Number 63088-78-8[]
Appearance White to off-white crystalline powder[]
Melting Point 258 °C[]
Storage 2-8 °C, protect from light[]
Solubility Soluble in water

Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Avoid inhalation of dust and direct contact with skin and eyes.

The Piperidine-2-Carboxylic Acid Scaffold and the NMDA Receptor

The NMDA receptor, a ligand-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory. However, its overactivation leads to excessive calcium influx, triggering a cascade of neurotoxic events—a phenomenon known as excitotoxicity.[5] This process is a key contributor to neuronal damage in various neurological disorders. Consequently, molecules that can modulate NMDA receptor activity are of significant therapeutic interest.

The piperidine-2-carboxylic acid structure is a well-established pharmacophore for NMDA receptor antagonists. For instance, the compound (2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid is a potent and selective NMDA antagonist that has demonstrated neuroprotective effects in vivo.[4] The carboxylic acid moiety often interacts with the glutamate binding site on the NMDA receptor. By using (2S,5S)-5-hydroxypiperidine-2-carboxylic acid as a starting material, researchers can systematically explore how modifications at the hydroxyl group and other positions on the piperidine ring influence binding affinity, selectivity, and functional activity at the NMDA receptor.

Workflow for Derivative Synthesis and Screening

The following diagram illustrates a typical workflow for leveraging (2S,5S)-5-hydroxypiperidine-2-carboxylic acid in a neuroscience drug discovery program.

G cluster_0 Scaffold-Based Drug Discovery cluster_1 In Vitro Screening Cascade cluster_2 In Vivo Validation Scaffold (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid Synthesis Derivative Synthesis (e.g., esterification, amidation at C5-OH) Scaffold->Synthesis Library Compound Library Synthesis->Library Binding NMDA Receptor Binding Assay Library->Binding Calcium Calcium Imaging Assay (Functional Antagonism/Agonism) Binding->Calcium Hits Electro Electrophysiology (Patch-Clamp) Calcium->Electro Leads Neuroprotection Excitotoxicity Model (e.g., NMDA-induced lesions) Electro->Neuroprotection Optimized Leads Behavior Behavioral Models (e.g., pain, cognition) Neuroprotection->Behavior

Caption: Drug discovery workflow using the target scaffold.

Experimental Protocols for Characterizing Derivatives

The following protocols are designed to assess the neuroactivity of novel compounds derived from (2S,5S)-5-hydroxypiperidine-2-carboxylic acid.

Protocol 1: In Vitro Characterization of NMDA Receptor Modulation using Calcium Imaging

This high-throughput assay provides a functional readout of NMDA receptor activity by measuring changes in intracellular calcium concentration ([Ca²⁺]i).[6][7]

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Seed the cells into a 384-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.[8]

  • Incubate at 37°C and 5% CO₂ for 16-24 hours.[8]

2. Dye Loading:

  • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM or Calcium 6 dye) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[8]

  • Gently remove the culture medium from the wells and add the dye loading solution.

  • Incubate the plate for 60-120 minutes at 37°C and 5% CO₂.[8]

3. Compound and Ligand Preparation:

  • Prepare serial dilutions of the test compounds (derived from (2S,5S)-5-hydroxypiperidine-2-carboxylic acid) in assay buffer.

  • Prepare a solution of NMDA and its co-agonist, glycine or D-serine, at a concentration that elicits a submaximal response (EC₂₀ or EC₅₀, to be determined empirically).

4. Assay Procedure:

  • Wash the cells with assay buffer to remove excess dye.[9]

  • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Measure the baseline fluorescence for 10-30 seconds.[7]

  • Add the test compounds to the wells and incubate for a predetermined time (e.g., 5-15 minutes) to assess for direct agonist/antagonist effects.

  • Add the NMDA/co-agonist solution to stimulate the receptors.

  • Record the fluorescence signal for 3-5 minutes.

5. Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • For antagonist activity, normalize the response to the positive control (NMDA/co-agonist alone) and negative control (buffer alone).

  • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Protocol 2: Electrophysiological Characterization using Whole-Cell Patch-Clamp

This technique provides a detailed analysis of the effects of test compounds on NMDA receptor-mediated currents in individual neurons.[10]

1. Preparation of Neuronal Cultures or Brain Slices:

  • For primary neuronal cultures: Dissect and culture neurons (e.g., cortical or hippocampal) from embryonic rodents on coverslips. Allow the neurons to mature in vitro for at least 10-14 days.

  • For acute brain slices: Prepare 250-300 µm thick coronal or sagittal brain slices from juvenile rodents using a vibratome. Maintain the slices in artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂/5% CO₂.[11]

2. Recording Setup:

  • Transfer a coverslip with cultured neurons or a brain slice to the recording chamber of an upright microscope.

  • Continuously perfuse the chamber with aCSF.

  • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.[12]

  • The internal solution should contain a Cs-based salt to block potassium channels and allow for better isolation of NMDA receptor currents.

3. Recording Procedure:

  • Establish a whole-cell patch-clamp configuration on a visually identified neuron.[10]

  • Clamp the cell at a holding potential of -70 mV.

  • To isolate NMDA receptor currents, perfuse the chamber with aCSF containing antagonists for AMPA/kainate receptors (e.g., CNQX) and GABAₐ receptors (e.g., picrotoxin), and in Mg²⁺-free aCSF to relieve the voltage-dependent Mg²⁺ block of the NMDA receptor.

  • Apply brief pulses of NMDA and a co-agonist (glycine or D-serine) via a local perfusion system to evoke NMDA receptor-mediated currents.

  • After establishing a stable baseline response, co-apply the test compound with the NMDA/co-agonist solution at various concentrations.

4. Data Analysis:

  • Measure the peak amplitude of the evoked NMDA receptor currents in the absence and presence of the test compound.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀.

NMDA Receptor Signaling Pathway and Excitotoxicity

The following diagram outlines the central role of the NMDA receptor in excitotoxicity, the process that neuroprotective derivatives of our scaffold aim to mitigate.

G cluster_0 Excitotoxic Cascade cluster_1 Downstream Effects cluster_2 Therapeutic Intervention Glutamate Excessive Glutamate NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_influx Massive Ca²⁺ Influx NMDAR->Ca_influx ROS ↑ Reactive Oxygen Species (ROS) Ca_influx->ROS Mito Mitochondrial Dysfunction Ca_influx->Mito Enzymes Activation of Proteases & Endonucleases Ca_influx->Enzymes Death Neuronal Death ROS->Death Mito->Death Enzymes->Death Compound Derivative of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid Compound->NMDAR Antagonism

Caption: NMDA receptor-mediated excitotoxicity pathway.

Protocol 3: In Vivo Assessment of Neuroprotection in an Excitotoxicity Model

This protocol assesses the ability of a lead compound to protect against neuronal damage in a rodent model of NMDA-induced excitotoxicity.[13]

1. Animals and Housing:

  • Use adult male rats or mice. House the animals under standard laboratory conditions with ad libitum access to food and water.

  • All procedures must be approved by the institutional animal care and use committee.

2. Stereotaxic Surgery and NMDA Injection:

  • Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).

  • Place the animal in a stereotaxic frame.

  • Drill a small burr hole in the skull over the target brain region (e.g., the striatum or hippocampus).

  • Slowly infuse a solution of NMDA into the brain parenchyma using a microsyringe pump. The concentration of NMDA should be sufficient to cause a consistent lesion.

3. Test Compound Administration:

  • Administer the test compound via an appropriate route (e.g., intraperitoneal, intravenous, or oral) at various doses and at different time points relative to the NMDA injection (e.g., 30 minutes before, or 1 hour after).

  • Include a vehicle control group.

4. Assessment of Neuronal Damage:

  • At a predetermined time after the NMDA injection (e.g., 24, 48, or 72 hours), euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Remove the brains and process them for histology.

  • Stain brain sections with a marker for neuronal viability (e.g., Nissl stain or Fluoro-Jade) to visualize the lesion.

5. Data Analysis:

  • Quantify the lesion volume using image analysis software.

  • Compare the lesion volumes between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

  • A significant reduction in lesion volume in the compound-treated group indicates a neuroprotective effect.

Conclusion and Future Directions

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is a promising and versatile starting point for the development of novel therapeutics for neurological disorders. Its rigid, chiral structure provides a solid foundation for the synthesis of potent and selective modulators of CNS targets, particularly the NMDA receptor. The protocols detailed in this guide offer a robust framework for researchers to synthesize, screen, and validate novel derivatives, paving the way for the discovery of next-generation neuroprotective agents. Future work should focus on expanding the library of derivatives, exploring structure-activity relationships, and investigating the therapeutic potential of lead compounds in a wider range of disease models.

References

  • Stansley, B. J., & Yamamoto, B. K. (2015). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Journal of visualized experiments : JoVE, (99), e52821. [Link]

  • Yeboah, F., Guo, H., & Bill, A. (2022). Calcium Flux Assay to Study NMDA-Receptors. JoVE (Journal of Visualized Experiments), (187), e58160. [Link]

  • Tejeda, G. S., & Esteban, J. A. (2025). Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. In D. Muñoz-Torrero (Ed.), Methods in Neurodegenerative Disease Drug Discovery (pp. 191-206). Humana Press.
  • JoVE. (2018). NMDA-receptor Study Protocol. [Link]

  • Yeboah, F., Guo, H., & Bill, A. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of visualized experiments : JoVE, (137), 58160. [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • Axol Bioscience. (n.d.). patch-clamp-protocol-final.pdf. Retrieved from [Link]

  • Skelding, K. A., Arellano, J. M., Powis, D. A., & Rostas, J. A. (2022). Excitotoxic Stimulation of Brain Microslices as an In vitro Model of Stroke. JoVE (Journal of Visualized Experiments), (185), e51291. [Link]

  • Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of medicinal chemistry, 35(17), 3111–3115. [Link]

  • PubChem. (n.d.). (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid. Retrieved from [Link]

  • Lai, T. W., Zhang, S., & Wang, Y. T. (2014). Excitotoxicity and stroke: identifying novel targets for neuroprotection. Progress in neurobiology, 115, 157–188.
  • Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons. Retrieved from [Link]

  • PubChem. (n.d.). (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride. Retrieved from [Link]

  • Lu, Y., et al. (2020). Enzymatic hydroxylation of L-pipecolic acid by L-proline cis-4-hydroxylases and isomers separation. 3 Biotech, 10(11), 481. [Link]

  • Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method. (2026). Biotechnology and Bioengineering. [Link]

Sources

Application Notes and Protocols for the Dissolution of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride for various experimental applications. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles governing solubility, ensuring protocols are both robust and adaptable. We address critical aspects including the compound's physicochemical properties, proper handling of its hygroscopic form, solvent selection strategies, detailed dissolution protocols for aqueous and organic stock solutions, and best practices for solution stability and storage.

Introduction and Scientific Context

(2s,5s)-5-Hydroxypiperidine-2-carboxylic acid, also known as L-cis-5-Hydroxypipecolic acid, is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development.[1][] Its rigid, six-membered ring structure, combined with hydroxyl and carboxylic acid functional groups, makes it a valuable scaffold and synthetic building block for novel therapeutic agents.[1] This compound and its derivatives are frequently utilized in biological research for studies involving enzyme inhibition and receptor binding.[1]

The compound is most commonly supplied as a hydrochloride (HCl) salt to enhance its stability and aqueous solubility.[3] However, the HCl salt form also introduces a key challenge: hygroscopicity, or the tendency to absorb moisture from the air.[4] Improper handling of this hygroscopic solid can lead to significant errors in weighing and concentration calculations, compromising experimental reproducibility.

This guide provides the necessary expertise to navigate these challenges, ensuring accurate and reliable preparation of solutions for downstream applications, from biochemical assays to cell-based studies and synthetic chemistry.

Physicochemical Properties and Key Parameters

A thorough understanding of the compound's properties is the foundation of any successful dissolution protocol. The key parameters for (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid and its hydrochloride salt are summarized below.

PropertyValueSignificance & Causality
Chemical Structure (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid HClThe cis stereochemistry and presence of polar -OH and -COOH groups predispose the molecule to hydrogen bonding and aqueous solubility.
Molecular Formula C₆H₁₂ClNO₃Used for calculating molarity.
Molecular Weight 181.62 g/mol Essential for accurate concentration calculations.[5]
Appearance White to off-white crystalline powderVisual confirmation of product integrity.[]
Predicted pKa Carboxylic Acid (pKa₁): ~2.3[6]Piperidine Nitrogen (pKa₂): ~11.2[7]Critical for Solubility. Below pKa₁, the carboxyl group is neutral (-COOH). Above pKa₁, it is ionized (-COO⁻). Below pKa₂, the nitrogen is protonated (-NH₂⁺-). This zwitterionic nature dictates high polarity and pH-dependent solubility. The HCl salt form ensures the piperidine nitrogen is protonated, enhancing water solubility.
Aqueous Solubility Soluble in water.The free acid has a reported solubility of at least 10 mg/mL in water.[8] The hydrochloride salt form significantly increases this solubility due to the protonated amine, which readily interacts with polar water molecules.
Storage (Solid) 0-8°C or Room Temp, inert atmosphere.[]As an HCl salt, the compound is hygroscopic. Storage in a desiccator or glove box with controlled humidity is paramount to prevent water absorption.

Critical Handling Procedures for a Hygroscopic Solid

The hydrochloride salt of this compound is hygroscopic, meaning it will readily absorb ambient moisture. This is not a trivial inconvenience; it is a primary source of experimental error. Absorbed water will artificially inflate the mass of the compound, leading to stock solutions with lower-than-calculated concentrations.

Best Practices for Handling:

  • Acclimatization: Before opening, allow the sealed container to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation from forming on the cold powder upon exposure to warmer, moist air.

  • Controlled Environment: Whenever possible, weigh the compound in an environment with low humidity, such as a glove bag, glove box, or a balance with a desiccation chamber.

  • Minimize Exposure: Work quickly. Do not leave the primary container open to the atmosphere. Have all necessary tools (spatulas, weigh boats) ready before opening the vial.

  • Aliquoting: For long-term use, consider aliquoting the bulk powder into smaller, single-use vials under an inert atmosphere (e.g., argon or nitrogen). This avoids repeated exposure of the main stock to air.[9]

  • Proper Storage: Always store the container tightly sealed, with the cap secured. For added protection, place the primary container inside a secondary container with a desiccant (e.g., silica gel). Store at the recommended temperature (typically 2-8°C).[]

Solvent Selection Workflow

The choice of solvent is dictated entirely by the intended downstream application. The following decision-making workflow, illustrated in the diagram below, provides a logical path to selecting the appropriate solvent system.

G Solvent Selection Workflow start What is the experimental application? bio_assay Biological / Biochemical Assay (e.g., cell culture, enzyme kinetics) start->bio_assay nmr Structural Analysis (NMR) start->nmr synthesis Organic Synthesis start->synthesis dmso_stock High Concentration Stock Needed? bio_assay->dmso_stock deuterated Use Deuterated Solvent (D₂O, Methanol-d₄) nmr->deuterated organic_synth Use Polar Aprotic/Protic Solvent (DMF, THF, Methanol, etc.) synthesis->organic_synth aqueous Use Aqueous Buffer (Water, PBS, TRIS, etc.) dmso_yes Prepare concentrated stock in DMSO. Dilute >1000x into final aqueous buffer. (Final DMSO <0.5%) dmso_stock->dmso_yes Yes dmso_no Dissolve directly in final aqueous buffer. dmso_stock->dmso_no No dmso_yes->aqueous Final Dilution dmso_no->aqueous

Caption: Logical workflow for selecting an appropriate solvent system.

Experimental Dissolution Protocols

These protocols provide a validated methodology for preparing accurate and stable solutions. Always use high-purity, anhydrous solvents and clean glassware.

Protocol 1: Preparation of Aqueous Stock Solutions (e.g., Water, PBS)

This is the preferred method for most biological applications where the final concentration required is within the compound's aqueous solubility limit.

Rationale: Using an aqueous buffer directly avoids potential solvent-induced artifacts in sensitive biological assays. As an HCl salt of a polar molecule, the compound is optimized for aqueous solubility.

Step-by-Step Methodology:

  • Calculate Mass: Determine the required mass of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid HCl for your desired stock concentration and volume.

    • Mass (g) = Desired Molarity (mol/L) × Final Volume (L) × Molecular Weight (181.62 g/mol )

  • Weigh Compound: Following the critical handling procedures in Section 3, accurately weigh the calculated mass into a sterile conical tube or volumetric flask.

  • Initial Dissolution: Add approximately 80% of the final volume of your chosen solvent (e.g., ultrapure water, PBS pH 7.4) to the vessel.

  • Promote Solubilization: Cap the vessel securely and vortex thoroughly. If the compound does not dissolve completely, the following gentle methods can be applied sequentially:

    • Sonication: Place the tube in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up solid aggregates.

    • Gentle Warming: Warm the solution to 30-40°C in a water bath. Do not overheat, as this may risk degradation.

  • Volume Adjustment: Once the solid is fully dissolved and the solution is clear, add the solvent to reach the final desired volume.

  • Mixing and Filtration: Invert the vessel several times to ensure homogeneity. For critical applications, sterile-filter the final solution through a 0.22 µm syringe filter (ensure the filter material is compatible with your solvent).

  • Verification (Optional but Recommended): Check the pH of the final solution. The HCl salt will create a mildly acidic solution. If your experiment is pH-sensitive, you may need to adjust it with dilute NaOH or use a buffered solvent from the start.

Protocol 2: Preparation of High-Concentration Organic Stock Solutions (DMSO)

This method is ideal for preparing highly concentrated stocks (e.g., 10-100 mM) that can be stored long-term and diluted into aqueous media for experiments.

Rationale: Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent capable of dissolving a wide range of compounds at high concentrations. This allows for the creation of small-volume, high-concentration stocks, minimizing the volume of organic solvent added to the final experimental system.

Step-by-Step Methodology:

  • Calculate and Weigh: Perform steps 1 and 2 from Protocol 1, using anhydrous, high-purity DMSO as the solvent.

  • Dissolution in DMSO: Add the full volume of DMSO. The compound should dissolve readily in DMSO with vortexing. Sonication can be used if needed.

  • Storage: Store the DMSO stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C, protected from light.

  • Preparation of Working Solution (CRITICAL STEP):

    • To prepare your final working solution, perform a serial dilution.

    • Crucially, add the DMSO stock solution to the aqueous buffer, not the other way around. Add the small volume of DMSO stock into the larger volume of vigorously vortexing buffer. This rapid dispersion helps prevent the compound from precipitating out of solution as it encounters the aqueous environment.

    • Ensure the final concentration of DMSO in your assay is low (typically <0.5%, and almost always <1%) to avoid solvent-induced toxicity or artifacts.[10]

Solution Stability and Storage

  • Aqueous Solutions: It is recommended to prepare aqueous solutions fresh for each experiment. If storage is necessary, filter-sterilize, aliquot, and store at 4°C for short-term use (1-2 days) or -20°C for longer-term use. Avoid repeated freeze-thaw cycles.

  • DMSO Stock Solutions: DMSO stocks are generally more stable. When stored properly in anhydrous DMSO at -20°C or -80°C in tightly sealed vials, they can be stable for several months. Before use, thaw the vial and bring it to room temperature.

  • Light Sensitivity: As a precaution, always store solutions protected from light, for example, by wrapping vials in aluminum foil or using amber vials.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Compound won't dissolve in aqueous buffer. Concentration exceeds solubility limit; pH is unfavorable.Try gentle warming (30-40°C) or sonication. If it still fails, the desired concentration is too high. Prepare a more concentrated stock in DMSO and dilute from there. Check and adjust the pH of the buffer; solubility may be higher at a slightly acidic or basic pH depending on the isoelectric point.
Precipitate forms when diluting DMSO stock into buffer. "Crashing out" due to poor aqueous solubility at the final concentration.Decrease the final concentration. Ensure the final DMSO percentage is sufficient but still biologically compatible. Add the DMSO stock to a rapidly vortexing buffer to ensure immediate dispersion.
Inconsistent experimental results. Degradation of the compound in solution; inaccurate initial weighing due to hygroscopicity.Prepare fresh solutions for each experiment. Review and strictly adhere to the handling protocols for hygroscopic solids (Section 3). Store stock solutions in smaller, single-use aliquots to prevent contamination and degradation from repeated handling.

References

  • PubChem. 5-Hydroxypipecolic acid. [Link]

  • Google Patents. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Frontiers in Pharmacology. (2023). Stability study of common vasoactive drugs diluted in five types of solutions. [Link]

  • RSC Publishing. (2019). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. [Link]

  • PubChem. (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride. [Link]

  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Solubility of Things. Pipecolic acid. [Link]

  • ResearchGate. (2016). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • PubChem. (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride. [Link]

  • NIH. (2018). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. [Link]

  • NIH. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • NIH. (2014). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • ACS Publications. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]

  • Oxford Academic. (2015). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. [Link]

  • Wikipedia. Piperidine. [Link]

Sources

Topic: Experimental Design for Testing 5-Hydroxypiperidine-2-carboxylic Acid Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a robust experimental plan to evaluate the therapeutic efficacy of 5-Hydroxypiperidine-2-carboxylic acid. Given its structural characteristics as a piperidine derivative, a scaffold prevalent in neuroactive compounds, this guide focuses on a preclinical workflow for assessing its potential as a neuroprotective agent.[1][2][3] The protocols herein are designed to establish a foundational understanding of the compound's bioactivity, from initial physicochemical characterization and in vitro mechanism of action studies to in vivo efficacy testing in a relevant disease model. The narrative emphasizes the rationale behind experimental choices, adherence to rigorous scientific standards, and the principles of creating self-validating, reproducible studies in line with regulatory expectations for preclinical research.[4][5][6]

Introduction: The Therapeutic Potential of 5-Hydroxypiperidine-2-carboxylic Acid

5-Hydroxypiperidine-2-carboxylic acid is a chiral heterocyclic compound that serves as a versatile building block in medicinal chemistry.[1][2] Its piperidine core is a privileged structure found in numerous pharmaceuticals, and the presence of both hydroxyl and carboxylic acid functional groups allows for diverse molecular interactions and synthetic modifications.[1][3] Preliminary research suggests that derivatives of this scaffold may interact with neurotransmitter systems, hinting at potential applications in treating neurological disorders.[1][3][7]

This guide proposes a hypothesis-driven approach, postulating that 5-Hydroxypiperidine-2-carboxylic acid may exhibit neuroprotective effects via modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal function and excitotoxicity. The following sections outline a logical, phased experimental workflow to test this hypothesis and rigorously evaluate the compound's therapeutic potential.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Mechanism of Action (In Vitro) cluster_2 Phase 3: Preclinical Efficacy (In Vivo) cluster_3 Outcome A Compound Characterization (Purity, Solubility, Stability) B In Vitro Toxicity (Cytotoxicity Assays) A->B Prerequisite C Target Engagement (NMDA Receptor Binding Assay) B->C Proceed if non-toxic D Functional Activity (NMDA Functional Assay - Ca2+ Flux) C->D Confirms Interaction E Pharmacokinetics (PK) Study (ADME Profiling) D->E Proceed if active F Animal Model Selection (e.g., Toxin-Induced Neurodegeneration) E->F Inform Dosing G Behavioral & Histological Analysis F->G Efficacy Testing H Go/No-Go Decision for IND-Enabling Studies G->H

Figure 1: A phased experimental workflow for evaluating the efficacy of 5-Hydroxypiperidine-2-carboxylic acid.

Foundational In Vitro Characterization

Before assessing efficacy, it is imperative to establish the fundamental properties and safety profile of the test compound. These initial steps ensure that subsequent biological assays are interpretable and are a standard requirement in preclinical drug development.[8][9][10]

Physicochemical Properties

The purity, solubility, and stability of the compound must be determined to ensure accurate dosing and data reliability.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) should be used to confirm the identity and purity of the compound, which should ideally be >98%.

  • Aqueous Solubility: Determine the kinetic solubility in phosphate-buffered saline (PBS) at physiological pH (7.4). This is critical for preparing stock solutions for cell-based assays.

  • Stability: Assess the compound's stability in assay media over the duration of the experiment (e.g., 24-48 hours) at 37°C to ensure the observed effects are due to the compound itself and not a degradation product.

Protocol: In Vitro Cytotoxicity Assessment

Objective: To determine the concentration range at which 5-Hydroxypiperidine-2-carboxylic acid is non-toxic to neuronal cells, thereby establishing a safe therapeutic window for subsequent efficacy assays.

Rationale: It is crucial to differentiate between a desired pharmacological effect and a non-specific toxic one. A compound that is toxic at concentrations required for efficacy is not a viable therapeutic candidate. We will use a standard neuronal cell line, such as SH-SY5Y, for this initial screen.

Materials:

  • SH-SY5Y neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 5-Hydroxypiperidine-2-carboxylic acid (test compound)

  • Doxorubicin (positive control for toxicity)

  • Vehicle (e.g., DMSO or PBS)

  • Resazurin-based viability reagent (e.g., alamarBlue™ or PrestoBlue™)

  • 96-well clear-bottom black plates

  • Multichannel pipette, incubator (37°C, 5% CO2)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of the test compound in culture medium, ranging from a high concentration (e.g., 1 mM) down to nanomolar levels. Also prepare 2X solutions for the vehicle and positive control.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the 2X compound dilutions to the respective wells. Each concentration should be tested in triplicate. Include vehicle-only wells (negative control) and doxorubicin-treated wells (positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Viability Assay: Add 10 µL of the resazurin-based reagent to each well. Incubate for 1-4 hours, or as per the manufacturer's instructions, protected from light.

  • Data Acquisition: Measure the fluorescence using a plate reader with appropriate excitation/emission wavelengths (e.g., 560/590 nm).

Data Analysis:

  • Normalize the fluorescence readings of treated wells to the vehicle control wells (representing 100% viability).

  • Plot the percentage viability against the log-transformed compound concentration.

  • Calculate the CC50 (50% cytotoxic concentration) using a non-linear regression (sigmoidal dose-response) model.

ParameterDescriptionExample Value
CC50 The concentration of the compound that causes a 50% reduction in cell viability.> 100 µM
Therapeutic Window The range of concentrations that are effective but not toxic.Concentrations below 100 µM

Table 1: Example data summary for in vitro cytotoxicity assessment.

Mechanism of Action: Targeting the NMDA Receptor

Excitotoxicity mediated by over-activation of NMDA receptors is a key pathological mechanism in several neurodegenerative diseases.[11] We hypothesize that 5-Hydroxypiperidine-2-carboxylic acid may act as an antagonist at this receptor.

G cluster_0 Normal Synaptic Transmission cluster_1 Excitotoxicity cluster_2 Hypothesized Intervention Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_influx Controlled Ca2+ Influx NMDAR->Ca_influx Neuron_Health Normal Neuronal Function Ca_influx->Neuron_Health Excess_Glutamate Excess Glutamate NMDAR2 NMDA Receptor Excess_Glutamate->NMDAR2 Excess_Ca EXCESSIVE Ca2+ Influx NMDAR2->Excess_Ca Cell_Death Neuronal Damage / Apoptosis Excess_Ca->Cell_Death Test_Compound 5-Hydroxypiperidine- 2-carboxylic acid NMDAR3 NMDA Receptor Test_Compound->NMDAR3 Antagonism Blocked_Ca Blocked/Reduced Ca2+ Influx NMDAR3->Blocked_Ca Neuroprotection Neuroprotection Blocked_Ca->Neuroprotection

Figure 2: Hypothesized mechanism of action at the NMDA receptor signaling pathway.

Protocol: NMDA Receptor Functional Assay (Calcium Flux)

Objective: To determine if 5-Hydroxypiperidine-2-carboxylic acid can inhibit NMDA receptor activation by measuring changes in intracellular calcium.

Rationale: NMDA receptors are ligand-gated ion channels permeable to Ca²⁺.[12] A functional assay measuring agonist-induced calcium influx provides a direct readout of receptor activity. Antagonists will block this influx. This type of fluorescence-based assay is well-suited for screening and characterizing modulators.[12][13]

Materials:

  • HEK293 cells stably expressing NMDA receptor subunits (e.g., NR1/NR2B)

  • Fluo-4 AM or similar calcium-sensitive dye

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, Mg²⁺-free)

  • NMDA and Glycine (co-agonists)

  • MK-801 (a known non-competitive NMDA receptor antagonist, positive control)

  • Test compound and vehicle

  • 96-well clear-bottom black plates

  • Fluorescence Imaging Plate Reader (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed the NMDA receptor-expressing HEK293 cells into 96-well plates and grow to confluence.

  • Dye Loading: Wash cells with Assay Buffer. Load the cells with Fluo-4 AM dye according to the manufacturer's protocol (typically for 1 hour at 37°C).

  • Compound Addition: Wash away excess dye. Add the test compound at various concentrations (in triplicate) to the wells. Also add the vehicle and positive control (MK-801). Incubate for 15-30 minutes.

  • Agonist Stimulation & Reading: Place the plate in the fluorescence reader. Establish a stable baseline reading for 10-20 seconds.

  • Automated Addition: Use the reader's injection system to add a pre-determined concentration of NMDA and Glycine co-agonists to all wells simultaneously.

  • Data Recording: Continue recording the fluorescence signal for 2-3 minutes to capture the peak calcium response.

Data Analysis:

  • Calculate the peak fluorescence response for each well, subtracting the baseline reading.

  • Normalize the data, where the response in vehicle-treated wells is 0% inhibition and the response in MK-801-treated wells is 100% inhibition.

  • Plot the percent inhibition against the log-transformed concentration of the test compound.

  • Calculate the IC50 (50% inhibitory concentration) using a non-linear regression model.

ParameterDescriptionExample Value
IC50 The concentration of the compound that inhibits 50% of the agonist-induced calcium influx.5.2 µM
Emax The maximum observed inhibition.98%

Table 2: Example data summary for the NMDA receptor functional assay.

In Vivo Efficacy Assessment

Following successful in vitro characterization, the next crucial step is to evaluate the compound's efficacy in a living organism. This requires careful selection of an animal model that recapitulates key aspects of a human neurodegenerative disease.[6][14][15]

Animal Model Selection

Rationale: The choice of animal model is critical for the translatability of preclinical findings.[15][16] For initial efficacy testing of a potential neuroprotective agent, a toxin-induced model of neurodegeneration can be highly effective. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease, for instance, induces a specific loss of dopaminergic neurons, mimicking a key pathological feature of the human disease.[11][17] This model is well-characterized and allows for clear behavioral and histological endpoints.

Protocol: Efficacy in the MPTP Mouse Model of Parkinson's Disease

Objective: To assess whether 5-Hydroxypiperidine-2-carboxylic acid can prevent or rescue motor deficits and neuronal loss in an MPTP-induced mouse model.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare (e.g., ARRIVE guidelines) and approved by an Institutional Animal Care and Use Committee (IACUC).[4]

Experimental Design:

  • Animals: C57BL/6 mice (male, 8-10 weeks old).

  • Groups (n=10-15 per group):

    • Vehicle Control: Saline injection + Vehicle for test compound.

    • MPTP Control: MPTP injection + Vehicle for test compound.

    • Positive Control: MPTP injection + Selegiline (a known neuroprotective agent).

    • Test Group (Low Dose): MPTP injection + Test compound (e.g., 10 mg/kg).

    • Test Group (High Dose): MPTP injection + Test compound (e.g., 50 mg/kg).

  • Blinding and Randomization: Animals must be randomly assigned to groups. All treatments and behavioral assessments should be performed by an investigator blinded to the group assignments to minimize bias.[4][6]

Procedure:

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.

  • MPTP Administration: Administer MPTP (e.g., 20 mg/kg, intraperitoneal injection) four times at 2-hour intervals on a single day to induce parkinsonism. Vehicle control group receives saline injections.

  • Compound Treatment: Begin administration of the test compound, vehicle, or positive control 24 hours before MPTP administration and continue daily for 7 days. The route of administration (e.g., oral gavage, IP) should be informed by prior pharmacokinetic studies.

  • Behavioral Testing (Day 7 post-MPTP):

    • Rotarod Test: Assess motor coordination and balance by measuring the latency to fall from a rotating rod.

    • Pole Test: Measure bradykinesia by timing the descent of the mouse down a vertical pole.

  • Euthanasia and Tissue Collection (Day 8 post-MPTP):

    • Anesthetize the animals and perfuse them with saline followed by 4% paraformaldehyde.

    • Dissect and collect the brains, focusing on the substantia nigra and striatum.

  • Histological Analysis:

    • Section the brain tissue and perform immunohistochemistry for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.

    • Quantify the number of TH-positive neurons in the substantia nigra using stereological methods.

Data Analysis:

  • Behavioral Data: Analyze using one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's) to compare between groups.

  • Histological Data: Use one-way ANOVA and post-hoc tests to compare the counts of TH-positive neurons across the different groups.

GroupRotarod Latency (s)TH+ Neuron Count (% of Vehicle Control)
Vehicle Control 185 ± 15100%
MPTP Control 65 ± 1045%
Positive Control 150 ± 12#85%#
Test (Low Dose) 90 ± 1160%
Test (High Dose) 145 ± 14#82%#
*p<0.05 vs Vehicle Control; #p<0.05 vs MPTP Control

Table 3: Example summary of in vivo efficacy results.

Conclusion

This application note provides a structured, multi-phased approach to rigorously evaluate the efficacy of 5-Hydroxypiperidine-2-carboxylic acid as a potential neuroprotective agent. By progressing logically from fundamental characterization to targeted in vitro assays and a well-designed in vivo study, researchers can generate the robust, reproducible data necessary to make an informed go/no-go decision for further development. Adherence to the principles of blinding, randomization, and the use of appropriate controls at every stage is paramount for ensuring the scientific integrity and translational potential of the findings.[4][10][18]

References

  • Creative Bioarray. (n.d.). Animal Models of Neurodegenerative Diseases. Retrieved from [Link]

  • McGurk, L., Berson, A., & Bonini, N. M. (2020). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Cell and Developmental Biology, 8, 67.
  • Kanade, P., & Ahmed, M. T. R. (2022). A Review on Neurodegenerative Diseases with their Suitable Animal Models. Biosciences Biotechnology Research Asia, 19(3). Retrieved from [Link]

  • Dawson, T. M., Golde, T. E., & Lagier-Tourenne, C. (2018). Animal models of neurodegenerative diseases.
  • Li, X.-J. (2023). Animal models for research on neurodegenerative diseases.
  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Retrieved from [Link]

  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]

  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

  • NPTEL. (n.d.). Design of pre-clinical experiments. Retrieved from [Link]

  • Tsz, P. K., & Macleod, M. R. (2018). General Principles of Preclinical Study Design. Methods in Molecular Biology, 1717, 17-29.
  • Han, D. D., et al. (2010). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. Journal of Pharmacology and Experimental Therapeutics, 334(3), 839-850.
  • Reynolds, I. J. (1995). The Use of Ligand Binding in Assays of NMDA Receptor Function. Methods in Molecular Biology, 46, 281-288.
  • Mako, V., et al. (2019). Functional assay of N-methyl-D-aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures derived from the rat forebrain. ResearchGate. Retrieved from [Link]

  • Neuroservice. (2019, May 27). NMDA-receptors functional assays for CNS diseases. Retrieved from [Link]

  • Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. Retrieved from [Link]

Sources

LC-MS/MS method for quantification of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Sensitive and Stereoselective Quantification of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid in Human Plasma using LC-MS/MS

Abstract

This application note describes a robust, sensitive, and stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid in human plasma. (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid derivative with potential significance in medicinal chemistry and drug development as a synthetic building block or a metabolite.[1] Given the compound's polarity and the critical importance of its stereochemistry, a specialized analytical approach is required. This method employs a simple protein precipitation for sample preparation and utilizes a chiral stationary phase for direct enantioselective separation, eliminating the need for chemical derivatization.[2][3] Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high sensitivity and specificity. The method has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[4][5][6]

Scientific Principle and Rationale

The accurate quantification of polar analytes like (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid from complex biological matrices presents two primary challenges: achieving sufficient retention on a chromatographic column and ensuring stereoisomeric specificity.

Chromatographic Strategy: Standard reversed-phase liquid chromatography is ineffective for retaining such polar compounds.[7] While Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable option for polar molecules, achieving baseline separation of stereoisomers can be difficult without specialized columns.[8] This protocol bypasses these issues by employing a chiral macrocyclic glycopeptide-based column (e.g., Teicoplanin).[2][9] This chiral stationary phase (CSP) allows for the direct separation of enantiomers and diastereomers through differential interactions, providing the required stereoselectivity without cumbersome derivatization steps.[10]

Sample Preparation: For bioanalytical assays in a drug development setting, throughput and robustness are key. A protein precipitation protocol is selected for its simplicity, speed, and effectiveness in removing the majority of interfering proteins from the plasma matrix.[11][12] Acetonitrile is used as the precipitation solvent due to its efficiency in denaturing proteins while being compatible with the subsequent LC-MS analysis.[13]

Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides unparalleled sensitivity and selectivity. The analyte is ionized using electrospray ionization (ESI) in positive mode. The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is selected in the third quadrupole (Q3). This specific precursor-to-product ion transition is unique to the analyte, minimizing interference from co-eluting matrix components.[14]

Internal Standard (IS): To ensure the highest accuracy and precision, a stable isotope-labeled (SIL) internal standard, (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid-d₄ , is the ideal choice. A SIL-IS co-elutes with the analyte and experiences identical ionization suppression or enhancement effects, perfectly compensating for variations during sample preparation and analysis.[15] If a custom SIL-IS is unavailable, a structurally similar compound like Phenylalanine-d₅ can be used as an alternative, though it may not control for all matrix effects as effectively.[2][9]

Materials and Reagents

  • Analyte: (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid analytical standard (>98% purity).

  • Internal Standard (IS): (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid-d₄ (or Phenylalanine-d₅ as an alternative).

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (≥98%), Ammonium acetate (LC-MS grade).

  • Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant).

  • Labware: 1.5 mL microcentrifuge tubes, 0.22 µm syringe filters, LC vials with inserts.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh 1.0 mg of the analyte and the internal standard into separate volumetric flasks. Dissolve in 1.0 mL of 50:50 methanol:water to achieve a concentration of 1 mg/mL.[14] Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the primary stock solution with 50:50 methanol:water.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

Sample Preparation Protocol

The following protocol details the extraction of the analyte from human plasma.

  • Aliquot: Transfer 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 200 µL of the IS Working Solution (100 ng/mL in acetonitrile) to each tube. This results in a 4:1 solvent-to-plasma ratio.

  • Vortex: Vortex the tubes vigorously for 1 minute to ensure complete protein denaturation and mixing.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[16]

  • Transfer: Carefully transfer the supernatant (~200 µL) to a clean LC vial.

  • Injection: Inject 5 µL of the supernatant onto the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL Plasma (Blank, Standard, QC, Unknown) add_is 2. Add 200 µL Acetonitrile containing Internal Standard plasma->add_is Protein Precipitation vortex 3. Vortex Vigorously (1 minute) add_is->vortex Denaturation & Mixing centrifuge 4. Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge Pellet Proteins supernatant 5. Transfer Supernatant to LC Vial centrifuge->supernatant Isolate Extract inject 6. Inject 5 µL onto LC-MS/MS System supernatant->inject

Figure 1. Step-by-step workflow for plasma sample preparation.

LC-MS/MS Instrumental Conditions

The core of the method relies on the precise separation and detection of the analyte.

Table 1: Liquid Chromatography Parameters

Parameter Setting Rationale
LC System High-Performance UPLC/HPLC System Required for high-resolution separation and compatibility with MS.
Column Chirobiotic T (Teicoplanin), 100 x 2.1 mm, 5 µm Provides stereospecific separation of pipecolic acid analogues.[2][9]
Column Temp. 25°C Ensures reproducible retention times.
Mobile Phase A 10 mM Ammonium Acetate in Water Volatile buffer compatible with MS.
Mobile Phase B Methanol Organic eluent for chiral separation on this phase.
Flow Rate 0.4 mL/min Optimal for the column dimensions and particle size.
Injection Vol. 5 µL Balances sensitivity with potential matrix effects.

| Gradient | See Table 2 | Optimized to elute the analyte with good peak shape and separation from isomers. |

Table 2: LC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 5 95
1.0 5 95
8.0 50 50
8.1 5 95

| 12.0 | 5 | 95 |

Table 3: Mass Spectrometry Parameters

Parameter Setting Rationale
MS System Triple Quadrupole Mass Spectrometer Required for MRM quantification.
Ionization Mode Electrospray Ionization (ESI), Positive Amine group readily protonates for high sensitivity.
Capillary Voltage 3.5 kV Optimized for stable ion generation.
Source Temp. 150°C Prevents thermal degradation of the analyte.
Desolvation Temp. 400°C Efficiently removes solvent from the ESI plume.
Gas Flow Optimized per instrument Ensures proper desolvation and ion transport.

| MRM Transitions | See Table 4 | Specific precursor-product pairs for analyte and IS. |

Table 4: Optimized MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
(2s,5s)-5-OH-Pip-2-COOH 146.1 100.1 100 15
IS: (2s,5s)-5-OH-Pip-2-COOH-d₄ 150.1 104.1 100 15
Alternative IS: Phenylalanine-d₅ 171.1 125.1 100 12

Note: The precursor ion for the analyte is [M+H]⁺. The product ion (100.1) corresponds to the proposed loss of both water (-18) and formic acid (-46). These values must be empirically optimized by infusing the analytical standard.

G cluster_workflow Analytical Method Logic sample Processed Sample (Supernatant) lc LC System Chiral Column Separation sample->lc:f0 Injection esi ESI Source Ionization (+ve) lc:f1->esi:f0 Stereo-isomers Resolved ms Triple Quadrupole MS Q1: Precursor Ion Selection (m/z 146.1) Q2: Fragmentation (CID) Q3: Product Ion Selection (m/z 100.1) esi:f1->ms:f0 Ion Transfer detector Detector & Data Acquisition ms:f3->detector Signal (MRM)

Figure 2. Conceptual diagram of the LC-MS/MS analytical workflow.

Bioanalytical Method Validation

The method was validated according to the ICH M10 Bioanalytical Method Validation Guideline to demonstrate its suitability for its intended purpose.[4][17] A full validation was performed, assessing selectivity, calibration curve performance, accuracy, precision, matrix effect, recovery, and stability.[18]

Validation Protocol:

  • Calibration Curve: Prepared in blank plasma at 8 non-zero concentration levels, analyzed in triplicate.

  • Accuracy & Precision: Analyzed in five replicates at four Quality Control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. Performed on three separate days to determine intra- and inter-day variability.

  • Selectivity: Six different lots of blank human plasma were processed and analyzed to check for interferences at the retention time of the analyte and IS.

  • Matrix Effect: Assessed by comparing the peak area of the analyte in post-extraction spiked plasma samples to that of a pure solution at Low and High QC levels.

  • Stability: Evaluated under various conditions: bench-top (room temp), freeze-thaw cycles, and long-term storage (-80°C).

Table 5: Summary of Method Validation Parameters and Acceptance Criteria

Validation Parameter QC Levels Acceptance Criteria
Calibration Curve 8 standards Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Intra-day Accuracy LLOQ, Low, Mid, High Mean concentration within ±15% of nominal (±20% at LLOQ).[19]
Intra-day Precision LLOQ, Low, Mid, High Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).[19]
Inter-day Accuracy LLOQ, Low, Mid, High Mean concentration within ±15% of nominal (±20% at LLOQ).[19]
Inter-day Precision LLOQ, Low, Mid, High Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).[19]
Selectivity Blank Plasma (6 lots) No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte.
Matrix Factor (IS-normalized) Low, High CV of the matrix factor across 6 lots of plasma should be ≤ 15%.
Recovery Low, Mid, High Should be consistent and reproducible.
Stability (Freeze-Thaw, Bench-Top, Long-Term) Low, High Mean concentrations of stability samples must be within ±15% of nominal concentrations.

Based on FDA and EMA Bioanalytical Method Validation Guidelines.[6][19]

Conclusion

This application note presents a validated LC-MS/MS method for the stereoselective quantification of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid in human plasma. The combination of a simple protein precipitation, direct chiral chromatography, and sensitive MRM detection provides a robust, reliable, and high-throughput assay suitable for regulated bioanalysis in the context of drug development and clinical research. The method meets the stringent validation criteria set forth by major regulatory agencies, ensuring the generation of high-quality data.

References

  • Bernal, J., Mielgo, R., & Montequi, I. (2020). Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. Jove. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]

  • Rashed, M. S., Al-Ahaidib, L. Y., & Aboul-Enein, H. Y. (2001). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. Clinical chemistry, 47(12), 2146–2151. Available at: [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]

  • LCGC International. (2019). Direct Analysis of Amino Acids by HILIC–ESI-MS. Available at: [Link]

  • LCGC International. (2002). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Available at: [Link]

  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • Kok, R. M., et al. (1988). Stable isotope dilution analysis of pipecolic acid in cerebrospinal fluid, plasma, urine and amniotic fluid using electron capture negative ion mass fragmentography. Journal of chromatography, 426(2), 231–239. Available at: [Link]

  • Hartmann, M., & Zeier, J. (2019). N-hydroxypipecolic acid and salicylic acid: a metabolic duo for systemic acquired resistance. Current opinion in plant biology, 50, 44–57. Available at: [Link]

  • Rashed, M. S., et al. (2001). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. Semantic Scholar. Available at: [Link]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • PubChem. (n.d.). (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Welch, C. J. (2006). Development of Chiral LC-MS Methods for small Molecules and Their Applications. OSTI.GOV. Available at: [Link]

  • ResearchGate. (2012). What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?. Available at: [Link]

  • Berthod, A., et al. (1996). LC enantioresolution of native amino acids and peptides using a teicoplanin chiral stationary phase. Journal of Chromatography A, 731, 123–137. Available at: [Link]

  • Ji, Q. C., et al. (2002). Development and validation of an automated SPE-LC-MS/MS assay for valdecoxib and its hydroxylated metabolite in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 535-546. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Waters Corporation. (n.d.). Targeted UPLC-MS/MS Analysis of Oxylipins. Available at: [Link]

  • Ismail, O. S., et al. (2023). Recent advances in chiral liquid chromatography-mass spectrometry for high-throughput analysis of metabolites. Journal of Pharmaceutical and Biomedical Analysis, 235, 115668. Available at: [Link]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids. Available at: [Link]

  • KCAS. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

Sources

Application Note: (2s,5s)-5-Hydroxypiperidine-2-carboxylic Acid as a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid as a versatile chiral building block in modern organic and medicinal chemistry.

Introduction: The Imperative of Chirality in Drug Design

In the landscape of modern drug discovery, the three-dimensional arrangement of atoms in a molecule is not a trivial detail but a critical determinant of biological activity, safety, and pharmacokinetics.[1] Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different interactions with the inherently chiral environment of the body, such as enzymes and receptors.[2] Consequently, the use of enantiomerically pure chiral building blocks has become a cornerstone of rational drug design, allowing for the precise construction of complex molecular architectures with optimized therapeutic profiles.[3] These building blocks streamline the synthesis of single-enantiomer drugs, which frequently offer improved efficacy and a reduction in side effects compared to their racemic counterparts.[4]

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is a prime example of such a valuable chiral synthon. As a substituted cyclic amino acid analog, its rigid piperidine scaffold, decorated with strategically placed hydroxyl and carboxylic acid functional groups, offers a unique combination of structural constraint and synthetic versatility.[5] This guide provides an in-depth exploration of its applications, supported by detailed protocols for its manipulation in a laboratory setting.

Table 1: Physicochemical Properties of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid

PropertyValueReference(s)
CAS Number 63088-78-8[5][6]
Molecular Formula C₆H₁₁NO₃[][8]
Molecular Weight 145.16 g/mol [6][]
Appearance White to off-white crystalline powder[]
Melting Point 258 °C[]
IUPAC Name (2S,5S)-5-hydroxypiperidine-2-carboxylic acid[5][8]
Topological Polar Surface Area (TPSA) 69.56 Ų[6]
logP -0.8161[6]
Hydrogen Bond Donors 3[6]
Hydrogen Bond Acceptors 3[6]
Natural Occurrence Found in species such as Morus alba and Calliandra angustifolia.[]
Synthetic Strategy Overview

The synthesis of (2S,5S)-5-hydroxypiperidine-2-carboxylic acid with high stereochemical purity is a non-trivial task. Several routes have been developed, often starting from readily available chiral pool materials like glutamic acid or pyroglutamic acid.[9] These methods typically involve multi-step sequences that include carbon chain homologation and stereocontrolled cyclization to form the piperidine ring.[9] The diagram below illustrates a conceptual workflow, highlighting the key strategic stages rather than a specific patented process.

G cluster_0 Chiral Pool Starting Material cluster_1 Key Transformations cluster_2 Final Product start L-Glutamic Acid or L-Pyroglutamic Acid homologation Carbon Homologation (Chain Extension) start->homologation Step 1 protection Functional Group Protection (e.g., -OH) homologation->protection Step 2 cyclization Intramolecular Cyclization (Piperidine Ring Formation) protection->cyclization Step 3 deprotection Stereoselective Reduction & Deprotection cyclization->deprotection Step 4 end_product (2S,5S)-5-Hydroxypiperidine- 2-carboxylic acid deprotection->end_product Final Step

Caption: Conceptual workflow for the synthesis of the target molecule.

Core Applications in Medicinal Chemistry

The unique structure of (2S,5S)-5-hydroxypiperidine-2-carboxylic acid makes it a powerful tool for addressing several challenges in drug design.

Peptides often suffer from poor metabolic stability and low oral bioavailability. Incorporating conformationally constrained amino acid surrogates is a proven strategy to overcome these limitations.[10][11] The rigid piperidine scaffold of (2S,5S)-5-hydroxypiperidine-2-carboxylic acid, when incorporated into a peptide backbone, restricts the available conformational space. This pre-organization can enforce a specific secondary structure, such as a β-turn, which may be crucial for binding to a biological target.[11] This approach allows researchers to dissect structure-activity relationships and develop more potent and stable peptide mimetics.[12]

The piperidine ring is a privileged scaffold found in numerous biologically active molecules.[5] (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid serves as an excellent starting point for the synthesis of complex molecules, particularly those targeting enzymes. A prominent example is its use in the development of neuraminidase inhibitors for the treatment of influenza.[13][14] The hydroxyl and carboxylic acid groups provide handles for synthetic elaboration, allowing for the introduction of various pharmacophoric features designed to interact with the active site of the neuraminidase enzyme.[15][16] The defined stereochemistry of the building block ensures the correct spatial orientation of these features, which is critical for potent inhibition.

G cluster_0 Synthetic Elaboration building_block (2S,5S)-5-Hydroxypiperidine- 2-carboxylic acid prot_N 1. N-Protection (e.g., Boc, Cbz) building_block->prot_N ester 2. Carboxyl Esterification (e.g., Methyl ester) prot_N->ester func_OH 3. Hydroxyl Functionalization (e.g., Guanidinylation) ester->func_OH deprot 4. Deprotection func_OH->deprot target Complex Target Molecule (e.g., Neuraminidase Inhibitor) deprot->target

Caption: Strategic functionalization pathway for drug synthesis.

Experimental Protocols: A Practical Guide

The effective use of this building block hinges on the precise control of its reactive functional groups. The following protocols provide validated, step-by-step procedures for common and essential transformations.

Rationale: The secondary amine of the piperidine ring is nucleophilic and must be protected to prevent unwanted side reactions during subsequent steps, such as esterification or peptide coupling.[17] The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under many reaction conditions and its facile removal under mild acidic conditions.[17]

Materials and Reagents:

ReagentAmountNotes
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid1.0 eq-
Di-tert-butyl dicarbonate ((Boc)₂O)1.2 eq-
Sodium Bicarbonate (NaHCO₃)2.5 eq-
DioxaneSufficient for 0.2 MSolvent
WaterSufficient for 0.2 MCo-solvent
Ethyl Acetate (EtOAc)For extraction-
1 M Hydrochloric Acid (HCl)For workup-
BrineFor washingSaturated NaCl solution
Anhydrous Magnesium Sulfate (MgSO₄)For drying-

Procedure:

  • Suspend (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the suspension and stir until the solid dissolves.

  • Add a solution of di-tert-butyl dicarbonate (1.2 eq) in dioxane dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Rationale: Esterification of the carboxylic acid is often required to prevent its interference in subsequent reactions or to improve the solubility of the molecule in organic solvents. The Steglich esterification, using a carbodiimide activator like DCC or EDC and a catalyst like DMAP, is a mild and efficient method suitable for a wide range of substrates.[18][19]

Materials and Reagents:

ReagentAmountNotes
N-Boc-(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid1.0 eqFrom Protocol 1
Alcohol (e.g., Methanol, Benzyl alcohol)1.5 - 2.0 eq-
N,N'-Dicyclohexylcarbodiimide (DCC)1.1 eqCaution: Potent allergen
4-Dimethylaminopyridine (DMAP)0.1 eqCatalyst
Dichloromethane (DCM), anhydrousSufficient for 0.1 MSolvent

Procedure:

  • Dissolve the N-Boc protected starting material (1.0 eq), the desired alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.[18]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Combine the filtrate and washings. Wash the organic solution sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.[18]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to obtain the pure ester.

Rationale: Incorporating the protected building block into a peptide sequence requires the activation of its carboxylic acid group to form an amide bond with the N-terminus of a peptide chain.[20] Onium salt-based coupling reagents like HATU are highly efficient and minimize racemization, making them a preferred choice in modern peptide synthesis.[21]

G start Resin-Bound Peptide (with free N-terminus) mix Combine & Mix start->mix reagents Protected Building Block + HATU / DIEA + DMF (Solvent) reagents->mix react Agitate at RT (1-2 hours) mix->react wash Wash Resin (DMF, DCM) react->wash ninhydrin Kaiser Test (Check for completion) wash->ninhydrin ninhydrin->mix Positive Result (Recouple) end_product Elongated Peptide on Resin ninhydrin->end_product Negative Result

Caption: Experimental workflow for solid-phase peptide coupling.

Materials and Reagents:

ReagentAmountNotes
N-Boc-(2S,5S)-5-(O-TBDMS)-piperidine-2-carboxylic acid3.0 - 4.0 eqHydroxyl group must also be protected (e.g., TBDMS)
Resin-bound peptide (with free N-terminus)1.0 eq-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)2.9 eqCoupling reagent
N,N-Diisopropylethylamine (DIEA)6.0 eqBase
N,N-Dimethylformamide (DMF), peptide gradeFor swelling and reactionsSolvent

Procedure (Solid-Phase Synthesis):

  • Swell the resin-bound peptide (with the N-terminal Fmoc group removed to expose the free amine) in DMF in a solid-phase synthesis vessel.

  • In a separate vial, pre-activate the carboxylic acid: dissolve the fully protected building block (3.0 eq) and HATU (2.9 eq) in DMF. Add DIEA (6.0 eq) and vortex for 1-2 minutes.

  • Drain the DMF from the resin and immediately add the pre-activated amino acid solution.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Drain the reaction solution and wash the resin thoroughly with DMF (3x) followed by DCM (3x).

  • Perform a qualitative test (e.g., Kaiser test) to confirm the complete consumption of the free amine.[22] If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Once the coupling is complete, the resin is ready for the next deprotection and coupling cycle.

Conclusion

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid stands out as a high-value chiral building block for contemporary chemical and pharmaceutical research. Its rigid, stereochemically defined structure provides an exceptional platform for creating conformationally constrained peptide mimetics and serves as a versatile scaffold for the synthesis of complex bioactive molecules. The protocols detailed herein offer a robust starting point for researchers aiming to leverage the unique properties of this compound to accelerate their discovery programs. Mastery of its protective group chemistry is key to unlocking its full synthetic potential, enabling the precise and efficient construction of next-generation therapeutics.

References

  • AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem.
  • AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery. AiFChem.
  • Ningbo Inno Pharmchem Co.,Ltd. (2026). The Power of Chiral Building Blocks in Drug Discovery.
  • Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. PubMed.
  • Smolecule. (2023). Buy (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid | 63088-78-8. Smolecule.
  • Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • Google Patents. (2017). US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • Smolecule. (2023). Buy 5-Hydroxypiperidine-2-carboxylic acid | 13096-31-6. Smolecule.
  • Benchchem. (n.d.).
  • BOC Sciences. (n.d.). CAS 63088-78-8 (2S, 5S)-5-Hydroxypiperidine-2-carboxylic acid. BOC Sciences.
  • Wang, Y., et al. (2013). Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. PubMed.
  • Pinto, B. M., et al. (2017).
  • ChemScene. (n.d.). 63088-78-8 | (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid. ChemScene.
  • Hassner, A., & Alexanian, V. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses Procedure.
  • von Itzstein, M., et al. (1996).
  • Advanced ChemBlocks. (n.d.). (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid. Advanced ChemBlocks.
  • Al-Obaidi, A. H. A., et al. (2021). Recent progress in chemical approaches for the development of novel neuraminidase inhibitors. Cihan University-Erbil Repository.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal.
  • Kaiser, E., et al. (2014). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). NIH.
  • Lubin-Germain, N., et al. (2023). Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models. PubMed.
  • Lubell, W. D., et al. (2021).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Albericio, F., & Carpino, L. A. (2002). Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
  • Hanessian, S., et al. (1997). Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics. Tetrahedron.

Sources

Application Notes and Protocols for the Derivatization of 5-Hydroxypiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Hydroxypiperidine-2-carboxylic Acid in Drug Discovery

5-Hydroxypiperidine-2-carboxylic acid is a chiral heterocyclic scaffold of significant interest in medicinal chemistry. Its rigid piperidine core, coupled with three distinct functional groups—a secondary amine, a secondary hydroxyl group, and a carboxylic acid—provides a rich platform for the synthesis of diverse and complex molecular architectures. Derivatives of this scaffold are key components in a variety of biologically active agents, most notably as intermediates in the synthesis of novel β-lactamase inhibitors, which are crucial in combating bacterial resistance to β-lactam antibiotics.[1]

The trifunctional nature of 5-hydroxypiperidine-2-carboxylic acid presents a unique synthetic challenge: how to selectively modify one functional group in the presence of the others. The successful derivatization of this molecule hinges on a robust and well-planned protecting group strategy. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the techniques for derivatizing 5-hydroxypiperidine-2-carboxylic acid, with a focus on orthogonal protection strategies that enable selective functionalization of the amine, hydroxyl, and carboxylic acid moieties.

Core Principles of Derivatization: An Orthogonal Approach

The key to selectively derivatizing 5-hydroxypiperidine-2-carboxylic acid lies in the use of orthogonal protecting groups. Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting other protecting groups present in the molecule. This allows for a stepwise and controlled modification of the scaffold. The most common and effective orthogonal strategies for this system involve the use of:

  • Base-labile protecting groups for one functional group.

  • Acid-labile protecting groups for a second functional group.

  • Protecting groups removable by hydrogenolysis or fluoride for the third functional group.

This application note will detail protocols based on the widely used and reliable tert-butoxycarbonyl (Boc) group for the amine (acid-labile) and the tert-butyldimethylsilyl (TBDMS) group for the hydroxyl function (fluoride-labile). The carboxylic acid can then be derivatized or protected as an ester.

Visualizing the Derivatization Workflow

The following diagram illustrates the strategic workflow for the selective derivatization of 5-hydroxypiperidine-2-carboxylic acid, starting with the crucial protection steps.

Derivatization_Workflow cluster_protection Protection Strategy Start 5-Hydroxypiperidine-2-carboxylic acid N_Protected N-Boc-5-hydroxypiperidine-2-carboxylic acid Start->N_Protected N-Protection (Boc)₂O, Base Esterified N-Boc-5-hydroxypiperidine-2-carboxylic acid methyl ester N_Protected->Esterified Esterification SOCl₂, MeOH Deriv_C Selective C-Derivatization (Amide Coupling) N_Protected->Deriv_C Fully_Protected N-Boc-O-TBDMS-5-hydroxypiperidine-2-carboxylic acid methyl ester Esterified->Fully_Protected O-Protection TBDMSCl, Imidazole Deriv_O Selective O-Derivatization (Alkylation/Acylation) Fully_Protected->Deriv_O 1. N-Deprotection (Acid) 2. O-Derivatization 3. C-Deprotection Deriv_N Selective N-Derivatization

Caption: Strategic workflow for derivatization.

Detailed Protocols and Methodologies

Part 1: Orthogonal Protection of 5-Hydroxypiperidine-2-carboxylic Acid

The successful derivatization of the target molecule begins with a robust protection strategy. The following protocols detail the steps for the sequential protection of the amine, carboxylic acid, and hydroxyl groups.

Protocol 1: N-Protection with tert-Butoxycarbonyl (Boc)

This protocol describes the protection of the secondary amine of 5-hydroxypiperidine-2-carboxylic acid using di-tert-butyl dicarbonate ((Boc)₂O). The Boc group is stable under a wide range of conditions but is readily cleaved with acid.

  • Materials:

    • 5-Hydroxypiperidine-2-carboxylic acid

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Sodium bicarbonate (NaHCO₃)

    • Dioxane

    • Water

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 5-hydroxypiperidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-5-hydroxypiperidine-2-carboxylic acid.

Protocol 2: Esterification of the Carboxylic Acid

This protocol details the conversion of the carboxylic acid to a methyl ester. This step protects the carboxylic acid from participating in subsequent reactions and can also improve solubility in organic solvents.

  • Materials:

    • N-Boc-5-hydroxypiperidine-2-carboxylic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous methanol (MeOH)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Suspend N-Boc-5-hydroxypiperidine-2-carboxylic acid (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add thionyl chloride (1.2 eq) dropwise to the suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-5-hydroxypiperidine-2-carboxylic acid methyl ester.

Protocol 3: O-Protection with tert-Butyldimethylsilyl (TBDMS)

This protocol describes the protection of the hydroxyl group as a TBDMS ether. The TBDMS group is stable to a wide range of reaction conditions but can be selectively removed with a fluoride source.

  • Materials:

    • N-Boc-5-hydroxypiperidine-2-carboxylic acid methyl ester

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole

    • Anhydrous N,N-dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Brine

  • Procedure:

    • Dissolve N-Boc-5-hydroxypiperidine-2-carboxylic acid methyl ester (1.0 eq) in anhydrous DMF under an inert atmosphere.

    • Add imidazole (2.5 eq) and stir until dissolved.

    • Add TBDMSCl (1.2 eq) portion-wise to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, quench the reaction with water and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash sequentially with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the fully protected N-Boc-O-TBDMS-5-hydroxypiperidine-2-carboxylic acid methyl ester.

Part 2: Selective Derivatization Strategies

With the orthogonally protected scaffold in hand, selective derivatization of each functional group can be achieved.

Strategy A: Selective Derivatization of the Carboxylic Acid (Amide Bond Formation)

This protocol details the formation of an amide bond at the C2 position, a common modification in the synthesis of bioactive molecules.

Amide_Coupling Start N-Boc-5-hydroxypiperidine-2-carboxylic acid Activated Activated Ester Intermediate Start->Activated HATU, DIPEA Product N-Boc-5-hydroxy-2-(benzylcarbamoyl)piperidine Activated->Product Benzylamine (R-NH₂)

Caption: Amide coupling workflow.

Protocol 4: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes racemization.[2][3]

  • Materials:

    • N-Boc-5-hydroxypiperidine-2-carboxylic acid

    • HATU

    • N,N-Diisopropylethylamine (DIPEA)

    • Amine (e.g., benzylamine)

    • Anhydrous DMF

    • Ethyl acetate

    • Saturated ammonium chloride (NH₄Cl) solution

    • Saturated sodium bicarbonate solution

    • Brine

  • Procedure:

    • Dissolve N-Boc-5-hydroxypiperidine-2-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere.

    • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the desired amine (1.2 eq) to the reaction mixture.

    • Stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NH₄Cl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Strategy B: Selective Derivatization of the Hydroxyl Group

Following full protection, the N-Boc group can be selectively removed to allow for derivatization at the nitrogen, or the hydroxyl group can be derivatized after protection of the other two functionalities. This protocol focuses on O-alkylation via the Mitsunobu reaction.

Protocol 5: O-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction allows for the alkylation of the hydroxyl group with inversion of stereochemistry.[4]

  • Materials:

    • N-Boc-5-hydroxypiperidine-2-carboxylic acid methyl ester

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Alcohol (R-OH)

    • Anhydrous tetrahydrofuran (THF)

    • Silica gel

  • Procedure:

    • Dissolve N-Boc-5-hydroxypiperidine-2-carboxylic acid methyl ester (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue directly by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

Strategy C: Selective Derivatization of the Amino Group

After protection of the hydroxyl and carboxylic acid groups, the N-Boc group can be removed to free the secondary amine for further functionalization.

Protocol 6: Deprotection of the N-Boc Group

This protocol describes the removal of the N-Boc group under acidic conditions.[5][6]

  • Materials:

    • N-Boc protected piperidine derivative

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Dissolve the N-Boc protected piperidine derivative (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (10-20% v/v) to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, carefully concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a suitable organic solvent and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected amine.

Quantitative Data Summary

The following table provides a summary of typical reaction conditions and expected yields for the described protocols. These values are illustrative and may require optimization based on the specific substrate and scale of the reaction.

Protocol Reaction Key Reagents Solvent Temp (°C) Time (h) Typical Yield (%)
1N-Boc Protection(Boc)₂O, NaHCO₃Dioxane/H₂ORT12-16>90
2EsterificationSOCl₂, MeOHMeOH0 to RT4-685-95
3O-TBDMS ProtectionTBDMSCl, ImidazoleDMF0 to RT12-16>90
4Amide CouplingHATU, DIPEA, R-NH₂DMFRT2-470-90
5O-Alkylation (Mitsunobu)PPh₃, DIAD, R-OHTHF0 to RT12-1660-80
6N-Boc DeprotectionTFADCM0 to RT1-2>95

Conclusion: A Versatile Scaffold for Modern Drug Discovery

The strategic derivatization of 5-hydroxypiperidine-2-carboxylic acid, facilitated by a well-designed orthogonal protection strategy, unlocks a vast chemical space for the synthesis of novel and potent therapeutic agents. The protocols outlined in this application note provide a robust framework for the selective functionalization of this valuable scaffold. By understanding the principles of orthogonal protection and applying these detailed methodologies, researchers can efficiently generate libraries of derivatives for screening and lead optimization, ultimately accelerating the drug discovery process.

References

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Google Patents. (n.d.). US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Google Patents. (n.d.). EP3091002A1 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

Sources

In Vivo Administration Protocol for (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid: A Detailed Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the in vivo administration of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid to rodent models for preclinical research applications. This guide is intended for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to ensure scientific integrity, ethical considerations, and data reproducibility.

Introduction and Scientific Background

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is a chiral piperidine derivative with potential applications in medicinal chemistry and drug development.[1] The piperidine scaffold is a common motif in many biologically active compounds, and its derivatives have shown a wide range of pharmacological activities, including anticancer and neuroprotective effects.[2] The presence of both a hydroxyl and a carboxylic acid group suggests that (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is a hydrophilic small molecule. This property is a critical determinant for its formulation and route of administration in in vivo studies.

The oral bioavailability of small, hydrophilic molecules can be limited due to poor membrane permeability.[3][4] Therefore, initial in vivo studies often necessitate parenteral administration to ensure systemic exposure and obtain reliable pharmacokinetic and pharmacodynamic data. This guide will focus on providing protocols for intravenous, subcutaneous, and oral gavage administration, allowing researchers to select the most appropriate route based on their experimental objectives.

A crucial first step in any in vivo study with a novel compound is to determine its safety profile and a tolerable dose range. Therefore, this guide includes a detailed protocol for an acute toxicity and Maximum Tolerated Dose (MTD) study, adhering to internationally recognized guidelines.

Pre-Administration Characterization of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

Prior to in vivo administration, a thorough characterization of the test compound is essential.

Table 1: Physicochemical Properties of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid and Related Compounds

Property(2S,5S)-5-Hydroxypiperidine-2-carboxylic acidGeneral Piperidine Carboxylic AcidsImplications for In Vivo Studies
Molecular Formula C6H11NO3VariesInfluences molecular weight and potential for membrane transport.
Molecular Weight 145.16 g/mol VariesSmall molecular weight may favor paracellular transport for hydrophilic molecules.[3]
Appearance White to almost white powder/crystalTypically white crystalline solidsImportant for visual confirmation of purity and solubility.
Solubility Expected to be soluble in water and polar solvents.Generally soluble in water, especially at neutral or alkaline pH.[1][5][6]Facilitates the preparation of simple aqueous formulations for injection or oral gavage.
pKa Not specified, but expected to have acidic (carboxylic acid) and basic (amine) pKa values.Piperidine-3-carboxylic acid has pK1: 3.35 and pK2: 10.64.[5]The ionization state at physiological pH will affect solubility and membrane permeability.

Ethical Considerations in Animal Research

All in vivo experiments must be conducted in strict accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[4][5][7][8][9] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be implemented to minimize animal use and suffering.[9]

Acute Toxicity and Maximum Tolerated Dose (MTD) Study

The initial in vivo study for a novel compound should be an acute toxicity and MTD determination. This study informs the dose selection for subsequent efficacy studies. The following protocol is based on the OECD guidelines for acute oral toxicity testing.[2][3][6][10]

Objective

To determine the short-term toxicity profile of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid and to establish the MTD following a single administration.

Animal Model
  • Species: Mouse (e.g., C57BL/6 or BALB/c)

  • Sex: Female (as they are often more sensitive)

  • Age: 8-12 weeks

  • Health Status: Healthy, pathogen-free

Materials
  • (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

  • Vehicle: Sterile Water for Injection or sterile 0.9% saline

  • Syringes and needles (appropriate gauge for the route of administration)

  • Oral gavage needles (if applicable)

  • Animal balance

  • Calibrated pipettes

Experimental Protocol: Dose Escalation Study

This protocol employs a dose escalation design to minimize the number of animals required.

  • Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the experiment.

  • Dose Grouping: Start with a single mouse at a low dose (e.g., 10 mg/kg). The starting dose should be a fraction of any known in vitro effective concentration or based on the toxicity of structurally related compounds.

  • Formulation Preparation: Dissolve (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid in the chosen vehicle to the desired concentration. Ensure the solution is clear and free of particulates. The pH should be adjusted to physiological range (7.2-7.4) if necessary.

  • Administration: Administer the compound via the chosen route (intravenous, subcutaneous, or oral gavage). A vehicle-only control group should be included.

  • Observation: Closely monitor the animal for the first 4 hours post-administration for any clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions, etc.). Subsequently, monitor daily for 14 days.

  • Dose Escalation:

    • If the first animal survives without significant signs of toxicity after 24-48 hours, escalate the dose in a second animal (e.g., 3-fold or 5-fold increase).

    • If the first animal shows signs of toxicity, a second animal should be dosed at the same level to confirm the finding.

    • If the first animal dies, the next animal should be dosed at a lower level.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >20% body weight loss, severe clinical signs).[11][12][13]

  • Data Collection:

    • Record body weight daily.

    • Record all clinical observations.

    • At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy.

Administration Protocols

The following are detailed step-by-step protocols for different routes of administration in mice.

Intravenous (IV) Injection (Tail Vein)

This route ensures 100% bioavailability and is suitable for compounds that may have poor oral absorption.

Materials:

  • 27-30 gauge needle

  • 1 mL syringe

  • Mouse restrainer

  • Heat lamp (optional, for vasodilation)

Protocol:

  • Prepare the formulation at the desired concentration in a sterile vehicle.

  • Warm the mouse's tail using a heat lamp to induce vasodilation of the lateral tail veins.

  • Place the mouse in a restrainer.

  • Swab the tail with 70% ethanol.

  • Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

  • Inject the solution slowly (e.g., over 30-60 seconds). The maximum bolus injection volume is typically 5 ml/kg.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the animal for any immediate adverse reactions.

Subcutaneous (SC) Injection

This route is simpler than IV injection and allows for slower absorption.

Materials:

  • 25-27 gauge needle

  • 1 mL syringe

Protocol:

  • Prepare the formulation.

  • Grasp the loose skin over the back of the mouse's neck (scruff) to form a "tent".

  • Insert the needle, bevel up, into the base of the tented skin, parallel to the spine.

  • Aspirate slightly to ensure the needle is not in a blood vessel.

  • Inject the solution. The maximum injection volume per site is typically 10 ml/kg.[14][15]

  • Withdraw the needle and gently massage the area to aid dispersion.

Oral Gavage (PO)

This route is used to administer a precise dose directly into the stomach and is relevant for assessing oral bioavailability and efficacy.

Materials:

  • Flexible, ball-tipped oral gavage needle (20-22 gauge for adult mice)

  • 1 mL syringe

Protocol:

  • Prepare the formulation.

  • Measure the length of the gavage needle from the mouse's mouth to the last rib to ensure proper insertion depth.

  • Securely restrain the mouse, keeping its head and body in a straight line.

  • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube. Do not force the needle.[16]

  • Once the needle is in the esophagus, administer the solution. The maximum volume is typically 10 ml/kg.[16]

  • Gently remove the gavage needle.

  • Monitor the animal for any signs of distress or respiratory difficulty.

Experimental Workflow and Data Visualization

The following diagrams illustrate the key workflows described in this guide.

G cluster_0 Phase 1: Pre-Administration cluster_1 Phase 2: In Vivo Study cluster_2 Phase 3: Data Analysis a Compound Characterization (Purity, Solubility) b Vehicle Selection & Formulation Preparation a->b c Animal Acclimatization & Ethical Approval b->c d Acute Toxicity & MTD Study (Dose Escalation) c->d e Efficacy/PK/PD Studies (Select Dose based on MTD) d->e f Data Collection (Clinical Signs, Body Weight) e->f g Endpoint Analysis (Necropsy, Histopathology) f->g

Caption: High-level workflow for in vivo studies.

G start Start MTD Study dose1 Administer Low Dose to 1st Animal start->dose1 observe1 Observe for 24-48h dose1->observe1 decision1 Toxicity? observe1->decision1 dose2_same Confirm with 2nd Animal at Same Dose decision1->dose2_same Yes dose2_inc Increase Dose for 2nd Animal decision1->dose2_inc No dose2_dec Decrease Dose for 2nd Animal decision1->dose2_dec Mortality observe2 Observe for 14 days dose2_same->observe2 dose2_inc->observe2 dose2_dec->observe2 end Determine MTD observe2->end

Caption: Decision tree for MTD determination.

Conclusion and Future Directions

This guide provides a foundational framework for the in vivo administration of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid. The successful execution of these protocols will yield crucial data on the compound's safety profile and inform the design of subsequent, more complex preclinical studies. Future investigations may involve detailed pharmacokinetic and pharmacodynamic assessments, as well as efficacy studies in relevant animal models of disease.

References

  • Frontiers in Bioengineering and Biotechnology. (2020). Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. Available at: [Link]

  • PubChem. 5-Hydroxypipecolic acid | C6H11NO3 | CID 151730. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Ethical considerations regarding animal experimentation. Available at: [Link]

  • British Society of Animal Science. Ethical guidelines for research in animal science. Available at: [Link]

  • MDPI. (2023). Animal Models for the Study of Neurological Diseases and Their Link to Sleep. Available at: [Link]

  • National Toxicology Program. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity. Available at: [Link]

  • SlideShare. Acute Toxicity by OECD Guidelines. Available at: [Link]

  • Allied Academies. (2025, October 14). OECD acute toxicity tests: overview of guidelines. Available at: [Link]

  • National Toxicology Program. (2001, December 17). 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. Available at: [Link]

  • The National Research Ethics Committees. (2019, July 8). Ethical Guidelines for the Use of Animals in Research. Available at: [Link]

  • Charles River Laboratories. Maximum tolerable dose (MTD) studies. Available at: [Link]

  • Queen's University. (2012, February 16). Subcutaneous Injection in Mice. Available at: [Link]

  • Virginia Tech. (2017, December 12). SOP: Mouse Oral Gavage. Available at: [Link]

  • The University of Queensland. Subcutaneous (SC) Injection in Mice and Rats LAB_017 Injections. Available at: [Link]

  • Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Available at: [Link]

  • National Institutes of Health. Navigating the Ethical Landscape of In Vivo Research: Balancing Scientific Advancement and Animal Welfare. Available at: [Link]

  • protocols.io. (2011, May 11). Voluntary oral administration of drugs in mice. Available at: [Link]

  • University of Rochester Medical Center. Subcutaneous Injection in the Mouse. Available at: [Link]

  • University of British Columbia. UBC ANIMAL CARE COMMITTEE TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. Available at: [Link]

  • IONTOX. Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Available at: [Link]

  • National Institutes of Health. Administration Routes. Available at: [Link]

  • Enago Academy. (2017, September 7). Animal Studies: Important Ethical Considerations You Need to Know. Available at: [Link]

  • Virginia Tech. (2017, December 12). SOP: Mouse Intravenous Injections. Available at: [Link]

  • National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Available at: [Link]

  • Australian Government Department of Health. (2016, February 5). Piperidine: Human health tier II assessment. Available at: [Link]

  • ResearchGate. Maximum Tolerated Dose (MTD) | Request PDF. Available at: [Link]

  • National Center for Biotechnology Information. (2012, December 8). Methods for Intravenous Self Administration in a Mouse Model. Available at: [Link]

  • Research A-Z. Guidelines on Administration of Substances to Laboratory Animals. Available at: [Link]

  • National Center for Biotechnology Information. Piperidine alkaloids: human and food animal teratogens. Available at: [Link]

  • Pharmaffiliates. CAS No : 63088-78-8 | Product Name : (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid. Available at: [Link]

  • Solubility of Things. Piperidine-3-carboxylic acid. Available at: [Link]

  • ChemBK. 3-Piperidinecarboxylic acid. Available at: [Link]

  • PubMed. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][5]benzothiazine as orally-active adhesion molecule inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Available at: [Link]

  • MDPI. (2023). The Bioavailability of Drugs—The Current State of Knowledge. Available at: [Link]

  • ChemBK. piperidine-4-carboxylic acid. Available at: [Link]

  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?. Available at: [Link]

  • National Center for Biotechnology Information. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Available at: [Link]

  • National Center for Biotechnology Information. Use of hydrophilic pharmaceutical excipients to modulate release of metal ions from silicone elastomers. Available at: [Link]

  • ResearchGate. (A) Oral bioavailability of small molecule drugs and peptides via.... Available at: [Link]

  • PubMed. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Available at: [Link]

  • Amrita Vishwa Vidyapeetham. In silco Analysis of Carboxamide Derivatives of Piperidine as Potential Antagonists of CCR5. Available at: [Link]

  • PubMed. (2013, November 30). Enhanced bioavailability of poorly absorbed hydrophilic compounds through drug complex/in situ gelling formulation. Available at: [Link]

  • Drug Discovery Online. Solid Form Strategies For Increasing Oral Bioavailability. Available at: [Link]

  • Research Journal of Pharmacy and Technology. Self Emulsifying Drug Delivery System, a Novel Approach in Drug Delivery: A Review. Available at: [Link]

  • Semantic Scholar. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Available at: [Link]

  • Longdom Publishing. Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Available at: [Link]

  • ResearchGate. (2018, April 11). (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. Available at: [Link]

  • National Center for Biotechnology Information. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Available at: [Link]

  • Pharmidex. In Vivo Pharmacokinetics. Available at: [Link]

  • National Institutes of Health. In vivo pharmacokinetics of nitroxides in mice. Available at: [Link]

  • National Center for Biotechnology Information. Ultra-High-Precision, in-vivo Pharmacokinetic Measurements Highlight the Need for and a Route Toward More Highly Personalized Medicine. Available at: [Link]

  • PubMed. In vitro to human in vivo translation - pharmacokinetics and pharmacodynamics of quinidine. Available at: [Link]

Sources

Application Notes & Protocols: The Dual Role of 5-Hydroxypiperidine-2-carboxylic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Hydroxypiperidine-2-carboxylic acid, a hydroxylated derivative of the non-proteinogenic amino acid pipecolic acid, stands as a versatile and highly valuable molecule in the field of asymmetric synthesis. As a constituent of the natural "chiral pool," it offers stereochemically defined scaffolds that are foundational for the synthesis of complex pharmaceutical agents and natural products.[1][2] Its structural analogy to proline also suggests significant, yet less explored, potential as an organocatalyst. This guide provides an in-depth exploration of its dual applications, detailing both its use as a chiral synthon and its putative role in organocatalysis. We furnish field-proven insights, detailed experimental protocols, and the causal logic behind methodological choices to empower researchers, medicinal chemists, and drug development professionals in leveraging this powerful building block.

Section 1: The Chiral Synthon Approach: Building Complexity from a Stereodefined Core

The primary and most established application of 5-hydroxypiperidine-2-carboxylic acid is in chiral pool synthesis. This strategy utilizes readily available, enantiomerically pure natural products as starting materials, thereby circumventing the need for de novo asymmetric induction or chiral resolution.[3] The fixed stereocenters of 5-hydroxypiperidine-2-carboxylic acid serve as a rigid foundation upon which complex molecular architectures can be constructed with high stereocontrol.[4][5]

Principle of Orthogonal Functionalization

The molecule possesses three distinct functional groups: a secondary amine, a carboxylic acid, and a secondary hydroxyl group. The key to its synthetic utility lies in the ability to selectively modify one of these groups while the others remain inert. This is achieved through an orthogonal protection strategy, where each protecting group can be removed under specific conditions without affecting the others.

  • Amine Protection: The secondary amine is typically protected as a tert-butoxycarbonyl (Boc) carbamate. The Boc group is stable to a wide range of reaction conditions but can be cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid).

  • Carboxylic Acid Protection: The carboxyl group is often converted to an ester (e.g., methyl or benzyl ester) to prevent its interference as an acidic proton source or a nucleophile in subsequent reactions.

  • Hydroxyl Protection: The hydroxyl group can be protected as a silyl ether (e.g., TBDMS) or benzyl ether, depending on the required stability and downstream deprotection conditions.

Experimental Protocol: N-Boc Protection of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

This protocol details the standard procedure for protecting the secondary amine, a crucial first step for subsequent modification of the carboxylic acid.

Causality Behind Choices:

  • Reagent: Di-tert-butyl dicarbonate (Boc)₂O is the standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (isobutylene and CO₂).

  • Solvent System: A biphasic system of an organic solvent (like Dioxane or THF) and aqueous base (like NaOH) is used. The base deprotonates the carboxylic acid, rendering the starting material soluble in the aqueous phase, while the (Boc)₂O resides in the organic phase. The deprotonated amine remains a potent nucleophile to attack the (Boc)₂O.

  • pH Control: Maintaining a basic pH is critical to ensure the amine is in its free, nucleophilic state. Acidic conditions would protonate the amine, rendering it unreactive.

Step-by-Step Methodology:

  • Dissolution: Dissolve (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1N aqueous sodium hydroxide at room temperature.

  • Reagent Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane dropwise over 15 minutes.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted (Boc)₂O.

  • Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 3N HCl. The N-Boc protected product will precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc protected product, which can be used without further purification or recrystallized if necessary.

Experimental Protocol: Amide Bond Formation at the C-2 Carboxylate

With the amine protected, the carboxylic acid is free for modification. This protocol describes a standard peptide coupling reaction. Such derivatization is a common strategy for enhancing the analytical detection of carboxylic acids and for building larger molecules.[6][7]

Causality Behind Choices:

  • Coupling Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. Hydroxybenzotriazole (HOBt) is used as an additive to suppress side reactions and, crucially, to minimize racemization at the α-carbon.[8][9]

  • Base: A non-nucleophilic base like Diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of the amine component and to facilitate the coupling reaction without competing as a nucleophile.

Step-by-Step Methodology:

  • Activation: Dissolve N-Boc-(2S,5S)-5-hydroxypiperidine-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (e.g., benzylamine, 1.1 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature.

  • Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise and stir.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor completion by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Workflow & Application Case Study

The protected and functionalized piperidine core is a key intermediate in synthesizing a variety of pharmaceuticals, including β-lactamase inhibitors.[10] The general workflow involves sequential protection, functionalization, and deprotection steps to build the final target molecule.

G cluster_0 Core Synthesis Workflow A 5-Hydroxypiperidine- 2-carboxylic Acid B Step 1: N-Protection (e.g., Boc Anhydride) A->B C N-Boc Protected Intermediate B->C D Step 2: Carboxylate Activation & Amide Coupling (EDC/HOBt) C->D E N-Boc, C-Amide Derivative D->E F Step 3: Final Deprotection (e.g., TFA) E->F G Target Molecule Scaffold F->G

Caption: General workflow for utilizing 5-hydroxypiperidine-2-carboxylic acid as a chiral synthon.

Section 2: The Organocatalyst Frontier: A Hydroxylated Proline Analogue

While less documented, the structural features of 5-hydroxypiperidine-2-carboxylic acid—a secondary amine adjacent to a carboxylic acid on a cyclic scaffold—make it a compelling candidate for organocatalysis, functioning as a homologue of the well-studied catalyst, L-proline.[11][12]

Mechanistic Analogy to Proline Catalysis

Proline catalyzes a vast array of asymmetric reactions (Aldol, Mannich, Michael) through a well-established enamine catalytic cycle.[13][14]

  • Enamine Formation: The secondary amine of proline reacts with a donor ketone or aldehyde to form a chiral enamine intermediate.

  • Stereoselective C-C Bond Formation: The carboxylic acid group acts as a Brønsted acid, activating the acceptor electrophile via hydrogen bonding and directing its approach to one specific face of the enamine. This occurs through a highly organized, chair-like Zimmerman-Traxler transition state.[11]

  • Hydrolysis & Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water to release the product and regenerate the proline catalyst.

Given its analogous bifunctional nature, 5-hydroxypiperidine-2-carboxylic acid is hypothesized to operate via a similar mechanism. The C-5 hydroxyl group could further influence the reaction by altering solubility or participating in the hydrogen-bonding network of the transition state, potentially enhancing stereoselectivity.

G cluster_0 Proposed Enamine Catalytic Cycle CAT Catalyst (5-OH-Pip-2-COOH) ENAMINE Chiral Enamine Intermediate CAT->ENAMINE + Ketone - H₂O KET Ketone (Donor) KET->ENAMINE ALD Aldehyde (Acceptor) TS Zimmerman-Traxler Transition State ALD->TS ENAMINE->TS + Aldehyde IMINIUM Iminium Ion TS->IMINIUM IMINIUM->CAT (Hydrolysis) PROD Aldol Product IMINIUM->PROD + H₂O

Caption: Proposed enamine catalytic cycle for an aldol reaction catalyzed by 5-hydroxypiperidine-2-carboxylic acid.

Proposed Protocol: Asymmetric Aldol Reaction

This representative protocol is based on established methods for proline-catalyzed aldol reactions and serves as a starting point for exploring the catalytic potential of 5-hydroxypiperidine-2-carboxylic acid.[15]

Causality Behind Choices:

  • Catalyst Loading: A relatively high catalyst loading (20-30 mol%) is common in organocatalysis to drive the reaction equilibrium towards the enamine intermediate.[11]

  • Solvent: Dimethyl sulfoxide (DMSO) is an excellent solvent for this reaction as it effectively solubilizes the polar amino acid catalyst and the reactants.[15]

  • Temperature: The reaction is run at room temperature for operational simplicity, though lower temperatures can often improve enantioselectivity at the cost of longer reaction times.

Step-by-Step Methodology:

  • Setup: To a clean, dry vial, add the aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 eq) and the ketone (e.g., cyclohexanone, 5.0 eq).

  • Catalyst Addition: Add (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid (0.3 eq).

  • Solvent: Add anhydrous DMSO to achieve a suitable concentration (e.g., 0.5 M with respect to the aldehyde).

  • Reaction: Cap the vial and stir the mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC or ¹H NMR of an aliquot.

  • Quenching & Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate (3x).

  • Purification & Analysis: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography. Determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of the product by chiral HPLC analysis.

Section 3: Data Summary

For researchers embarking on projects with this molecule, correct identification of the starting material is paramount.

Table 1: Common Stereoisomers of 5-Hydroxypiperidine-2-carboxylic acid

Compound NameStereochemistryCAS NumberMolecular Formula
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acidcis63088-78-8C₆H₁₁NO₃
(2R,5R)-5-Hydroxypiperidine-2-carboxylic acidcis448964-01-0C₆H₁₁NO₃
(2S,5R)-5-Hydroxypiperidine-2-carboxylic acidtrans50439-45-7C₆H₁₁NO₃
(2S,5R)-5-Hydroxypiperidine-2-carboxylic acid HCltrans824943-40-0C₆H₁₂ClNO₃

Data sourced from various chemical suppliers and databases.[4][][17][18]

Table 2: Benchmark Data for Proline-Catalyzed Aldol Reactions

As experimental data for 5-hydroxypiperidine-2-carboxylic acid as a catalyst is not widely published, the following data for L-proline serves as a performance benchmark for the proposed protocol.

AldehydeKetoneSolventYield (%)d.r. (anti/syn)e.e. (%) (anti)
4-NitrobenzaldehydeAcetoneDMSO68-76
IsobutyraldehydeAcetoneDMSO97-93
4-NitrobenzaldehydeCyclohexanoneDMSO9995:599
BenzaldehydeCyclohexanoneMeCN9019:194

This table represents a synthesis of typical results from the foundational literature on proline catalysis and is intended for comparative purposes.

Conclusion

5-Hydroxypiperidine-2-carboxylic acid is a powerful and multifaceted tool for the modern synthetic chemist. Its primary role as a chiral synthon is well-established, enabling the stereocontrolled synthesis of complex molecules valuable to the pharmaceutical industry.[10][19] Furthermore, its structural relationship to proline provides a strong rationale for its exploration as a next-generation organocatalyst, where its unique hydroxylation may offer novel reactivity and selectivity. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to unlock the full synthetic potential of this versatile chiral building block.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. (URL not available)
  • Shajahan, R., Sarang, R., Ramakrishnan, R., & Saithalavi, A. (2023). Recent Advances in Polymer-supported Proline-derived Catalysts for Asymmetric Reactions. Current Organocatalysis, 10(2), 81-112. [Link]

  • Wikipedia. (n.d.). Proline organocatalysis. Retrieved from [Link]

  • Maccarrone, G., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]

  • de la Torre, V. G., & Garcia-Galan, C. (2023). Heterogeneous organocatalysis: the proline case. RSC Applied Interfaces. [Link]

  • Google Patents. (2017). US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • ResearchGate. (2022). Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool. Retrieved from [Link]

  • Google Patents. (2016). EP3091002A1 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • Zwick, C. R., III, & Renata, H. (2020). Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids. Accounts of Chemical Research, 53(7), 1427–1438. [Link]

  • American Chemical Society. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8349–8360. [Link]

  • Higashi, T., & Ogawa, S. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography B, 878(20), 1837-1842. [Link]

  • ResearchGate. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. (2023). Total synthesis of complex 2,5-diketopiperazine alkaloids. Alkaloids: Chemistry and Biology, 90, 159-206. [Link]

  • National Institutes of Health. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. Chemistry Central Journal, 16(1), 27. [Link]

  • National Institutes of Health. (2023). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 224, 115181. [Link]

  • MDPI. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 26(16), 4949. [Link]

  • Royal Society of Chemistry. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2024). Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over a Bi-Promoted Pt/Al2O3 Catalyst. Catalysts, 14(4), 253. [Link]

Sources

Application Notes and Protocols for (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is a chiral heterocyclic compound of significant interest in pharmaceutical research and development. Its rigid piperidine scaffold, coupled with hydroxyl and carboxylic acid functional groups, makes it a valuable building block for the synthesis of complex, biologically active molecules.[1] Notably, it serves as a key intermediate in the creation of novel β-lactamase inhibitors, which are crucial for combating bacterial resistance to antibiotics.[2] The stereochemistry of this compound is critical to its biological activity and its interactions with molecular targets.[1]

This guide provides a comprehensive overview of the essential handling and storage procedures for (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride to ensure its stability and integrity for research applications. Given its presumed hygroscopic and potentially photosensitive nature, adherence to these protocols is paramount for obtaining reliable and reproducible experimental outcomes.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is fundamental to its proper handling.

PropertyValueSource
Molecular Formula C₆H₁₂ClNO₃[3][4]
Molecular Weight 181.62 g/mol [3][5]
Appearance White to off-white solid[]
Storage Temperature Room Temperature (10°C - 25°C)[3][7]
Purity Typically >95%[][8]

Stability and Reactivity

The stability of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is a critical factor that can influence the success of its application in synthesis and biological assays. The hydrochloride salt form suggests a propensity for hygroscopicity, and related piperidine compounds are known to be sensitive to light.

Hygroscopicity

Moisture absorption can lead to several undesirable consequences:

  • Physical Changes: The powder may clump or cake, making accurate weighing difficult.

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways.

  • Inaccurate Concentrations: The absorbed water will lead to errors in the calculated concentration of prepared solutions.

Photosensitivity

Although specific photosensitivity studies on this compound are not widely published, the non-hydrochloride form of the parent compound is recommended to be stored protected from light.[] Many organic molecules, particularly those with heteroatoms and functional groups, can be susceptible to degradation upon exposure to UV or visible light.

Photodegradation can result in:

  • Loss of Potency: The active compound degrades, reducing its effectiveness in subsequent reactions or assays.

  • Formation of Impurities: Photoreactions can generate unknown byproducts that may interfere with experimental results or have unintended biological effects.

Incompatible Materials

To prevent unwanted reactions and degradation, it is crucial to avoid contact with incompatible materials. Based on the general reactivity of piperidine derivatives and amino acids, the following should be avoided:

  • Strong Oxidizing Agents: Can lead to decomposition of the molecule.

  • Strong Bases: May deprotonate the hydrochloride and the carboxylic acid, potentially leading to side reactions.

  • Certain Metals: May catalyze degradation.

Safe Handling and Personal Protective Equipment (PPE)

(2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[5][9] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against accidental splashes.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of damage before use.

  • Body Protection: A standard laboratory coat should be worn at all times.

  • Respiratory Protection: If handling large quantities or if there is a risk of generating dust, use a NIOSH-approved respirator with an appropriate particulate filter.

Engineering Controls
  • Ventilation: Always handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.

  • Eye Wash Station and Safety Shower: Ensure that an eye wash station and a safety shower are readily accessible in the work area.

Storage Protocols

Proper storage is the most critical step in maintaining the long-term stability and purity of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride.

Short-Term Storage (In-Use)
  • Container: Keep the compound in its original, tightly sealed container. If the original container is large, transfer a smaller, working amount to a tared, amber glass vial with a screw cap.

  • Environment: Store in a desiccator containing a suitable desiccant (e.g., silica gel) at room temperature. The desiccator will protect the compound from atmospheric moisture.

  • Light Protection: The use of an amber vial will help to protect the compound from light. For added protection, the vial can be wrapped in aluminum foil.

Long-Term Storage
  • Container: The original, unopened container is ideal. If opened, ensure the container is tightly sealed. Consider flushing the headspace with an inert gas like argon or nitrogen before sealing to displace air and moisture.[3]

  • Environment: Store in a dark, dry, and well-ventilated area at the recommended temperature of 10°C - 25°C.[7]

  • Inventory Management: Label all containers with the date of receipt and the date of first opening. Use older stock first to minimize the effects of any slow degradation over time.

Storage_Protocols cluster_short_term Short-Term Storage cluster_long_term Long-Term Storage st_container Tightly Sealed Amber Vial st_env Desiccator at Room Temperature st_container->st_env st_light Wrap in Foil for Extra Light Protection st_env->st_light lt_container Original Tightly Sealed Container lt_inert Flush with Inert Gas (Ar, N2) lt_container->lt_inert lt_env Dark, Dry, Well-Ventilated Area (10-25°C) lt_inert->lt_env compound (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride compound->st_container Store in compound->lt_container Store in

Caption: Recommended short-term and long-term storage protocols.

Experimental Protocols

Protocol for Weighing and Dispensing

Due to its hygroscopic nature, weighing should be performed as quickly as possible to minimize exposure to atmospheric moisture.

  • Preparation:

    • Bring the sealed container of the compound and all necessary weighing equipment (spatula, weigh boat/paper) into a controlled environment with low humidity, such as a glove box or a balance with a draft shield.

    • Allow the container to equilibrate to the ambient temperature before opening to prevent condensation.

  • Weighing:

    • Tare the weigh boat/paper on the analytical balance.

    • Quickly transfer the desired amount of the compound to the weigh boat.

    • Immediately and tightly seal the main container of the compound.

    • Record the weight.

  • Post-Weighing:

    • Proceed immediately to the dissolution step.

    • Return the main container to the appropriate storage conditions.

Protocol for Preparation of Stock Solutions
  • Solvent Selection: Choose an appropriate dry solvent. The solubility of the compound should be determined for the specific application. Common polar aprotic solvents may be suitable.

  • Dissolution:

    • Add the weighed compound to a dry, clean flask.

    • Using a dry syringe or pipette, add the desired volume of the anhydrous solvent to the flask.

    • If necessary, gently sonicate or vortex the solution to aid in dissolution.

  • Solution Storage:

    • Store the resulting solution in a tightly sealed, amber glass vial.

    • For long-term storage, consider aliquoting the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and light upon opening.

    • Store solutions at -20°C or -80°C, protected from light, unless stability studies indicate otherwise for the specific solvent used.

Solution_Prep_Workflow start Start weigh Weigh Compound in Low Humidity Environment start->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve aliquot Aliquot into Single-Use Amber Vials dissolve->aliquot store Store at -20°C or -80°C, Protected from Light aliquot->store end End store->end

Caption: Workflow for preparing and storing stock solutions.

Troubleshooting: Signs of Degradation

If the compound has been improperly handled or stored, it may degrade. Be vigilant for the following signs:

  • Visual Changes: A change in color from white/off-white to yellow or brown, or a change in the physical state of the powder (e.g., clumping, melting) can indicate degradation.

  • Inconsistent Experimental Results: If you observe a loss of activity, the appearance of unexpected side products in a reaction, or a shift in retention time in chromatography, compound degradation may be the cause.

If degradation is suspected, it is recommended to use a fresh, unopened lot of the compound. Analytical techniques such as NMR spectroscopy or LC-MS can be used to assess the purity of the suspect material compared to a reference standard.

Conclusion

The integrity of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is essential for its successful use in research and drug development. By understanding its chemical properties and potential instabilities, and by implementing the rigorous handling and storage protocols outlined in this guide, researchers can ensure the quality and reliability of their starting materials, leading to more accurate and reproducible scientific outcomes.

References

  • Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • (2S,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride. FH167961. [Link]

  • (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride. PubChem. [Link]

  • 5-Hydroxypipecolic acid. PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will address common yield-related issues in a practical, question-and-answer format, grounded in mechanistic principles to empower you to troubleshoot your experiments effectively.

Introduction: A Plausible Synthetic Pathway

Many synthetic routes to (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid exist. A common and logical approach, which we will use as the framework for this guide, starts from a readily available chiral building block, N-Boc-L-pyroglutamic acid. This strategy involves a ring expansion, stereoselective reduction, and final deprotection steps. Understanding the potential pitfalls at each stage is critical for maximizing yield and purity.

Here is a workflow of the synthetic strategy discussed in this guide:

G cluster_0 Core Synthetic Pathway A N-Boc-L-pyroglutamic acid ester B Step 1: Ring Expansion / Homologation A->B Potential for low yield C N-Boc-5-oxopiperidine-2-carboxylic acid ester B->C Potential for low yield D Step 2: Asymmetric Reduction (e.g., CBS Reduction) C->D Critical for stereocontrol E N-Boc-(2s,5s)-5-hydroxypiperidine-2-carboxylic acid ester D->E Critical for stereocontrol F Step 3: Deprotection & Hydrolysis E->F Risk of side reactions G Final Product: (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid F->G Risk of side reactions

Caption: A generalized workflow for the synthesis of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route offers the best balance of yield and scalability?

While numerous routes are published, syntheses commencing from chiral pool starting materials like L-glutamic acid or L-pyroglutamic acid are often preferred in research settings. These routes leverage a pre-existing stereocenter (the C2 's' configuration) and focus on establishing the second stereocenter at C5. For industrial applications, methods that avoid hazardous reagents like diazomethane or expensive heavy metal catalysts (e.g., Iridium or Rhodium) are more practical.[1] Biocatalytic methods are also emerging as powerful, sustainable alternatives.

Q2: What are the most critical steps affecting the final yield and purity?

Based on our experience, there are three primary areas where yield and purity are compromised:

  • Ring Expansion: This step is often complex and can suffer from low yields if not optimized.

  • Stereocontrol at C5: The diastereoselective reduction of the C5-ketone is paramount. Incomplete selectivity will lead to the formation of the (2s,5r) diastereomer, which can be difficult to separate from the desired product.

  • Deprotection: The final deprotection step can introduce impurities or cause side reactions if the conditions are too harsh.

Q3: Is it necessary to protect both the amine and carboxylic acid functionalities?

Yes, a robust protecting group strategy is essential. The N-Boc group is commonly used for the piperidine nitrogen due to its stability under various conditions and relatively mild removal with acid. The carboxylic acid is typically protected as a simple ester (e.g., methyl or ethyl) to prevent its participation in undesired reactions, such as acting as a nucleophile.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific problems you may encounter at each stage of the synthesis.

Stage 1: Ring Expansion from Pyroglutamate

Problem: Low yield or incomplete conversion during the formation of the N-Boc-5-oxopiperidine-2-carboxylic acid ester.

  • Possible Cause 1: Inefficient Homologation. The conversion of the 5-membered pyroglutamate ring to a 6-membered piperidone ring often involves multiple steps (e.g., via a Weinreb amide, followed by Grignard addition and cyclization). Each of these steps can be a point of failure.

  • Troubleshooting & Solutions:

    • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and all solvents and reagents are anhydrous, especially for reactions involving organometallics like Grignard reagents.

    • Reagent Quality: Use freshly prepared or titrated Grignard reagents. The quality of coupling reagents (for Weinreb amide formation) is also critical.

    • Temperature Control: Maintain precise temperature control, especially during additions of reactive reagents.

    • Alternative Routes: Consider alternative ring expansion strategies reported in the literature, such as those involving ring-closing metathesis, although these may require different starting materials.

Stage 2: Asymmetric Reduction of the C5-Ketone

Problem: Low diastereoselectivity. My NMR analysis shows a significant amount of the undesired (2s,5r) diastereomer.

  • Possible Cause 1: Suboptimal CBS Reduction Conditions. The Corey-Itsuno-Shibata (CBS) reduction is highly effective but sensitive to reaction parameters. The desired (5s) stereochemistry is achieved through a well-defined transition state where the borane, coordinated to the oxazaborolidine catalyst, delivers a hydride to the ketone.

  • Troubleshooting & Solutions:

    • Strictly Anhydrous Conditions: Water will quench the borane reagent and can interfere with the catalyst, leading to non-selective reduction and significantly lower enantiomeric excess (ee) or diastereomeric excess (de).

    • Low Temperature: The reaction must be run at low temperatures (typically -40°C to -78°C) to maximize stereoselectivity. Higher temperatures can disrupt the ordered transition state, leading to a mixture of diastereomers.

    • Slow Addition: Add the ketone substrate slowly to the mixture of the catalyst and borane to ensure the catalyzed pathway is favored over the non-catalyzed, non-selective reduction.

    • Reagent Stoichiometry: Use the correct catalytic amount of the oxazaborolidine (typically 5-10 mol%) and a slight excess of the borane reagent (e.g., BH₃·THF). An excess of borane can lead to a faster, non-catalyzed background reaction.

    • Alternative Reducing Agents: If borane gives poor selectivity, consider bulkier hydride sources like L-Selectride®, which may offer different facial selectivity depending on the substrate.[2]

G cluster_1 Troubleshooting Asymmetric Reduction A Low Diastereoselectivity (Mixture of 5s and 5r) B Was the reaction anhydrous? A->B Check C Was the temperature low enough? (-40 to -78 °C) B->C Yes F Successful (2s,5s) product B->F No (Implement anhydrous conditions) D Was the ketone added slowly? C->D Yes C->F No (Lower temperature) E Check Reagent Stoichiometry D->E Yes D->F No (Ensure slow addition) E->F Yes (Consider alternative reagents if still failing)

Caption: Decision workflow for troubleshooting low diastereoselectivity in the C5-ketone reduction.

Stage 3: Deprotection and Hydrolysis

Problem 1: During the final deprotection/hydrolysis step, I am seeing a new, less polar byproduct and a decrease in the yield of my desired product.

  • Possible Cause: Intramolecular Lactonization. The target molecule contains both a hydroxyl and a carboxylic acid (or ester) group in a cis-relationship, which is geometrically favorable for intramolecular cyclization to form a bicyclic lactone. This is a common side reaction, especially under acidic or heated conditions used for deprotection.

  • Troubleshooting & Solutions:

    • Milder Deprotection Conditions:

      • N-Boc Group: Instead of strong acids like neat TFA, try milder conditions. A solution of 20-50% TFA in dichloromethane (DCM) at 0°C to room temperature is often sufficient. Alternatively, HCl in dioxane or methanol can be effective.[3]

      • Ester Group: Saponification with LiOH in a THF/water mixture at 0°C is a standard, mild procedure for ester hydrolysis that minimizes side reactions.

    • Two-Step Procedure: Perform the deprotection and hydrolysis in two separate steps. First, hydrolyze the ester under mild basic conditions (e.g., LiOH). Acidify carefully to protonate the carboxylate, extract the N-Boc protected acid, and then perform the N-Boc deprotection under mild acidic conditions at low temperature. This avoids exposing the final hydroxy acid to harsh conditions.

    • Avoid Heat: Do not heat the reaction mixture during or after deprotection, as this will promote lactonization.

Problem 2: My final product appears to have epimerized at the C2 position.

  • Possible Cause: Epimerization under Basic Conditions. The proton at the C2 position is alpha to the carbonyl of the carboxylic acid (or ester), making it acidic. Exposure to strong bases, especially with prolonged reaction times or elevated temperatures during ester hydrolysis, can lead to deprotonation to form an enolate, followed by re-protonation from either face, scrambling the stereocenter.

  • Troubleshooting & Solutions:

    • Use Mild Base and Low Temperature: For ester hydrolysis, use a mild base like lithium hydroxide (LiOH) and maintain the temperature at or below room temperature (0°C is ideal). Avoid stronger bases like NaOH or KOH if possible, and strictly avoid heating.

    • Monitor Reaction Time: Follow the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the exposure time to basic conditions.

    • Careful Acidification: During the workup after saponification, add acid slowly at low temperature to neutralize the base.

Experimental Protocols

Protocol 1: Optimized N-Boc Deprotection

This protocol is designed to minimize side reactions like lactonization.

  • Dissolve the N-Boc protected ester intermediate in a minimal amount of Dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add an equal volume of Trifluoroacetic Acid (TFA) (for a 50% TFA/DCM solution) dropwise with stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Once complete, remove the solvent and TFA under reduced pressure (in a well-ventilated fume hood).

  • Co-evaporate with toluene (3x) to remove residual TFA. The resulting salt can then be used in the next step.

Protocol 2: Purification by Ion-Exchange Chromatography

Due to the zwitterionic and highly polar nature of the final product, standard silica gel chromatography is often ineffective. Ion-exchange chromatography is a superior method.[4][5]

  • Resin Selection: Use a strong cation exchange resin (e.g., Dowex 50WX8) in its protonated form (H+).

  • Column Packing: Prepare a column with the resin, washed thoroughly with deionized water.

  • Loading: Dissolve the crude product in a minimal amount of deionized water and load it onto the column.

  • Washing: Wash the column with several column volumes of deionized water to elute any neutral or anionic impurities.

  • Elution: Elute the product from the resin using a dilute aqueous ammonia solution (e.g., 0.1 to 0.5 M NH₄OH). The ammonia solution protonates the carboxylic acid and deprotonates the resin, releasing your product.

  • Isolation: Collect the fractions containing the product (which can be identified by TLC with ninhydrin staining) and lyophilize or carefully evaporate the solvent to obtain the ammonium salt of the product. Further purification can be achieved by crystallization.

Data Interpretation

Table 1: Expected vs. Problematic Yields
StepExpected YieldCommon Low YieldLikely Cause(s)
Ring Expansion >70%<40%Suboptimal reagents, moisture, poor temperature control.
Asymmetric Reduction >95% de<80% deMoisture, incorrect temperature, non-catalyzed background reaction.
Deprotection/Hydrolysis >85%<60%Lactonization, epimerization, incomplete reaction.
Identifying Impurities by ¹H NMR
  • (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid (Desired Product): Expect characteristic signals for the protons at C2 and C5. The coupling constants between these protons and adjacent protons will be indicative of the cis stereochemistry. The carboxylic acid proton will appear as a broad singlet far downfield (10-12 ppm).[6]

  • (2s,5r)-5-Hydroxypiperidine-2-carboxylic acid (Diastereomer): The chemical shifts and, more importantly, the coupling constants for the protons at C2 and C5 will differ from the cis isomer, reflecting a trans relationship. A mixture will show two distinct sets of signals for the piperidine ring protons.

  • Bicyclic Lactone (Side Product): The disappearance of the broad carboxylic acid proton signal and the hydroxyl proton signal, along with significant shifts in the C2 and C5 proton signals, are indicative of lactone formation. The structure becomes much more rigid, leading to more complex splitting patterns.

References

  • Google Patents. (n.d.). Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 12.3: Isomerization at the α-Carbon. Retrieved from [Link]

  • DIAION. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • TutorChase. (n.d.). How do you synthesise a lactone from a hydroxy acid? Retrieved from [Link]

  • PubMed. (n.d.). Convenient preparative method for lactones from 3-hydroxy propanoic acids using iodine under solvent-free conditions. Retrieved from [Link]

  • PubMed Central. (2018, September 20). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • PubMed. (n.d.). Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. Retrieved from [Link]

  • ResearchGate. (2024, June 2). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • NIH. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • PubMed. (n.d.). Epimerization and hydrolysis of dalvastatin, a new hydroxymethylglutaryl coenzyme A (HMG-CoA) reductase inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). Diastereoselective functionalizations of enecarbamates derived from pipecolic acid towards 5-guanidinopipecolates as arginine mimetics. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Carbapyochelins via Diastereoselective Azidation of 5-(Ethoxycarbonyl)methylproline Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 25.4: Analysis of Amino Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, October 21). Diastereoselective synthesis and conformational analysis of 4,5-difluoropipecolic acids. Retrieved from [Link]

  • PubMed Central. (n.d.). N-hydroxy-pipecolic acid-mediated signal transduction and resistance requires DAWDLE. Retrieved from [Link]

  • Thieme. (n.d.). 6.7 Pyroglutamic Acid Peptides. Retrieved from [Link]

  • Journal of Experimental Botany. (2023, January 1). N-Hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity. Retrieved from [Link]

  • Google Patents. (n.d.). Deprotection of N-BOC compounds.
  • ResearchGate. (n.d.). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. Retrieved from [Link]

  • PubMed. (n.d.). Highly Diastereoselective Synthesis of 2-(1-N-Boc-aminoalkyl)thiazole-5-carboxylates by Reduction of tert-Butylsulfinyl Ketimines. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

How to improve the purity of 5-Hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the challenges associated with purifying 5-Hydroxypiperidine-2-carboxylic acid. As a versatile chiral building block, its purity is paramount for successful downstream applications in medicinal chemistry and organic synthesis.[1][2] This guide moves beyond simple step-by-step instructions to offer a deeper understanding of the underlying chemical principles, empowering you to troubleshoot effectively and adapt protocols to your specific needs.

Part 1: Initial Assessment of Purity

Before attempting any purification, a thorough assessment of the crude material is essential. This section addresses the primary questions regarding purity analysis.

Q1: What are the first steps I should take to assess the purity of my crude 5-Hydroxypiperidine-2-carboxylic acid?

A1: A multi-pronged analytical approach is crucial for a complete purity profile. No single technique tells the whole story. Start with a combination of chromatographic and spectroscopic methods to identify the main component, quantify impurities, and check for solvents or water.

Recommended Analytical Workflow:

  • Thin-Layer Chromatography (TLC): A rapid, qualitative assessment of the number of components in your mixture. It's an invaluable tool for identifying potential impurities by co-elution with known starting materials or standards.[3]

  • High-Performance Liquid Chromatography (HPLC): The standard for quantitative purity assessment.[3] A reversed-phase (RP-HPLC) method can separate the target compound from non-polar impurities, while a chiral HPLC method is necessary to determine the diastereomeric and enantiomeric purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of your main product and can reveal the presence of structurally related impurities, even at low levels.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurities.[3]

  • Karl Fischer Titration: Specifically quantifies the water content, which is a common and often overlooked impurity in polar, hygroscopic compounds like amino acid derivatives.[3]

Table 1: Overview of Recommended Analytical Techniques

TechniquePurposeInformation GainedCommon Issues & Solutions
TLC Rapid qualitative analysisNumber of components, presence of starting materials.Poor separation: Test different mobile phase systems (e.g., DCM/MeOH, with a few drops of acetic acid or ammonia).
RP-HPLC Quantitative purityPurity percentage (area %), detection of non-polar impurities.Tailing peaks: Add ion-pairing agent (e.g., TFA) to the mobile phase to improve peak shape for the zwitterionic analyte.
Chiral HPLC Diastereomeric & Enantiomeric purityRatio of stereoisomers (e.g., cis vs. trans).Co-elution of isomers: Screen different chiral stationary phases (e.g., cellulose- or amylose-based).
¹H NMR Structural confirmationProton environment, presence of organic solvents, structural impurities.Broad peaks: Ensure sample is fully dissolved; D₂O exchange can sharpen N-H and O-H signals.
Mass Spec (MS) Molecular weight confirmationMass of parent ion and fragments, identification of impurities.Poor ionization: Use a soft ionization technique like Electrospray Ionization (ESI).
Karl Fischer Water contentPrecise percentage of water.Inaccurate results: Ensure the solvent and instrument are completely dry before starting the titration.

Part 2: Troubleshooting Common Purification Challenges

This section addresses specific problems you may encounter during the purification process in a direct Q&A format.

Q2: My crude product is a persistent oil and fails to crystallize. What is the underlying cause and how can I resolve it?

A2: The failure to crystallize is typically caused by the presence of impurities that disrupt the formation of a crystal lattice. These can include residual solvents, excess reagents, or stereoisomers of your target compound.

Causality: Crystallization requires a high degree of molecular homogeneity. Impurities, especially those with similar structures (like diastereomers), can co-locate within the lattice, introducing defects and preventing ordered crystal growth.

Troubleshooting Steps:

  • Initial Cleanup via Chromatography: Before attempting recrystallization again, perform a quick "plug" of silica gel chromatography. This will remove baseline impurities and colored material that can inhibit crystallization.

  • Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating. Residual solvents like DMF or DMSO are notorious for preventing crystallization.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. This creates microscopic imperfections that can serve as nucleation sites.

    • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the supersaturated solution.

    • Solvent System Change: If one solvent fails, try a binary solvent system. Dissolve the oil in a minimal amount of a good solvent (e.g., methanol, water) and slowly add a poor solvent (e.g., acetone, heptane) until turbidity persists.[4][5]

Q3: Standard recrystallization isn't improving the purity of my product. What advanced techniques should I consider?

A3: If standard recrystallization fails, it indicates that the impurities have very similar solubility properties to your desired compound. This is common when dealing with diastereomers or regioisomers. Your next steps should involve techniques that exploit different chemical properties.

Purification Strategy Decision Workflow

G start Crude Product Purity < 95%? recrystallization Recrystallization Fails? start->recrystallization Yes chromatography Column Chromatography (Silica or Ion-Exchange) chiral_sep Chiral Separation Needed? (Diastereomers Present) chromatography->chiral_sep recrystallization->chromatography Yes final_product High Purity Product (>99%) recrystallization->final_product No, Purity OK chiral_hplc Preparative Chiral HPLC chiral_sep->chiral_hplc Yes chiral_sep->final_product No, Purity OK deriv Derivatization Strategy chiral_hplc->final_product

Caption: Decision workflow for purification strategy.

Recommended Advanced Techniques:

  • Ion-Exchange Chromatography: This is a highly effective method for purifying zwitterionic compounds like amino acids.[1]

    • Mechanism: The compound is loaded onto a cation-exchange resin at a low pH (e.g., pH 2-3), where the carboxylic acid is protonated and the amine is protonated (net positive charge). The compound binds to the resin. Impurities with no charge or a net negative charge are washed away. The desired product is then eluted by increasing the pH (e.g., with a dilute ammonia solution), which deprotonates the amine and releases the compound from the resin.

  • Preparative HPLC: For very challenging separations, preparative RP-HPLC or, if necessary, preparative chiral HPLC can provide baseline separation of closely related impurities and stereoisomers. This is often a final polishing step.

Q4: My NMR spectrum suggests the presence of both cis and trans diastereomers. How can I separate them?

A4: Separating diastereomers is a common challenge. Since diastereomers have different physical properties, they can often be separated by chromatography or selective crystallization.

Separation Strategies:

  • Flash Column Chromatography: This is the most common method. The polarity difference between diastereomers, although sometimes small, can be exploited.

    • Pro-Tip: A systematic screen of solvent systems using TLC is critical. Test various combinations of polar and non-polar solvents (e.g., ethyl acetate/hexanes, dichloromethane/methanol). Adding a small amount of acid (acetic acid) or base (triethylamine) can sometimes dramatically improve separation by altering the ionization state of the molecules.

  • Selective Crystallization of a Derivative: If the free acid is difficult to separate, consider forming a salt or an ester.

    • Mechanism: Converting the diastereomeric mixture into a derivative (e.g., a hydrochloride salt or a methyl ester) changes its crystal packing properties.[6][7] One diastereomer's derivative may crystallize preferentially, allowing for separation by simple filtration. The protecting group can then be removed to yield the pure, single diastereomer. This leverages the use of crystalline intermediates to achieve high purity.[1]

  • Enzymatic Kinetic Resolution: This advanced technique uses an enzyme that selectively reacts with one stereoisomer, allowing the other to be recovered.[8][9] For example, a lipase could be used to selectively esterify one isomer, which can then be separated from the unreacted isomer.

Part 3: Key Experimental Protocols

This section provides detailed, actionable protocols for the most common and effective purification techniques discussed.

Protocol 1: Recrystallization from a Binary Solvent System (Water/Ethanol)

This protocol is effective for polar, crystalline compounds like 5-Hydroxypiperidine-2-carboxylic acid.[5]

  • Dissolution: In a clean Erlenmeyer flask, add the crude solid. Add the minimum amount of hot deionized water required to fully dissolve the solid. Stir and heat gently (e.g., 60-70°C).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Addition of Anti-Solvent: To the hot, clear solution, slowly add ethanol (the anti-solvent) dropwise with continuous swirling until the solution becomes faintly cloudy (the saturation point).

  • Clarification: Add a few more drops of hot water until the solution becomes clear again.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature undisturbed. Then, transfer the flask to an ice bath or a 4°C refrigerator for several hours (or overnight) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Purification via Cation-Exchange Chromatography

This protocol is ideal for removing non-ionic or anionic impurities.

  • Resin Preparation: Use a strong cation-exchange resin (e.g., Dowex® 50WX8). Swell the resin in deionized water, then pack it into a chromatography column. Wash the resin extensively with 1 M HCl, followed by deionized water until the eluent is neutral (pH ~7).

  • Sample Preparation: Dissolve the crude 5-Hydroxypiperidine-2-carboxylic acid in a small volume of acidic water (pH adjusted to ~2 with HCl).

  • Loading: Carefully load the sample solution onto the top of the prepared resin bed. Allow it to flow into the resin by gravity.

  • Washing: Elute the column with several column volumes of deionized water. This will wash away neutral and anionic impurities. Monitor the eluent with TLC or HPLC to ensure no product is being lost.

  • Elution: Elute the desired product from the column using a dilute basic solution, such as 2% aqueous ammonia (NH₄OH). The ammonia will deprotonate the piperidine nitrogen, releasing the zwitterionic compound from the resin.

  • Fraction Collection: Collect fractions and monitor them by TLC (ninhydrin stain is effective for visualizing the amino acid).

  • Isolation: Combine the pure fractions and remove the solvent (water and ammonia) under reduced pressure (rotary evaporation). The final product may require co-evaporation with water or lyophilization to completely remove residual ammonia.

References

  • US Patent US9790181B2: Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • EP Patent EP3091002A1: Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. PubMed. [Link]

  • Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. ResearchGate. [Link]

  • (2S, 5R)-5-Hydroxy-Pipecolic Acid. Axios Research. [Link]

  • Analytical methods for amino acid determination in organisms. Semantic Scholar. [Link]

  • L-trans-5-hydroxy-2-piperidinecarboxylic acid. The Good Scents Company. [Link]

  • (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride. PubChem. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 5-Hydroxypiperidine-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Hydroxypiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you navigate the complexities of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 5-Hydroxypiperidine-2-carboxylic acid?

There are several established methods for synthesizing 5-Hydroxypiperidine-2-carboxylic acid. The choice of route often depends on the desired stereochemistry, available starting materials, and scalability. The most common strategies include:

  • Catalytic Hydrogenation of Pyridine Derivatives: This is a widely used method involving the reduction of a substituted hydroxypyridine, such as 6-hydroxypyridine-2-carboxylic acid.[1] The aromaticity of the pyridine ring can make this reaction challenging, often requiring specific catalysts and conditions to overcome catalyst poisoning and achieve complete reduction.[2]

  • Synthesis from Chiral Precursors: To achieve specific stereoisomers, syntheses often start from readily available chiral molecules like glutamic acid or pyroglutamic acid.[3][4] These routes involve multi-step processes, including homologation (carbon chain extension) and cyclization, but offer excellent control over the final product's stereochemistry.[4]

  • Natural Extraction: 5-Hydroxypiperidine-2-carboxylic acid is a natural product found in various plants, such as Morus alba (mulberry).[5][] While extraction is possible, it is generally not practical for large-scale production and is more relevant for natural product chemistry studies.[5]

Q2: How can I control the stereochemistry during the synthesis of 5-Hydroxypiperidine-2-carboxylic acid?

Controlling stereochemistry is critical, as the biological activity of the final molecule is often dependent on its specific configuration (e.g., (2S,5S) or (2S,5R)).[7] Here are key strategies:

  • Use of Chiral Catalysts or Auxiliaries: Enantioselective synthesis methods employ chiral catalysts or auxiliary groups to guide the formation of the desired stereoisomer.[7]

  • Diastereoselective Reactions: Some synthetic routes are designed to favor the formation of one diastereomer over others. For example, a key step in one reported synthesis is a highly diastereoselective epoxidation of a cyclic enamide intermediate.[8]

  • Starting from a Chiral Pool: As mentioned in Q1, using enantiomerically pure starting materials like L-pyroglutamic acid ensures that the chirality is carried through the synthesis to the final product.[4]

  • Catalyst Selection: In hydrogenation reactions, the choice of catalyst and solvent can influence the diastereoselectivity of the product.[1]

Q3: What are the most critical parameters to monitor during a catalytic hydrogenation reaction for this synthesis?

Catalytic hydrogenation of a pyridine precursor is a key step in many synthetic routes. Success hinges on careful control of several parameters:

  • Catalyst Selection and Loading: The most common catalysts are platinum group metals like Rhodium (e.g., Rh/C, Rh₂O₃) and Platinum (e.g., PtO₂).[1][2][9] The choice can significantly impact reaction rate and selectivity. Catalyst loading is typically between 1-5 mol%.[2]

  • Solvent and pH: The reaction is often performed in acidic media (e.g., glacial acetic acid) or water.[2][9] An acidic environment helps to prevent the basic nitrogen atom of the pyridine or piperidine from poisoning the metal catalyst.[9]

  • Hydrogen Pressure and Temperature: Reactions can often be carried out under mild conditions (e.g., room temperature and 2-3 atm pressure).[9][10] However, for less reactive substrates, elevated temperatures (up to 200°C) and pressures (up to 1000 psig) may be necessary.[11]

  • Substrate Purity: Impurities in the starting material can act as catalyst poisons, leading to slow or incomplete reactions.[2]

Troubleshooting Guide: Synthesis & Purification

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low Yield or Incomplete Reaction

Q: My catalytic hydrogenation of 6-hydroxypyridine-2-carboxylic acid is extremely slow, and the reaction is incomplete even after 24 hours. What's going wrong?

This is a classic problem when reducing pyridine rings, which are aromatic and can be resistant to hydrogenation. The nitrogen atom in both the starting material and the product can also poison the catalyst.[2][9]

Possible Causes & Solutions:

  • Catalyst Poisoning:

    • Cause: Impurities from previous steps or the inherent basicity of the nitrogen heterocycle binding too strongly to the catalyst surface.[2]

    • Solution: Ensure the starting material is highly pure. The most effective solution is to run the reaction in an acidic solvent like glacial acetic acid or to add an acid.[12] The acid protonates the nitrogen, preventing it from deactivating the catalyst.[9]

  • Incorrect Catalyst:

    • Cause: The chosen catalyst may not be active enough for your specific substrate.

    • Solution: While PtO₂ is common, rhodium-based catalysts (Rh/C, Rh₂O₃) have shown high activity and good diastereoselectivity for reducing substituted pyridines under mild conditions.[1] Consider screening different catalysts.

  • Insufficient Hydrogen Pressure or Temperature:

    • Cause: The reaction conditions may be too mild for this particular transformation.

    • Solution: While starting at room temperature and low pressure is advisable, systematically increase the temperature and pressure if the reaction does not proceed. Monitor for potential side reactions.[11]

Start Slow or Incomplete Hydrogenation CheckPurity Check Starting Material Purity Start->CheckPurity CheckCatalyst Evaluate Catalyst (Activity & Loading) Start->CheckCatalyst CheckConditions Assess Reaction Conditions (pH, T, P) Start->CheckConditions Impure Impure? CheckPurity->Impure ChangeCatalyst Action: Screen Other Catalysts (e.g., Rh/C) CheckCatalyst->ChangeCatalyst Acidify Action: Add Acidic Solvent (e.g., Acetic Acid) CheckConditions->Acidify IncreaseConditions Action: Increase Temperature & Pressure CheckConditions->IncreaseConditions Impure->CheckCatalyst No Poisoning Likely Catalyst Poisoning Impure->Poisoning Yes Purify Action: Purify Starting Material Poisoning->Purify Success Reaction Complete Purify->Success Acidify->Success ChangeCatalyst->Success IncreaseConditions->Success

Caption: Troubleshooting workflow for slow hydrogenation.
Issue 2: Side Product Formation

Q: My reaction is complete, but I've isolated a significant amount of piperidine, and my target product yield is low. What causes this decarboxylation?

Decarboxylation is a known side reaction when hydrogenating pyridinecarboxylic acids, particularly nicotinic acid (pyridine-3-carboxylic acid).[9][10] The reaction conditions can promote the loss of the CO₂ group.

Possible Causes & Solutions:

  • Harsh Reaction Conditions:

    • Cause: High temperatures or prolonged reaction times can favor decarboxylation.

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Try to run the reaction under the mildest conditions possible (lower temperature and pressure).[2]

  • pH of the Medium:

    • Cause: While acidic conditions prevent catalyst poisoning, a highly acidic environment combined with heat can sometimes promote decarboxylation. Conversely, reducing the sodium salt of the acid in an aqueous medium can sometimes prevent this issue.[10]

    • Solution: If using acid, try to use the minimum amount necessary. An alternative approach is to hydrogenate an aqueous solution of the substrate in the presence of at least an equimolar amount of ammonia, which has been shown to produce high yields of the corresponding piperidine carboxylic acid without decarboxylation.[10]

Issue 3: Purification Challenges

Q: I'm struggling to purify my final product. Column chromatography on silica gel results in low recovery and significant tailing. What should I do?

This is a very common issue. The basic nitrogen and the polar carboxylic acid and hydroxyl groups in 5-Hydroxypiperidine-2-carboxylic acid can interact strongly with the acidic silica gel, leading to irreversible binding and poor separation.[13]

Possible Causes & Solutions:

  • Strong Silica Interaction:

    • Cause: The amine group binds strongly to the acidic silanol groups on the silica surface.

    • Solution:

      • Basified Silica: Pre-treat the silica gel with a base like triethylamine (e.g., by including 1-2% triethylamine in your eluent) to neutralize the acidic sites.

      • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a polymer-based reverse-phase column.

  • Alternative Purification Methods:

    • Cause: Chromatography may not be the optimal method for this type of molecule.

    • Solution:

      • Recrystallization: This is an excellent method if a suitable solvent system can be found. It is often effective for purifying final products.[13]

      • Ion-Exchange Chromatography: This technique is ideal for zwitterionic compounds like amino acids. You can use a cation-exchange resin to bind your product, wash away neutral impurities, and then elute the product with a basic solution (e.g., aqueous ammonia).

      • Salt Formation: For removing specific impurities, selective salt formation can be effective. For instance, bubbling CO₂ gas through a solution can precipitate piperidine carbonate, leaving other impurities in the solution.[13]

Start Crude Product Decision Purification Challenge? Start->Decision Silica Silica Gel Column (Low Recovery/Tailing) Decision->Silica Yes PureProduct Pure Product Decision->PureProduct No Recrystallization Recrystallization Silica->Recrystallization Try Alternative IonExchange Ion-Exchange Chromatography Silica->IonExchange Try Alternative SolutionSilica Solution: 1. Add Base (Et3N) to Eluent 2. Use Alumina Silica->SolutionSilica SolutionRecrystallization Solution: Screen Solvents (e.g., Water/Ethanol) Recrystallization->SolutionRecrystallization SolutionIonExchange Solution: Use Cation Exchange Resin, Elute with NH4OH IonExchange->SolutionIonExchange SolutionSilica->PureProduct SolutionRecrystallization->PureProduct SolutionIonExchange->PureProduct

Caption: Decision workflow for purification challenges.

Key Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 6-Hydroxypyridine-2-carboxylic acid

This protocol is a representative procedure for the reduction of a pyridine ring to a piperidine ring.

Materials:

  • 6-Hydroxypyridine-2-carboxylic acid (1.0 eq)

  • Rhodium on Carbon (Rh/C, 5 wt. %), or Platinum(IV) oxide (PtO₂, Adams' catalyst) (1-5 mol%)

  • Solvent: Glacial Acetic Acid or Deionized Water[2][9]

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas

Procedure:

  • Reactor Setup: In a high-pressure reactor vessel, add the 6-Hydroxypyridine-2-carboxylic acid and the chosen solvent (e.g., glacial acetic acid).[2]

  • Catalyst Addition: Under a stream of inert gas, carefully add the catalyst (e.g., 5% Rh/C). The amount should be between 1-5 mol% relative to the substrate.[2]

  • System Purge: Seal the reactor. Purge the system several times with an inert gas (e.g., nitrogen) to remove all oxygen, followed by several purges with hydrogen gas.

  • Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (start with 2-3 atmospheres). Begin stirring and maintain the reaction at the desired temperature (start at room temperature).[9][10]

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete in 4-24 hours.[2] Progress can also be checked by taking small aliquots (after safely depressurizing and purging) and analyzing via TLC or LC-MS.

  • Workup: Once complete, cool the reactor, carefully vent the excess hydrogen, and purge the system with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can then be purified.

Protocol 2: Purification via Recrystallization

This is a common and effective method for purifying the final product.

Materials:

  • Crude 5-Hydroxypiperidine-2-carboxylic acid

  • Screening solvents (e.g., deionized water, ethanol, isopropanol, and mixtures thereof)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • Solvent Selection: In small test tubes, test the solubility of a few milligrams of your crude product in different solvents and solvent mixtures. A good recrystallization solvent will dissolve the compound when hot but not when cold.[13] A water/ethanol or water/isopropanol mixture is often a good starting point.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the solid.[13]

  • Hot Filtration (Optional): If there are insoluble impurities (like residual catalyst), perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[13]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The melting point of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is reported to be around 258 °C.[]

Comparative Data

Table 1: Comparison of Common Hydrogenation Catalysts
CatalystTypical ConditionsAdvantagesDisadvantages
PtO₂ (Adams') H₂ (2.5 atm), Water, RT, 4-5h[9]Effective for some pyridine carboxylic acids.Can lead to decarboxylation with certain substrates (e.g., nicotinic acid).[9]
Rh/C H₂ (low pressure), HFIP or Acetic Acid, RTHigh activity, good for functionalized pyridines.[1][12]Rhodium is more expensive than platinum.
Rh₂O₃ H₂ (low pressure), HFIP, RTCommercially available, stable, easy to handle, shows good activity and diastereoselectivity.[1]Less commonly reported in the literature compared to Rh/C.[1]
Palladium (Pd/C) H₂ (low pressure), with HCl or Et₃N additive.[12]Widely available and commonly used in hydrogenation.Can be less effective for pyridine reduction compared to Rh or Pt; often requires additives.[12]

References

  • Google Patents. EP3091002A1 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • Organic & Biomolecular Chemistry. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024-01-03). RSC Publishing. DOI:10.1039/D3OB01860A. Available at: [Link]

  • Google Patents. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • Google Patents. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines.
  • PubChem. 5-Hydroxypipecolic acid | C6H11NO3 | CID 151730. Available at: [Link]

  • Google Patents. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.
  • Botman, P. N. M., et al. (2004). Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid and 6-Substituted Derivatives. Organic Letters, 6(26), 4941–4944. Available at: [Link]

  • PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

  • Freifelder, M. (1951). Notes - Hydrogenation of the Pyridinecarboxylic Acids with Platinum Oxide. Journal of Organic Chemistry. Available at: [Link]

Sources

Common problems with (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid (also known as cis-5-Hydroxy-L-pipecolic acid). As a Senior Application Scientist, my goal is to provide you with practical, in-depth insights to ensure the stability and integrity of this versatile chiral building block throughout your experiments. This molecule's unique structure, containing a secondary amine, a secondary alcohol, and a carboxylic acid, makes it highly valuable but also susceptible to specific degradation pathways if not handled correctly.

This guide is structured to address both immediate troubleshooting needs and broader questions about long-term handling and stability.

Part 1: Troubleshooting Guide

This section addresses specific experimental observations that may indicate compound instability.

Question: I observed a new, unexpected spot on my TLC plate after leaving my compound in a basic solution (e.g., dissolved in methanol with triethylamine). What is happening?

Answer: This is a common observation and likely points to base-catalyzed degradation. The structure of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid has two primary sites susceptible to bases: the carboxylic acid proton and the secondary amine. While the intended reaction might be elsewhere, prolonged exposure to basic conditions can initiate side reactions.

Causality Explained: The primary concern under basic conditions is the potential for oxidation at the secondary alcohol (C5) and secondary amine (N1) positions. The piperidine ring can be susceptible to ring-opening or elimination reactions, although oxidation is often the more immediate issue, especially if oxygen is not excluded from the reaction.

Troubleshooting Protocol:

  • Immediate Analysis: As soon as you observe the impurity, analyze a sample of the reaction mixture by LC-MS to determine the mass of the new species. An increase in mass might suggest oxidation, while a decrease could indicate dehydration or another fragmentation.

  • Control Experiment: Set up a small-scale control experiment with the starting material under the same basic conditions but without other reactants. Monitor it by TLC or LC-MS over the same time period. This will confirm if the degradation is inherent to the conditions.

  • Mitigation Steps:

    • Use a Weaker Base: If possible, switch to a milder, non-nucleophilic base.

    • Lower the Temperature: Perform the reaction at 0 °C or lower to reduce the rate of degradation.

    • Inert Atmosphere: Purge your reaction vessel with an inert gas like argon or nitrogen to minimize oxidation.[1]

    • Limit Exposure Time: Plan your experiment to minimize the time the compound spends in the basic solution.

Question: My compound's purity, as measured by HPLC, has decreased after storage in a solvent like methanol for a few days at room temperature. Why did this happen?

Answer: Storing (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid in solution, especially in protic solvents like methanol at room temperature, is not recommended for long periods. The degradation is likely due to slow esterification or oxidation.

Causality Explained:

  • Esterification: The carboxylic acid can slowly react with the methanol solvent, especially in the presence of trace acid or base impurities, to form the corresponding methyl ester.[2] This adds a mass of +14 Da (CH₂) to your parent compound.

  • Oxidation: The secondary alcohol at the C5 position is susceptible to oxidation to a ketone.[3][4] This would result in a mass loss of 2 Da. Dissolved oxygen in the solvent can facilitate this process over time.

Troubleshooting Protocol:

  • Confirm the Degradant: Use LC-MS to analyze the stored solution. Look for masses corresponding to the methyl ester (M+14) or the oxidized ketone (M-2).

  • Solvent Selection: For short-term storage in solution, consider aprotic solvents like DMSO or DMF, and always store at low temperatures (-20 °C or -80 °C).

  • Best Practice: The most reliable method is to prepare solutions fresh for each experiment. If you must store solutions, flash-freeze aliquots in an inert atmosphere and store them at -80 °C.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of solid (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid?

A1: For optimal stability, the solid compound should be stored under the conditions summarized in the table below. The primary concerns for the solid are moisture and light. Some sources indicate the compound is hygroscopic, meaning it can absorb moisture from the air, which can accelerate degradation.[1]

ParameterRecommended ConditionRationale
Temperature 2-8 °C[]Reduces the rate of any potential solid-state degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes risk of long-term oxidation.
Light Protect from light (Amber Vial)[]Prevents potential photochemical degradation.
Container Tightly sealed container[6]Prevents moisture absorption (hygroscopicity).

Q2: Is this compound susceptible to oxidation? What specific functional groups are at risk?

A2: Yes, the molecule has two primary sites prone to oxidation:

  • C5 Secondary Alcohol: This hydroxyl group can be oxidized to form the corresponding ketone, (2S)-5-oxo-piperidine-2-carboxylic acid.[3][7] This is a common transformation and can be initiated by various oxidizing agents or even atmospheric oxygen under harsh conditions (e.g., elevated temperature, presence of metal catalysts).

  • N1 Secondary Amine: The secondary amine in the piperidine ring can be oxidized to form various species, including a hydroxylamine or a nitrone.[8]

The diagram below illustrates the primary oxidation pathway at the C5 alcohol.

Oxidation_Pathway Start (2S,5S)-5-Hydroxypiperidine- 2-carboxylic acid Product (2S)-5-Oxopiperidine- 2-carboxylic acid (Degradation Product) Start->Product Oxidation (-2H) Oxidant Oxidizing Agent (e.g., DMP, PCC, or O2) Oxidant->Start

Caption: Potential oxidation pathway of the C5 hydroxyl group.

Q3: What classes of reagents are incompatible with (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid?

A3: Given its functional groups, you should exercise caution with the following reagent classes:

  • Strong Oxidizing Agents: Reagents like potassium permanganate, chromium trioxide, or even harsher conditions with bleach will readily oxidize the secondary alcohol and amine.[1][3]

  • Strong Acids: While the compound is often handled as a salt (e.g., HCl salt), strong, hot acidic conditions could potentially promote dehydration of the secondary alcohol to form an enamine, which would be highly reactive.[1]

  • Acylating/Sulfonylating Agents (Unprotected): Reagents like acid chlorides or sulfonyl chlorides will react with both the secondary amine and the secondary alcohol if they are not protected, leading to a mixture of products. Careful selection of protecting groups is essential if you intend to modify only one site.

Q4: Can I heat my compound in solution to improve solubility?

A4: Gentle warming is generally acceptable for short periods to aid dissolution. However, prolonged heating, especially at high temperatures (>60-70 °C), is not recommended. Thermal stress can accelerate degradation, including dehydration, oxidation, and potential polymerization or ring-opening, particularly if impurities are present. Always perform a small-scale test and check for purity via TLC or HPLC if you need to heat the compound for your procedure.

References

  • Plehiers, M., & Hootelé, C. (1997). Synthesis of P-hydroxypiperidine alkaloids by anodic oxidation of carbamates and hydroboration-oxidation of enecarbamates. Canadian Journal of Chemistry, 75(1), 78-85. Canadian Journal of Chemistry. [Link]

  • 4-Hydroxypiperidine . ChemBK. [Link]

  • N-Hydroxypiperidine . Wikipedia. [Link]

Sources

Technical Support Center: A Scientist's Guide to Overcoming Solubility Challenges with (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this versatile chiral building block. As Senior Application Scientists, we have compiled our field expertise into this series of troubleshooting guides and FAQs to help you navigate common issues and unlock the full potential of your experiments.

Section 1: Foundational Principles - Understanding the Molecule

Before troubleshooting, it's crucial to understand the physicochemical properties of the molecule dictating its behavior in solution.

Q1: What are the key structural features of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride that influence its solubility?

A1: The solubility of this compound is governed by a combination of three key functional groups and its salt form:

  • Piperidine Ring: The core structure contains a secondary amine. This nitrogen atom is basic, with a typical pKa for protonated piperidine around 11.2.[1] In its hydrochloride salt form, this nitrogen is protonated (R₂NH₂⁺), creating a positive charge that strongly favors interaction with polar solvents like water.[2]

  • Carboxylic Acid Group: This group (-COOH) is acidic. At low pH, it will be protonated and neutral. As the pH increases, it will deprotonate to form a negatively charged carboxylate ion (-COO⁻), which also enhances aqueous solubility.

  • Hydroxyl Group: The hydroxyl group (-OH) can participate in hydrogen bonding, further contributing to its affinity for polar protic solvents.[3]

  • Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which significantly increases its aqueous solubility compared to the free base form by ensuring the basic piperidine nitrogen is ionized.[4] This pre-formulation is a common strategy for improving the solubility of amine-containing compounds.[4]

Because it possesses both an acidic (carboxylic acid) and a basic (amine) group, the molecule is an amino acid derivative and can exist as a zwitterion at its isoelectric point. The net charge on the molecule is highly pH-dependent, which is the most critical lever to pull when addressing solubility.

cluster_low_ph Low pH (e.g., pH < 2) cluster_mid_ph Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 10) low_ph Structure: Cationic Piperidine: -NH2+ (Protonated) Carboxylic Acid: -COOH (Protonated) Result: High Water Solubility mid_ph Structure: Zwitterionic Piperidine: -NH2+ (Protonated) Carboxylic Acid: -COO- (Deprotonated) Result: Lowest Water Solubility low_ph->mid_ph Increase pH mid_ph->low_ph Decrease pH high_ph Structure: Anionic Piperidine: -NH (Neutral) Carboxylic Acid: -COO- (Deprotonated) Result: Moderate Water Solubility mid_ph->high_ph Increase pH high_ph->mid_ph Decrease pH start Start: Insoluble in Neutral Buffer (pH 7.4) ph_adjust Strategy: pH Adjustment Prepare stock in acidic vehicle (e.g., 10mM HCl, pH 3-4 buffer) start->ph_adjust First-line approach co_solvent Strategy: Co-solvents Prepare stock in DMSO, Ethanol, or PEG (Use minimal volume) start->co_solvent Alternative approach check1 Is solubility sufficient? ph_adjust->check1 check2 Does it precipitate upon dilution? co_solvent->check2 check1->co_solvent No success End: Solubility Issue Resolved check1->success Yes check2->success No stepwise_dilution Troubleshoot: - Lower stock concentration - Use stepwise dilution - Optimize final co-solvent % check2->stepwise_dilution Yes advanced Consider Advanced Strategies: - Cyclodextrins - Co-crystallization - Formulation Changes stepwise_dilution->advanced Still fails stepwise_dilution->success Optimized compound (2s,5s)-5-Hydroxypiperidine- 2-carboxylic acid hydrochloride (Poorly Soluble Guest) complex Inclusion Complex (Enhanced Aqueous Solubility) compound->complex Encapsulation cyclodextrin Cyclodextrin Host (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex Forms

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Section 4: FAQ - Practical Questions & Best Practices

Q5: How do I accurately determine the experimental solubility of my compound?

A5: The gold standard is the shake-flask method. This protocol provides a reliable measure of thermodynamic equilibrium solubility.

Protocol: Shake-Flask Solubility Assay
  • Preparation: Add an excess amount of the solid compound to a known volume of your chosen solvent (e.g., water, pH 7.4 buffer, pH 3.0 buffer) in a sealed vial. Ensure there is enough solid to maintain a saturated solution with undissolved particles. 2[1]. Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the vials to stand so that excess solid can settle.

  • Filtration: Carefully withdraw the supernatant and filter it through a chemically inert 0.22 µm syringe filter to remove any remaining solid particles. T[1]his step is critical for accuracy.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Reporting: Express the solubility in mg/mL or mol/L at the specified temperature and pH.

[1]### Q6: My stock solution in DMSO is precipitating upon storage in the fridge/freezer. What should I do?

A6: This is a common problem caused by the decreased solubility of compounds in DMSO at lower temperatures.

  • Store at Room Temperature: If the compound's stability allows, storing the DMSO stock at room temperature can prevent precipitation. *[1] Prepare Fresh Solutions: To ensure consistency and avoid using a solution that may have changed concentration, the best practice is to prepare fresh stock solutions before each experiment. *[1] Use a Lower Stock Concentration: Preparing a more dilute stock solution can also prevent it from crashing out during storage.

[1]### Q7: Are there any specific safety considerations for this compound?

A7: As with any chemical, standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. For a related isomer, GHS hazard classifications include warnings for being harmful if swallowed, in contact with skin, or if inhaled. I[5]t is prudent to handle (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride with similar care. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and detailed safety information.

References

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. [Link]

  • (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed, National Center for Biotechnology Information. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PubMed Central, National Center for Biotechnology Information. [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Effective formulation strategies for poorly water soluble drugs. ResearchGate. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed, National Center for Biotechnology Information. [Link]

  • pH and Solubility. AP Chem | Fiveable. [Link]

  • Why do amines dissolve in hydrochloric acid?. Quora. [Link]

  • (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid. PubChem, National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Method Refinement for 5-Hydroxypiperidine-2-carboxylic Acid Analysis by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the chromatographic analysis of 5-Hydroxypiperidine-2-carboxylic acid. As a Senior Application Scientist, I have designed this guide to address the specific and often complex challenges encountered when developing methods for this polar, zwitterionic, and chiral molecule. This is not a generic troubleshooting manual; it is a focused, in-depth guide that explains the scientific principles behind each experimental choice, empowering you to solve problems logically and efficiently.

Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am injecting 5-Hydroxypiperidine-2-carboxylic acid onto my standard C18 column, but I see little to no retention. The peak elutes at or near the void volume. Why is this happening and how can I fix it?

Answer:

This is the most common issue encountered with 5-Hydroxypiperidine-2-carboxylic acid. The problem stems from a fundamental mismatch between the analyte's properties and the stationary phase's chemistry.

Root Cause Analysis: 5-Hydroxypiperidine-2-carboxylic acid is a highly polar molecule. Standard C18 (octadecyl) stationary phases are nonpolar and retain analytes primarily through hydrophobic interactions. Because your analyte is very water-soluble, it has a much stronger affinity for the highly aqueous mobile phase than for the nonpolar C18 chains, resulting in it being swept through the column with the solvent front.[1][2] This issue is common for many polar, water-soluble compounds.[1] Furthermore, using mobile phases with very high aqueous content (<5% organic) on traditional C18 columns can lead to a phenomenon known as "phase collapse" or "dewetting," where the C18 chains fold onto themselves, further reducing retention and causing irreproducible results.[3][4]

Solutions & Method Refinement Strategies:

You have several robust strategies to achieve adequate retention. The choice depends on your available instrumentation, sample matrix, and whether you need to couple the method to a mass spectrometer.

dot

MethodSelection cluster_0 Problem Definition cluster_1 Solution Pathways cluster_2 Specific Techniques cluster_3 Key Considerations Start Poor Retention of 5-Hydroxypiperidine-2-carboxylic acid on C18 Column A Change Chromatographic Mode Start->A B Modify Analyte Properties Start->B HILIC Hydrophilic Interaction Chromatography (HILIC) Uses polar stationary phase (e.g., silica, amide, diol) with high organic mobile phase. Excellent for polar analytes. A->HILIC PolarRP Polar-Modified Reversed-Phase Uses polar-endcapped or polar-embedded C18 phases. Resists phase collapse in high-aqueous mobile phases. A->PolarRP Derivatization Pre- or Post-Column Derivatization Chemically attach a nonpolar, chromophoric tag. Increases hydrophobicity for RP retention AND adds detectability. B->Derivatization HILIC_Note HILIC requires careful equilibration and is sensitive to water content in the sample solvent. HILIC->HILIC_Note PolarRP_Note May still offer limited retention for extremely polar analytes. PolarRP->PolarRP_Note Derivatization_Note Adds sample preparation steps and potential for side-reactions. Derivatization->Derivatization_Note

Caption: Workflow for selecting a suitable HPLC method.

StrategyPrincipleTypical Mobile PhaseAdvantagesDisadvantages
HILIC Analyte partitions into a water-enriched layer on a polar stationary phase surface.[4]High Acetonitrile (>80%) with an aqueous buffer (e.g., Ammonium Formate/Acetate).Excellent retention for very polar compounds; MS-friendly mobile phases.[4]Longer column equilibration times; sensitive to injection solvent composition.[5]
Polar-Modified RP Use of C18 columns with polar-embedded or polar-endcapped groups.High Aqueous (>95%) with a small amount of organic modifier (e.g., Methanol or Acetonitrile) and buffer.More robust in highly aqueous conditions than traditional C18; familiar RP workflow.[5]Retention might still be insufficient for highly polar analytes.
Ion-Pairing RP An ion-pairing reagent (e.g., TFA for positive ions, TBA for negative ions) is added to the mobile phase to form a neutral complex with the analyte, which is then retained by the C18 phase.Standard RP solvents with an added ion-pairing reagent.Can provide good retention and selectivity on standard C18 columns.Not compatible with MS; can be harsh on columns and require long equilibration.[1]
Derivatization Chemically modify the analyte to increase its hydrophobicity (for retention) and/or add a UV-absorbing or fluorescent tag (for detection).Dependent on the properties of the new derivative, but typically standard RP conditions.Solves retention and detection issues simultaneously; can improve selectivity.Adds complexity to sample prep; requires careful optimization of the reaction.[6][7]

Recommended Starting Point: For most applications, HILIC is the preferred modern approach for its superior retention of polar compounds and compatibility with mass spectrometry.[4][5]

Question 2: My peak shape is terrible! I'm seeing significant tailing or sometimes split peaks. What's causing this and how do I improve it?

Answer:

Poor peak shape for an amino acid-like compound such as this is almost always related to unwanted secondary chemical interactions on the column or improper mobile phase conditions.

Root Cause Analysis:

  • Silanol Interactions (Peak Tailing): The underlying support for most HPLC columns is silica, which has surface silanol groups (Si-OH). At mid-range pH, these silanols can become deprotonated (Si-O⁻) and interact electrostatically with the protonated secondary amine of your analyte, causing peak tailing.[8] Even on well-endcapped columns, some residual silanols always exist.[8]

  • Mismatched pH and pKa (Peak Splitting/Tailing): 5-Hydroxypiperidine-2-carboxylic acid is zwitterionic, with a carboxylic acid group (acidic pKa) and a secondary amine group (basic pKa). If the mobile phase pH is too close to either pKa value, the analyte will exist as a mixture of charged and neutral forms, which can lead to split or broadened peaks. For optimal peak shape, the mobile phase pH should be at least 1.5-2 pH units away from the analyte's pKa.

  • Column Contamination or Degradation: Over time, contaminants from the sample can accumulate at the head of the column, or the stationary phase can degrade, leading to voids or channels in the packing bed.[9] This physical disruption of the flow path results in peak distortion for all analytes.[8][9]

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to spread out on the column before the separation begins, leading to broad or split peaks.[10] This is a particularly critical issue in HILIC, where injecting a sample with too much water can completely disrupt retention.

dot

PeakShapeTroubleshooting cluster_SystemIssues System/Column Problems cluster_AnalyteIssues Analyte-Specific Problems Start Poor Peak Shape (Tailing, Splitting, Fronting) CheckSystem Is it one peak or all peaks? Start->CheckSystem AllPeaks All Peaks Affected CheckSystem->AllPeaks All OnePeak Only Analyte Peak Affected CheckSystem->OnePeak One Void Check for column void/ contamination. Consider reversing/flushing column or replacing. AllPeaks->Void Fittings Check for loose fittings or tubing slippage. AllPeaks->Fittings Solvent Injection solvent stronger than mobile phase? Dissolve sample in mobile phase. AllPeaks->Solvent pH Is mobile phase pH ~2 units away from analyte pKa? OnePeak->pH Silanol Suspect silanol interactions? (Tailing of basic amine) OnePeak->Silanol AdjustpH Adjust pH to fully protonate or deprotonate analyte. pH->AdjustpH No ModifyMP Add competing base (e.g., TEA) or use lower pH. Silanol->ModifyMP Yes

Caption: Troubleshooting flowchart for poor peak shapes.

Troubleshooting Protocol:

  • Assess Mobile Phase pH: The first and most critical step. For this analyte, you have two primary options:

    • Low pH (e.g., 2.5-3.0): Use a buffer like 0.1% formic acid or phosphate buffer. At this pH, the carboxylic acid will be neutral (-COOH) and the amine will be fully protonated (-NH2⁺). This is often the best starting point for good peak shape on silica-based columns.

    • High pH (e.g., 9.0-10.0): Use a buffer like ammonium bicarbonate or borate buffer. The carboxylic acid will be deprotonated (-COO⁻) and the amine will be neutral (-NH-). This requires a pH-stable column (e.g., hybrid silica).

  • Check Injection Solvent: Always try to dissolve your sample in the initial mobile phase or a weaker solvent. For HILIC, this means dissolving the sample in a high percentage of acetonitrile that matches the mobile phase.

  • Perform a Column Wash: If peak shape has degraded over time, flush the column according to the manufacturer's instructions. A reverse flush can sometimes dislodge particulates from the inlet frit.[9]

  • Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to catch contaminants and strongly retained matrix components, thereby protecting and extending the life of the main column.[10]

Question 3: I can't detect my compound, or the signal is extremely weak. What detector should I be using?

Answer:

5-Hydroxypiperidine-2-carboxylic acid lacks a significant chromophore, meaning it does not absorb UV light strongly at common HPLC wavelengths (e.g., >220 nm). A standard UV-Vis detector will yield poor sensitivity.

Root Cause Analysis: The molecular structure does not contain conjugated double bonds or aromatic rings that are necessary for strong UV absorbance.

Solutions:

  • Mass Spectrometry (MS): This is the most powerful and specific detection method. HPLC-MS/MS provides excellent sensitivity and structural confirmation. The analyte can be detected in either positive or negative ionization mode.

    • Positive ESI Mode: The secondary amine will readily accept a proton, forming the [M+H]⁺ ion.

    • Negative ESI Mode: The carboxylic acid will readily lose a proton, forming the [M-H]⁻ ion.[11]

  • Pre-Column Derivatization: This is a classic and highly effective strategy. You react the analyte with a labeling reagent that attaches a strongly UV-absorbent or fluorescent group.[6] This solves the detection problem and can also be used to improve chromatographic properties.[7]

ReagentTarget Functional GroupDetectionKey Advantages
Dansyl Chloride (DNS-Cl) Primary and Secondary AminesFluorescence / UVForms stable, highly fluorescent derivatives.[6]
o-Phthalaldehyde (OPA) Primary Amines (in presence of a thiol)FluorescenceFast reaction; reagent itself is non-fluorescent, leading to clean baselines.[6]
9-fluorenylmethyl chloroformate (FMOC-Cl) Primary and Secondary AminesFluorescence / UVReacts quickly to form stable, highly fluorescent derivatives.[6]
p-Toluenesulfonyl Isocyanate (PTSI) Hydroxyl GroupsMS (improves ionization)Rapid reaction at room temperature; improves ESI/MS signal.[7]

Experimental Protocol: Pre-Column Derivatization with Dansyl Chloride (Starting Point)

  • Reagent Preparation: Prepare a Dansyl Chloride solution (e.g., 1.5 mg/mL) in a non-aqueous solvent like Acetonitrile.

  • Sample/Standard Preparation: Dissolve a known amount of your analyte standard or your prepared sample in a suitable buffer. A borate buffer at pH ~9.5 is a good starting point.

  • Reaction: To 100 µL of your sample/standard, add 200 µL of the Dansyl Chloride solution.

  • Incubation: Vortex the mixture and incubate in a heating block at 60°C for 30-60 minutes. The exact time and temperature require optimization.

  • Quenching: Add a small amount of a primary amine solution (e.g., methylamine) to react with the excess Dansyl Chloride.

  • Analysis: Inject an appropriate volume of the resulting solution into the HPLC system, now equipped with a fluorescence detector (e.g., Excitation: ~340 nm, Emission: ~525 nm) or a UV detector (~254 nm).

dot

Derivatization cluster_workflow Pre-Column Derivatization Workflow Analyte Analyte in Solution (5-Hydroxypiperidine-2-carboxylic acid) Mix Mix & Incubate (Controlled pH, Temp, Time) Analyte->Mix Reagent Derivatizing Reagent (e.g., Dansyl Chloride) Reagent->Mix Quench Quench Reaction (Remove excess reagent) Mix->Quench Inject Inject into HPLC Quench->Inject Detect Detection (Fluorescence or UV) Inject->Detect

Caption: General workflow for pre-column derivatization.

  • Other Universal Detectors:

    • Evaporative Light Scattering Detector (ELSD): Detects any non-volatile analyte after the mobile phase is evaporated. Response is not linear and depends on mass.

    • Charged Aerosol Detector (CAD): Similar principle to ELSD but provides a more uniform and near-linear response regardless of chemical structure.

Question 4: My sample contains multiple stereoisomers of 5-Hydroxypiperidine-2-carboxylic acid. How can I separate the enantiomers/diastereomers?

Answer:

Separating stereoisomers requires the introduction of another chiral entity into the system to form transient diastereomeric complexes that have different physical properties and can therefore be separated chromatographically.[12] The most common and effective way to do this is by using a Chiral Stationary Phase (CSP).

Root Cause Analysis: Enantiomers have identical physical and chemical properties in an achiral environment, making them inseparable on standard columns like C18 or HILIC phases.[13]

Solutions & Method Development Strategy:

Direct separation on a CSP is the preferred approach.[13] The "trial-and-error" approach can be time-consuming, so a systematic screening strategy is recommended.[12]

  • Select Appropriate CSPs for Screening: For a molecule with amine, hydroxyl, and carboxylic acid groups, the following CSP types are excellent candidates:

    • Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®): These are the most widely used CSPs, consisting of cellulose or amylose derivatives coated or immobilized on a silica support.[13][14] They are versatile and can be used in normal-phase, polar organic, and reversed-phase modes.

    • Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic®): These phases (like Teicoplanin or Vancomycin) offer complex chiral recognition mechanisms involving hydrogen bonding, ionic interactions, and inclusion complexation. They are particularly effective for amino acids and other polar molecules.

    • Pirkle-type or Brush-type CSPs (e.g., Whelk-O® 1): These phases work via π-π interactions, hydrogen bonding, and dipole-dipole interactions.[12][14]

  • Choose Mobile Phase Modes: Screen the selected columns with a set of diverse mobile phases.

    • Normal Phase: Heptane/Ethanol or Heptane/Isopropanol. Add a small amount of an acidic modifier (like trifluoroacetic acid, TFA) for the carboxylic acid or a basic modifier (like diethylamine, DEA) for the amine to improve peak shape.[12]

    • Polar Organic Mode: Acetonitrile or Methanol, often with acidic/basic additives.

    • Reversed-Phase Mode: Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium acetate, phosphate).

Recommended Screening Protocol:

  • Columns: Start with an immobilized polysaccharide column (e.g., Chiralpak IA, IB, or IC) and a macrocyclic glycopeptide column (e.g., Chirobiotic T).

  • Mobile Phase A (Normal Phase): 90:10 Hexane:Ethanol + 0.1% TFA.

  • Mobile Phase B (Normal Phase): 90:10 Hexane:Ethanol + 0.1% DEA.

  • Mobile Phase C (Polar Organic): 100% Methanol + 0.1% TFA.

  • Mobile Phase D (Reversed Phase): 50:50 Acetonitrile:20mM Ammonium Bicarbonate.

  • Analysis: Inject your isomeric mixture onto each column with each mobile phase. This systematic approach maximizes the chances of finding a successful separation quickly. Most chiral separations can be achieved on polysaccharide or macrocyclic glycopeptide phases.[12]

References
  • ResearchGate. (2015). In HPLC, why amino acid standard peak area decreasing when increases its concentration?[Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • ResearchGate. (2015). I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC Zorbax AAA C-18 column. Can anyone help me?[Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Scilit. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. [Link]

  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • American Pharmaceutical Review. (2013). Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. [Link]

  • PharmTech. (2001). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • LCGC International. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. [Link]

  • PubMed Central (PMC). (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. [Link]

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • ResearchGate. (2019). (PDF) Chiral Separations by High‐Performance Liquid Chromatography. [Link]

  • MDPI. (2017). Simultaneous Determination of Five Phenolic Acids and Four Flavonoid Glycosides in Rat Plasma Using HPLC-MS/MS and Its Application to a Pharmacokinetic Study after a Single Intravenous Administration of Kudiezi Injection. [Link]

  • ScienceDirect. (2023). Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Preventing degradation of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support guide for (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid (CAS 63088-78-8). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable chiral building block in your experiments. Inconsistent results can often be traced back to the degradation of a key reagent. This guide provides proactive advice and reactive troubleshooting to help you maintain the quality of your solutions.

Section 1: Frequently Asked Questions (FAQs) - Proactive Guidance

This section addresses the most common questions regarding the handling and storage of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid to prevent degradation before it occurs.

Q1: What are the ideal storage conditions for the solid compound and its solutions?

The solid form of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid is a white to off-white powder and should be stored under controlled conditions to ensure its long-term stability.[][2]

FormTemperatureLight ConditionsAtmosphere
Solid Powder 2-8 °C[][3]Protect from light[]Store under inert gas (e.g., Argon) if possible
Stock Solutions 2-8 °C (Short-term)Use amber vials or wrap in foilDegas solvent prior to use
Working Solutions Prepare fresh dailyKeep on ice and protected from lightN/A
  • Expert Insight: While room temperature shipping is common, long-term storage at elevated temperatures can compromise the compound's purity. Always transfer the solid compound to a refrigerator upon receipt.

Q2: What are the primary factors that cause degradation of this compound in solution?

The stability of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid in solution is influenced by several environmental factors. The key drivers of degradation are temperature, light, pH, and the presence of oxygen.[4][5]

  • Heat: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways like oxidation and hydrolysis.[6]

  • Light: Exposure to light, particularly UV light, can induce photolytic reactions, leading to the formation of degradants.[6]

  • Oxidation: The secondary hydroxyl group on the piperidine ring is susceptible to oxidation. Dissolved oxygen in the solvent or the presence of oxidizing agents can promote this degradation.[6]

  • pH: Extreme pH values (highly acidic or highly alkaline) can catalyze hydrolysis or other structural rearrangements. The compound's stability is generally greatest near its isoelectric point.

Q3: Which solvents and buffers are recommended for preparing solutions?

The choice of solvent and buffer system is critical for maintaining the compound's integrity.

  • Recommended Solvents:

    • Water (High Purity, Degassed): For aqueous buffers.

    • DMSO (Anhydrous): For high-concentration stock solutions.

    • Methanol (Anhydrous): Can be used, but be aware of potential esterification with the carboxylic acid group under certain conditions.[7]

  • Recommended Buffers:

    • Phosphate Buffers (e.g., PBS): Generally inert and provide good pH control in the physiological range.

    • HEPES: A common zwitterionic buffer used in cell culture and biochemical assays.

  • Buffers to Use with Caution:

    • Carboxylic Acid Buffers (e.g., Citrate, Acetate): Some carboxylic acid-based buffers can engage in competitive interactions, potentially affecting compound stability or its interaction with other molecules.[8]

Q4: How can I visually identify potential degradation in my solid compound or solution?

While analytical methods are definitive, visual inspection can provide early warnings of instability.

  • Solid Compound: Any change from a uniform white/off-white powder, such as the appearance of discoloration (yellowing or browning) or clumping (indicating moisture absorption), suggests potential degradation.[6]

  • Solutions: Look for a change in color (e.g., developing a yellow tint), the appearance of cloudiness (turbidity), or the formation of a precipitate. These are all signs that the compound is no longer fully stable or soluble.[6]

Q5: How long can I store a stock solution?

For maximum experimental reproducibility, it is strongly recommended to prepare solutions fresh on the day of use. If a stock solution must be prepared in advance:

  • DMSO Stocks: Can often be stored at -20°C or -80°C for several weeks, but a small-scale stability test is advised. Aliquot the solution to avoid repeated freeze-thaw cycles.

  • Aqueous Stocks: Should not be stored for more than 24-48 hours at 2-8°C. These are more prone to microbial growth and hydrolysis.

Section 2: Troubleshooting Guide - Reactive Problem-Solving

If you suspect degradation is affecting your results, use this guide to diagnose and resolve the issue.

SymptomPotential Cause(s)Recommended Actions & Solutions
Inconsistent Experimental Results / Loss of Activity Gradual degradation of the compound in a stock solution.1. Discard the old solution. 2. Prepare a fresh solution from the solid compound. 3. Re-evaluate the storage protocol for the stock solution (see Section 1). 4. Qualify the new solution with a positive control experiment.
Visible Color Change or Precipitation in Solution Significant chemical degradation (e.g., oxidation) or exceeding solubility limits.1. The solution is compromised; do not use it. 2. Review the solution preparation protocol. Was the solvent appropriate? Was the pH correct? 3. Consider preparing a lower concentration solution or using a different solvent system (e.g., adding a co-solvent like DMSO).
Unexpected Peaks in HPLC/LC-MS Analysis Presence of degradation products or impurities from the starting material.1. Run a freshly prepared standard alongside your aged sample to confirm if the new peaks are time-dependent. 2. Characterize the new peaks by mass spectrometry (MS) to hypothesize their structure (see Section 4). 3. If the peaks are present at T=0, contact the compound supplier with the purity analysis data.
Section 3: Protocols & Methodologies
Protocol 3.1: Recommended Procedure for Preparing a Stable Stock Solution

This protocol minimizes initial degradation during solution preparation.

  • Preparation: Allow the vial of solid (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Selection: Choose a high-purity, anhydrous (if non-aqueous) solvent. If using an aqueous buffer, ensure it has been freshly prepared and its pH verified. Degas the solvent by sparging with nitrogen or argon for 15-20 minutes.

  • Weighing: Weigh the required amount of solid in a clean, dry weighing vessel.

  • Dissolution: Add the solvent to the solid. Use an amber glass vial to protect from light.[6]

  • Mixing: Gently vortex or sonicate at a controlled, low temperature (e.g., in a cool water bath) until the solid is fully dissolved. Avoid heating the solution.[6]

  • Storage: If not for immediate use, filter the solution through a 0.22 µm syringe filter (if compatible) into a clean, sterile amber vial. Store immediately under the conditions outlined in Section 1.

Protocol 3.2: Workflow for a Basic Stability Study

This workflow helps determine the stability of the compound in your specific experimental buffer and conditions.

G cluster_prep Preparation Phase cluster_stress Stress Phase cluster_analysis Analysis Phase prep_sol Prepare Solution (Protocol 3.1) t0_sample Take T=0 Sample (Reference) prep_sol->t0_sample aliquot Aliquot Solution into Separate Vials t0_sample->aliquot cond1 Condition 1 (e.g., 4°C, Dark) aliquot->cond1 cond2 Condition 2 (e.g., 25°C, Dark) aliquot->cond2 cond3 Condition 3 (e.g., 25°C, Light) aliquot->cond3 sampling Sample at Timepoints (e.g., 2, 8, 24 hrs) cond1->sampling cond2->sampling cond3->sampling analysis Analyze via HPLC/LC-MS (Quantify Parent Peak) sampling->analysis compare Compare to T=0 analysis->compare

Caption: Workflow for assessing compound stability under various conditions.

Section 4: Understanding the Chemistry of Degradation

(2s,5s)-5-Hydroxypiperidine-2-carboxylic acid possesses three key functional groups: a secondary amine, a secondary alcohol (hydroxyl group), and a carboxylic acid.[7] Its degradation is likely to involve one or more of these sites.

4.1: Potential Degradation Pathways

While a definitive degradation profile requires specific studies, the chemical structure suggests two primary non-photolytic pathways:

  • Oxidation: The secondary alcohol at the C5 position is a prime target for oxidation, which would convert it to a ketone. This introduces a carbonyl group, significantly altering the molecule's polarity, shape, and hydrogen bonding capability.

  • Dehydration: Under certain pH and temperature conditions, an elimination reaction could occur, removing the hydroxyl group and a proton from an adjacent carbon to form a double bond within the piperidine ring, yielding a tetrahydropyridine derivative.

Caption: Plausible chemical degradation pathways for the target compound.

4.2: The Critical Role of Environmental Factors
  • pH: The stability of the compound is intrinsically linked to the pH of the solution. The carboxylic acid and secondary amine groups have distinct pKa values. At very low pH, the amine is protonated (-NH2+), and at high pH, the carboxylic acid is deprotonated (-COO-). These changes in charge can alter conformation and susceptibility to reactions like dehydration.

  • Oxygen: The presence of dissolved molecular oxygen is a prerequisite for many oxidation reactions. Using degassed solvents and maintaining an inert atmosphere (e.g., with argon or nitrogen) over the solution can significantly slow this process.

  • Temperature & Light: As catalysts, heat and light provide the activation energy needed to overcome reaction barriers, initiating and accelerating the degradation pathways shown above.[5][6] Controlling these factors is the most direct way to preserve your compound.

By understanding these principles and implementing the recommended procedures, you can ensure the integrity of your (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid, leading to more reliable and reproducible scientific outcomes.

Section 5: References
  • Glasnapp, A. (2022, March 16). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Retrieved from [Link]

  • Google Patents. (n.d.). US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid. Retrieved from

  • Pistos, C., & Stewart, J. T. (2004). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Retrieved from [Link]

  • Studzińska-Sroka, E., et al. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. PMC. Retrieved from [Link]

  • IIP Series. (n.d.). CHEMICAL BASIS OF STABILITY OF DRUG. Retrieved from [Link]

  • Jónsdóttir, S. Ó., et al. (2020). Certain carboxylic acid buffers can destabilize β-cyclodextrin complexes by competitive interaction. PubMed. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-Hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals encountering challenges in the scale-up synthesis of 5-Hydroxypiperidine-2-carboxylic acid. As a critical chiral building block in medicinal chemistry, particularly for the development of novel β-lactamase inhibitors, its efficient and stereocontrolled synthesis on an industrial scale is paramount.[1][2] This document moves beyond simple protocols to address the causal factors behind common issues, offering field-proven troubleshooting strategies and optimized workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis is yielding a mixture of diastereomers. How can I improve the stereoselectivity to favor the desired (2S,5S) or (2R,5R) isomer on a large scale?

A1: Achieving high diastereoselectivity is one of the most significant challenges in this synthesis. The molecule possesses two stereocenters, and their relative and absolute configurations are critical for its biological activity. The root cause of poor selectivity often lies in the cyclization step or racemization under harsh reaction conditions.

Core Insight: The most reliable strategy for industrial-scale stereocontrol is to begin with an enantiomerically pure starting material, thereby controlling the C2 stereocenter from the outset. The relative stereochemistry is then established during the ring-formation step.

Troubleshooting & Optimization:

  • Chiral Pool Starting Materials: Utilizing L-glutamic acid or L-pyroglutamic acid as the starting material is a common and effective industrial strategy.[1][2] This approach fixes the stereochemistry at the C2 position early in the synthesis. The challenge then becomes controlling the formation of the C5 stereocenter during subsequent steps.

  • Preventing Racemization: The α-carbon to the carboxylic acid is susceptible to racemization, especially during activation for amide coupling or under strong basic conditions.

    • Amide Coupling: Avoid coupling reagents and conditions known to cause racemization. While reagents like PyBOP® are effective, their cost can be a factor at scale. The use of propylphosphonic anhydride (T3P®) has been shown to be effective and can minimize racemization.[3]

    • pH Control: Maintain careful control of pH throughout the process, particularly during workups and extractions.

  • Diastereoselective Reduction: If your route involves the reduction of a ketone precursor (e.g., 5-oxopiperidine-2-carboxylic acid), the choice of reducing agent is critical for establishing the cis or trans relationship between the C2 and C5 substituents. Screening various hydride reagents (e.g., NaBH₄, L-Selectride®) and optimizing temperature can significantly influence the diastereomeric ratio.

  • Purification of Intermediates: A key industrial strategy is to design the synthetic route so that a crucial intermediate can be purified to high diastereomeric purity by crystallization.[1] For instance, certain protected lactam intermediates have been shown to be crystalline, allowing for easy isolation of the desired isomer before proceeding to the final product.[1]

Q2: What is a robust and scalable protecting group strategy for the amine, hydroxyl, and carboxylic acid functionalities?

A2: An effective protecting group strategy is essential to prevent unwanted side reactions. The choice must balance stability during intermediate steps with ease of removal under conditions that do not compromise the final product's integrity or stereochemistry.

Core Insight: An orthogonal protecting group strategy is highly recommended for multi-functional molecules like this. This means each protecting group can be removed selectively without affecting the others.[4]

Troubleshooting & Optimization:

  • Nitrogen Protection (N-Protection): The piperidine nitrogen is nucleophilic. Carbamates are the most common choice for protection.

    • Boc (tert-Butoxycarbonyl): This is the most widely used group due to its stability to a broad range of conditions and its clean removal with acids (e.g., HCl, TFA).[5] It is highly suitable for scale-up.

    • Cbz (Benzyloxycarbonyl): Stable to both acid and base, Cbz is removed by catalytic hydrogenolysis.[5] This offers excellent orthogonality with acid-labile groups like Boc. However, on a large scale, hydrogenolysis requires specialized high-pressure equipment and careful handling of flammable catalysts like Palladium on carbon (Pd/C). Debenzylation can sometimes be sluggish or lead to side products.[6]

  • Hydroxyl Protection (O-Protection): The secondary alcohol can be protected as an ether or a silyl ether.

    • Silyl Ethers (e.g., TBDMS): Tert-butyldimethylsilyl ethers are robust but can be cleaved selectively using fluoride sources like TBAF, offering orthogonality to N-Boc protection.[5]

    • Benzyl Ether (Bn): Similar to Cbz, it is removed via hydrogenolysis. Protecting both the amine (as Cbz) and the alcohol (as Bn) simultaneously is possible but can lead to challenges in selective deprotection.

  • Carboxylic Acid Protection: Often, the carboxylic acid is protected as an ester (e.g., methyl or ethyl ester) early in the synthesis and is the last group to be deprotected via saponification (hydrolysis with a base like NaOH or LiOH).

Recommended Orthogonal Strategy for Scale-Up:

A common and effective pairing is N-Boc and O-TBDMS . The N-Boc group can be removed with acid without affecting the O-TBDMS group, and the O-TBDMS group can be removed with fluoride without cleaving the N-Boc group.

Table 1: Comparison of Common N-Protecting Groups for Scale-Up

Protecting GroupIntroduction ReagentRemoval ConditionsScalability Considerations
Boc Di-tert-butyl dicarbonate (Boc)₂OAcidic (HCl, TFA)[5]Excellent. Reagents are readily available. Deprotection is clean.
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)[5]Good, but requires specialized hydrogenation equipment. Catalyst handling and filtration can be challenging. Potential for incomplete deprotection.
Fmoc Fmoc-Cl or Fmoc-OSuBasic (e.g., Piperidine in DMF)[7]Less common for this type of synthesis; primarily used in solid-phase peptide synthesis. The basic deprotection conditions could potentially cause epimerization at the α-carbon.

Workflow: Orthogonal Protection Strategy

G cluster_0 Step 1: N-Protection cluster_1 Step 2: O-Protection cluster_2 Selective Deprotection Pathways Start 5-Hydroxypiperidine- 2-carboxylic acid Ester N_Protect Protect Amine (Boc)₂O, Base Start->N_Protect O_Protect Protect Hydroxyl TBDMS-Cl, Imidazole N_Protect->O_Protect N_Deprotect N-Deprotection (TFA or HCl) O_Protect->N_Deprotect Orthogonal O_Deprotect O-Deprotection (TBAF) O_Protect->O_Deprotect Orthogonal

Caption: Orthogonal protection and deprotection workflow.

Q3: My catalytic hydrogenation of a pyridine precursor is inefficient. What are the critical parameters to optimize for a successful and scalable reduction?

A3: The hydrogenation of a substituted pyridine ring is challenging due to its aromatic stability. Incomplete reaction, low yields, and the formation of partially hydrogenated by-products are common issues. Success hinges on the right combination of catalyst, solvent, and reaction conditions.

Core Insight: The pyridine ring must be "activated" towards reduction. This is typically achieved by performing the hydrogenation under acidic conditions, which protonates the ring nitrogen, disrupts aromaticity, and makes the ring more susceptible to hydrogenation.[8]

Troubleshooting & Optimization:

  • Catalyst Selection:

    • Platinum on Carbon (Pt/C): Often the catalyst of choice for this transformation, especially when paired with an acid.[8] It is robust and generally provides good conversion.

    • Rhodium on Carbon (Rh/C) or Alumina (Rh/Al₂O₃): Can be more active than platinum and may allow for lower pressures and temperatures, but is typically more expensive.

    • Palladium (Pd/C): Generally less effective for pyridine ring reduction unless the ring is highly activated. It is more commonly used for hydrogenolysis (e.g., Cbz group removal).

  • Acid Co-catalyst: The presence of an acid is often mandatory. Acetic acid or hydrochloric acid are frequently used. The acid protonates the pyridine nitrogen, facilitating the reduction.

  • Solvent System: The choice of solvent is critical for substrate solubility and catalyst performance.

    • Water: An excellent "green" solvent choice, especially with a Pt/C catalyst and an acid additive. It can help solvate the reactive intermediates and prevent catalyst fouling.[8]

    • Alcohols (MeOH, EtOH): Common hydrogenation solvents, but ensure the starting material is soluble.

  • Hydrogen Pressure & Temperature: Scale-up often requires higher pressures (50-500 psi) and elevated temperatures (50-100 °C) to achieve reasonable reaction times. These parameters must be carefully optimized to balance reaction rate against potential side reactions.

Table 2: Comparison of Catalytic Systems for Pyridine Ring Hydrogenation

CatalystSupportTypical PressureTemperatureCommon SolventsKey Considerations
Pt/C Carbon50-200 psi25-80 °CWater, Acetic Acid, AlcoholsIndustry standard; requires acid co-catalyst.[8]
Rh/C Carbon50-150 psi25-60 °CAlcohols, WaterHigher activity than Pt, but more expensive.
Ru/C Carbon500-1000 psi80-120 °CWater, AlcoholsCan be effective but often requires harsher conditions.

Troubleshooting Workflow: Inefficient Hydrogenation

G Start Problem: Low Hydrogenation Yield Check_Acid Is an acid co-catalyst present? Start->Check_Acid Add_Acid Action: Add HCl or Acetic Acid to activate the pyridine ring. Check_Acid->Add_Acid No Check_Catalyst Is the catalyst active? (Pt/C or Rh/C) Check_Acid->Check_Catalyst Yes Add_Acid->Check_Catalyst Change_Catalyst Action: Screen catalysts. Consider fresh Pt/C or more active Rh/C. Check_Catalyst->Change_Catalyst No / Inactive Check_Conditions Are Pressure/Temp adequate? Check_Catalyst->Check_Conditions Yes Change_Catalyst->Check_Conditions Increase_Conditions Action: Incrementally increase H₂ pressure and temperature. Check_Conditions->Increase_Conditions No Success Successful Hydrogenation Check_Conditions->Success Yes Increase_Conditions->Success

Caption: Decision workflow for troubleshooting hydrogenation.

Q4: Column chromatography is not feasible for my multi-kilogram batch. What are the best strategies for large-scale purification?

A4: Relying on chromatography for large-scale purification is inefficient and costly. The ideal industrial process minimizes chromatography, favoring crystallization for both intermediates and the final product.

Core Insight: The most effective approach is to design the synthesis so that key intermediates are crystalline solids.[1][9] This allows for highly effective purification via recrystallization, which removes impurities and can also be used to isolate the desired diastereomer.

Troubleshooting & Optimization:

  • Crystallization: This is the preferred method for industrial purification.

    • Solvent Screening: Conduct a thorough solvent screen to find a system that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvent/anti-solvent systems include Toluene/Heptane, Ethanol/Water, and Isopropanol/Water.

    • Intermediate Purity: Purifying an intermediate to >99% purity by crystallization can significantly simplify the final steps of the synthesis and the final product purification. Patent literature describes specific crystalline intermediates that are advantageous for this reason.[1]

  • Ion-Exchange Chromatography: Since the target molecule is an amino acid, it is zwitterionic and has both acidic and basic handles. Large-scale ion-exchange chromatography is a viable, non-silica-based alternative for purification if crystallization is not possible.[10]

    • Cation Exchange: The product can be bound to a cation exchange resin at a pH below its isoelectric point and subsequently eluted by increasing the pH or with a salt gradient.

  • Acid/Base Extraction: Utilize the amphoteric nature of the amino acid. A series of extractions at different pH values can remove neutral, acidic, or basic impurities. For example, dissolving the crude product in an acidic solution, washing with an organic solvent to remove neutral impurities, and then precipitating the product by adjusting the pH to its isoelectric point can be an effective purification step.

Detailed Experimental Protocol

Protocol 1: Scalable N-Boc Protection of a Piperidine Derivative

This protocol provides a general, scalable method for the N-protection of a piperidine-scaffold using Di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Piperidine substrate (e.g., (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid ethyl ester) (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 eq)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA) (1.5 - 2.0 eq)

  • Solvent: Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN)

  • Water

Procedure:

  • Charge a suitable reactor with the piperidine substrate and the chosen solvent (e.g., THF).

  • Add an aqueous solution of the base (e.g., NaHCO₃) or the liquid organic base (e.g., TEA).

  • Cool the mixture to 0-5 °C using an appropriate cooling bath.

  • Slowly add a solution of (Boc)₂O in the same organic solvent to the stirred reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, or until completion as monitored by TLC or LC-MS.

  • Once complete, perform an aqueous workup. If using a water-miscible solvent like THF, concentrate the mixture under reduced pressure to remove the bulk of the solvent.

  • Add water and an extraction solvent (e.g., Ethyl Acetate). Separate the organic layer.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove any remaining base, followed by water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product, which can then be purified further, typically by crystallization or distillation if it is an oil.

References

  • EP3091002A1 - Method for producing 5-hydroxypiperidine-2-carboxylic acid - Google P
  • US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid - Google P
  • Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) - PMC - NIH. (URL: [Link])

  • Journal of Chemical and Pharmaceutical Research, 2024, 16(4):11-12 Opinion Protecting Group Strategies for Complex Molecule Synt - JOCPR. (URL: [Link])

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: [Link])

  • 5-Hydroxypipecolic acid | C6H11NO3 | CID 151730 - PubChem. (URL: [Link])

  • Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity - PMC - PubMed Central. (URL: [Link])

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. (URL: [Link])

  • Methods for synthesizing hydroxamic acids and their metal complexes - European Journal of Chemistry. (URL: [Link])

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. (URL: [Link])

  • Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation - MDPI. (URL: [Link])

  • Effect of Support Functionalization on Catalytic Direct Hydrogenation and Catalytic Transfer Hydrogenation of Muconic Acid to Adipic Acid - MDPI. (URL: [Link])

  • Catalysis Science & Technology Carboxylic Acid Ligand Substituent Impacts Hydrosilylation Activity of Platinum Sing - OSTI.gov. (URL: [Link])

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Critical role of the support in the aqueous hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over Pt-based catalysts | Request PDF - ResearchGate. (URL: [Link])

  • (PDF) Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium - ResearchGate. (URL: [Link])

  • Interactive 3D Chemistry Animations — ChemTube3D. (URL: [Link])

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Hydroxypiperidine-2-carboxylic Acid Assays

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Hydroxypiperidine-2-carboxylic acid and its derivatives. This guide is structured to provide in-depth, field-proven insights into common challenges encountered during experimental assays. Our goal is to move beyond simple procedural lists and explain the fundamental causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Compound Handling and Preparation

The foundation of any successful assay is the proper handling and preparation of your analyte. 5-Hydroxypiperidine-2-carboxylic acid, a chiral compound with multiple functional groups, requires careful consideration of its physicochemical properties.[1]

Q1: I am experiencing difficulty dissolving 5-Hydroxypiperidine-2-carboxylic acid. What are the recommended solvents and why?

Answer:

The solubility of 5-Hydroxypiperidine-2-carboxylic acid is dictated by its zwitterionic nature at physiological pH, stemming from its carboxylic acid and secondary amine groups, as well as the polar hydroxyl group.[2] This structure makes it highly polar.

  • Primary Recommendation (Aqueous Buffers): The most effective approach is to use aqueous buffers. Solubility is pH-dependent. The carboxylic acid group has a pKa around 2-3, and the piperidine nitrogen has a pKa around 10-11.

    • Acidic pH (pH < 2): Both the amine and carboxylic acid groups will be protonated (NH₂⁺, COOH), resulting in a net positive charge and good solubility in acidic buffers.

    • Neutral pH (pH ~7): The compound will be primarily in its zwitterionic form (NH₂⁺, COO⁻), which is generally soluble in water and standard buffers like PBS.

    • Basic pH (pH > 11): The compound will have a net negative charge (NH, COO⁻), maintaining good aqueous solubility.

  • Organic Solvents: Due to its high polarity, solubility in non-polar organic solvents (e.g., hexane, dichloromethane) is extremely low. For assays requiring an organic co-solvent, consider highly polar options:

    • DMSO (Dimethyl Sulfoxide): Often a good choice for creating concentrated stock solutions.

    • Methanol or Ethanol: Can be used, but aqueous solutions are generally preferred. A study on similar dicarboxylic acids showed that solubility increases with temperature and that co-solvency effects can be observed in solvent mixtures.[3]

Causality-Driven Insight: The poor solubility in many organic solvents is a direct result of the high energy required to break the strong intermolecular hydrogen bonds formed by the hydroxyl, amine, and carboxylic acid groups in the solid state. Aqueous solvents can effectively solvate these polar groups, leading to dissolution.

Troubleshooting Protocol:

  • Attempt to dissolve the compound directly in your aqueous assay buffer at the desired final concentration.

  • If solubility is limited, prepare a concentrated stock solution (e.g., 10-100 mM) in DMSO.

  • Serially dilute the DMSO stock into your aqueous assay buffer. Crucially, ensure the final concentration of DMSO in the assay is low (typically <1%, ideally <0.1%) to avoid artifacts. Verify vehicle controls to confirm DMSO does not interfere with your assay.

Q2: What are the optimal storage conditions for 5-Hydroxypiperidine-2-carboxylic acid, both in solid form and in solution?

Answer:

Proper storage is critical to prevent degradation and maintain the integrity of your compound.

  • Solid Form: As a solid, 5-Hydroxypiperidine-2-carboxylic acid is relatively stable. However, due to its hygroscopic nature (tendency to absorb moisture from the air), it should be stored in a tightly sealed container in a desiccator. For long-term storage, keeping it at -20°C is recommended.[4]

  • Solutions:

    • Aqueous Solutions: Aqueous solutions are susceptible to microbial growth. It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, filter-sterilize the solution and store it at 4°C for short-term use (1-2 days) or in aliquots at -20°C or -80°C for long-term storage.[4] Avoid repeated freeze-thaw cycles, as this can lead to degradation of many biomolecules.

    • DMSO Stock Solutions: Stocks in anhydrous DMSO are generally more stable than aqueous solutions regarding microbial growth. Store them in small, tightly capped aliquots at -20°C to minimize water absorption and degradation.

Self-Validating System: Before a critical experiment, it is good practice to verify the concentration and purity of a stored stock solution, especially one that has been stored for a long time. This can be done via HPLC-UV or LC-MS to check for the appearance of degradation peaks.

Form Condition Duration Rationale
SolidRoom Temp, DesiccatedShort-TermPrevents moisture absorption.
Solid-20°C, DesiccatedLong-TermMinimizes potential degradation pathways.
Aqueous Solution4°C1-2 DaysMinimizes microbial growth for immediate use.
Aqueous Solution-20°C or -80°CLong-TermPrevents microbial growth and slows chemical degradation.
DMSO Stock-20°CLong-TermAnhydrous environment enhances stability.

Section 2: Analytical Methods & Troubleshooting

Quantitative and qualitative analysis of 5-Hydroxypiperidine-2-carboxylic acid often relies on chromatographic techniques, particularly HPLC and LC-MS.

Q3: My HPLC chromatogram shows significant peak tailing for 5-Hydroxypiperidine-2-carboxylic acid. What is causing this and how can I fix it?

Answer:

Peak tailing is a common issue when analyzing polar, ionizable compounds like this one. The primary cause is secondary interactions between the analyte and the stationary phase.

Causality & Mechanism: Standard C18 (reversed-phase) columns have silica backbones. Even with extensive end-capping, residual free silanol groups (Si-OH) are present on the silica surface. At mid-range pH (e.g., 3-7), these silanols are deprotonated and negatively charged (Si-O⁻). 5-Hydroxypiperidine-2-carboxylic acid, being a secondary amine, will be protonated and positively charged (NH₂⁺) in this pH range. This leads to a strong ionic interaction between the analyte and the stationary phase, causing a portion of the analyte molecules to lag during elution, resulting in a tailed peak.

G cluster_0 Troubleshooting Peak Tailing cluster_1 Solutions Analyte Analyte (NH₂⁺) Interaction Ionic Interaction Analyte->Interaction Silanol Residual Silanol (Si-O⁻) Silanol->Interaction Tailing Peak Tailing Interaction->Tailing Causes Sol1 Lower Mobile Phase pH (e.g., pH 2.5-3.0) Tailing->Sol1 Mitigated by Sol2 Add Competing Base (e.g., Triethylamine) Tailing->Sol2 Mitigated by Sol3 Use a Different Column (e.g., PFP, HILIC) Tailing->Sol3 Mitigated by

Caption: Logical workflow for diagnosing and solving HPLC peak tailing.

Troubleshooting Protocol:

  • Lower the Mobile Phase pH: The most effective solution is often to lower the pH of the mobile phase to 2.5-3.0 using an additive like formic acid or trifluoroacetic acid (TFA). At this low pH, the residual silanol groups are protonated (Si-OH) and neutral, which eliminates the ionic secondary interaction. A typical starting point would be 0.1% formic acid in both water and acetonitrile.[5]

  • Add a Competing Base: An alternative is to add a small amount of a competing amine, like triethylamine (TEA), to the mobile phase. TEA will preferentially bind to the active silanol sites, effectively shielding them from your analyte. However, this can suppress ionization in MS analysis and is less common in modern practice.

  • Use a Phenyl-Hexyl or PFP Column: These columns have different stationary phase chemistries that can reduce silanol interactions or offer alternative separation mechanisms (like pi-pi interactions) that may be more favorable.

  • Consider HILIC: For highly polar compounds that show poor retention on reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase and a high organic mobile phase, providing strong retention for polar analytes.

Q4: I am developing an LC-MS method for quantification. What are the key parameters to optimize for sensitivity and accuracy?

Answer:

LC-MS is the gold standard for quantifying small molecules like 5-Hydroxypiperidine-2-carboxylic acid in complex matrices. Optimization requires a systematic approach.

Key Optimization Areas:

  • Ionization Source: Electrospray Ionization (ESI) is the preferred method. Given the presence of a basic nitrogen, Positive Ion Mode will almost certainly provide the best sensitivity. The analyte will be detected as the protonated molecule [M+H]⁺.

  • MS/MS Fragmentation: For ultimate selectivity and sensitivity, use tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.

    • Parent Ion (Q1): This will be the m/z of the protonated molecule: 145.16 (formula C₆H₁₁NO₃) -> [M+H]⁺ = 146.1 .

    • Product Ions (Q3): Infuse a pure standard of the compound directly into the mass spectrometer to determine the optimal fragmentation pattern and collision energy. Common losses for such molecules include H₂O (water) and CO₂ (from the carboxylic acid). You will need to experimentally determine the most stable and abundant product ions for quantification.

  • Chromatography: A clean chromatographic peak is essential.

    • Gradient Elution: Use a gradient from a low percentage of organic solvent (e.g., 5% acetonitrile with 0.1% formic acid) to a high percentage (e.g., 95% acetonitrile with 0.1% formic acid) to ensure the compound elutes as a sharp peak and that the column is cleaned between injections.

    • Internal Standard: Due to potential matrix effects that can suppress or enhance ionization, using a stable isotope-labeled internal standard (e.g., with ¹³C or ¹⁵N) is the best practice for achieving high accuracy and precision. If one is not available, a structurally similar analogue can be used.[6]

G workflow LC-MS Method Development Workflow Start: Infuse Standard Step 1: Optimize Ion Source (ESI+) Step 2: Determine Parent Ion [M+H]⁺ (Q1) Step 3: Optimize Fragmentation (Collision Energy) Step 4: Select Product Ions (Q3) for MRM Step 5: Develop HPLC Method (Gradient, Column) Step 6: Validate with Internal Standard workflow:f0->workflow:f1 workflow:f1->workflow:f2 workflow:f2->workflow:f3 workflow:f3->workflow:f4 workflow:f4->workflow:f5 workflow:f5->workflow:f6

Caption: Step-by-step workflow for LC-MS/MS method development.

Section 3: Biological Assay Troubleshooting

Whether you are studying enzyme inhibition, receptor binding, or cellular uptake, the unique properties of your compound can influence the assay outcome.

Q5: I am performing an enzyme inhibition assay and my results are inconsistent, with poor Z'-factor values. What are the common culprits?

Answer:

Inconsistent results in plate-based assays often point to issues in one of three areas: reagents, procedure, or equipment.[7]

Causality-Driven Troubleshooting:

  • Compound-Related Issues:

    • Solubility: If the compound precipitates in the assay buffer upon dilution from a DMSO stock, the effective concentration will be lower and variable. Visually inspect the wells after adding the compound. If you suspect precipitation, try lowering the stock concentration or including a small amount of a biocompatible surfactant like Tween-20 in the assay buffer (check for compatibility with your enzyme first).

    • Stability: Is the compound stable in the assay buffer over the time course of the experiment? Some compounds can degrade. You can pre-incubate the compound in the buffer for the duration of the assay, then analyze its integrity by LC-MS to check for degradation.

  • Procedural & Equipment Issues:

    • Pipetting Errors: This is a very common source of variability. Ensure pipettes are calibrated and that your technique is consistent, especially for small volumes.[7] When preparing serial dilutions, ensure thorough mixing at each step.

    • Temperature Fluctuations: Enzyme activity is highly temperature-dependent. Avoid stacking plates during incubation, as this creates temperature gradients. Ensure all reagents and plates are equilibrated to the assay temperature before starting.[7]

    • Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature changes, which can skew results. Consider avoiding the use of the outermost rows and columns or filling them with buffer/media to create a humidity barrier.

  • Assay Chemistry Interference:

    • The compound's structure, featuring a piperidine ring, is a known scaffold in many biologically active molecules and could have off-target effects.[1][8]

    • Could the compound be interfering with your detection method (e.g., quenching fluorescence, absorbing light at the detection wavelength)? Run controls with the compound and the detection reagents in the absence of the enzyme to check for interference.

Section 4: Detailed Experimental Protocol

Protocol: Quantification of 5-Hydroxypiperidine-2-carboxylic acid in Plasma by LC-MS/MS

This protocol provides a robust method for sample preparation and analysis, incorporating best practices for accuracy and reproducibility.

1. Materials and Reagents:

  • 5-Hydroxypiperidine-2-carboxylic acid standard (e.g., from BOC Sciences[])

  • Stable Isotope Labeled Internal Standard (IS), e.g., 5-Hydroxypiperidine-2-carboxylic acid-¹³C₆,¹⁵N₁ (if available)

  • LC-MS Grade Acetonitrile (ACN) and Water

  • Formic Acid (FA), LC-MS Grade

  • Human Plasma (or other biological matrix)

  • Protein Precipitation Plates or Microcentrifuge Tubes

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the standard and the IS in water or 50:50 Methanol:Water. Store at -20°C.

  • Working Standard Solutions: Serially dilute the stock solution in 50:50 ACN:Water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Working IS Solution: Dilute the IS stock to a final concentration of 100 ng/mL in ACN. This will be your protein precipitation solution.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma samples, calibration standards, and QC samples into a 96-well plate or microcentrifuge tubes.

  • Add 150 µL of the working IS solution (ACN with 100 ng/mL IS) to each well.

  • Seal the plate and vortex for 2 minutes at high speed to precipitate proteins.

  • Centrifuge at 4000 x g for 10 minutes to pellet the precipitated protein.

  • Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS analysis.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent

  • Mobile Phase A: Water + 0.1% FA

  • Mobile Phase B: ACN + 0.1% FA

  • Gradient:

    • 0.0 - 1.0 min: 2% B

    • 1.0 - 5.0 min: 2% to 80% B

    • 5.0 - 6.0 min: 80% B

    • 6.1 - 8.0 min: 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

  • Ion Source: ESI in Positive Mode

  • MRM Transitions (Example - Must be empirically determined):

    • Analyte: Q1: 146.1 -> Q3: 100.1 (Collision Energy: 15 eV)

    • IS: Q1: 153.1 -> Q3: 106.1 (Collision Energy: 15 eV)

5. Data Analysis:

  • Integrate the peak areas for the analyte and the IS.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the calibration standards. Use a linear regression with 1/x² weighting.

  • Determine the concentration of the unknown samples from the calibration curve.

References

  • Google Patents. (2016). Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • PubChem. 5-Hydroxypipecolic acid. [Link]

  • Ansh Labs. Troubleshooting Immunoassays. [Link]

  • PubMed Central. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

  • University of Cambridge. (2017). Mass spectrometry characterization of peroxycarboxylic acids. [Link]

  • Google Patents. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Agilent. Amino Acid Analysis. [Link]

  • PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • METBIONET. GUIDELINES FOR AMINO ACID ANALYSIS. [Link]

  • Northwestern Medical Journal. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. [Link]

  • PubMed. (2003). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][10][11]benzothiazine as orally-active adhesion molecule inhibitors. [Link]

  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

  • Wikipedia. Organic chemistry. [Link]

  • MDPI. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • PubMed. (1998). HPLC analysis of liquorice triterpenoids--applications to the quality control of pharmaceuticals. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Validation of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the biological activity of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid, a notable NMDA receptor antagonist, with a key alternative, CGS 19755. We will delve into the experimental data that supports its mechanism of action and explore the methodologies for its validation.

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is a chiral compound featuring a piperidine ring with hydroxyl and carboxylic acid functional groups.[1][2][][4][5] Its specific stereochemistry is crucial for its biological activity, particularly its interaction with biological targets.[1] This compound has garnered interest in medicinal chemistry as a scaffold for developing pharmaceuticals, especially for neurological disorders, due to its potential to modulate neurotransmitter pathways.[1]

Comparative Analysis: (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid vs. CGS 19755

A critical aspect of validating a novel compound is to compare its performance against a well-established standard. In the context of NMDA receptor antagonists, CGS 19755 (Selfotel), or cis-4-(phosphonomethyl)-2-piperidine carboxylic acid, serves as a potent and selective competitive antagonist.[6][7][8][9]

CompoundTargetIn Vitro Activity (IC50)In Vivo Activity (ED50)Key Features
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid NMDA ReceptorData not readily available in public sourcesData not readily available in public sourcesChiral compound with potential for diverse pharmaceutical derivatives.[1]
CGS 19755 (Selfotel) NMDA Receptor50 nM ([3H]-CPP binding)[6]3.8 mg/kg (i.p., rat, maximal electroshock)[6], 2.0 mg/kg (i.p., mouse, maximal electroshock)[6]Potent, selective, and competitive NMDA antagonist with demonstrated anticonvulsant, anxiolytic, and anti-ischemic properties.[6][7][8]

Experimental Validation Protocols

The validation of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid's biological activity hinges on a series of well-designed in vitro and in vivo experiments.

In Vitro Assays: Characterizing NMDA Receptor Antagonism

1. Radioligand Binding Assay:

This assay quantifies the affinity of the test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

  • Objective: To determine the binding affinity (Ki) of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid to the NMDA receptor.

  • Methodology:

    • Prepare synaptic membranes from rat brain tissue.

    • Incubate the membranes with a known concentration of a radiolabeled competitive NMDA receptor antagonist, such as [3H]CGS 19755.

    • Add increasing concentrations of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value.

  • Rationale: This assay provides a direct measure of the compound's ability to bind to the NMDA receptor, a crucial first step in validating its mechanism of action.[10]

2. Electrophysiology Assay (Two-Electrode Voltage Clamp):

This functional assay measures the ability of the compound to inhibit the ion flow through the NMDA receptor channel in response to agonist stimulation.

  • Objective: To determine the potency (IC50) of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid in inhibiting NMDA receptor-mediated currents.

  • Methodology:

    • Express recombinant NMDA receptors (e.g., GluN1/GluN2A or GluN1/GluN2B subunits) in Xenopus laevis oocytes.

    • Use a two-electrode voltage clamp to hold the oocyte membrane at a negative potential (e.g., -70 mV).

    • Apply the NMDA receptor agonists, glutamate and glycine, to elicit an inward current.

    • Co-apply increasing concentrations of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid with the agonists.

    • Measure the reduction in the agonist-induced current.

    • Plot the concentration-response curve to determine the IC50 value.

  • Rationale: This assay provides functional evidence of the compound's antagonistic activity at the NMDA receptor channel.[11]

3. Calcium Influx Assay:

This cell-based assay measures changes in intracellular calcium levels in response to NMDA receptor activation.[11]

  • Objective: To assess the functional antagonism of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid on NMDA receptor-mediated calcium influx.

  • Methodology:

    • Culture neuronal cells or cell lines expressing NMDA receptors (e.g., SH-SY5Y).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pre-incubate the cells with varying concentrations of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid.

    • Stimulate the cells with NMDA and glycine.

    • Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

  • Rationale: This high-throughput assay provides a functional readout of NMDA receptor activity and the inhibitory effect of the test compound.[12]

Caption: In Vitro Validation Workflow for NMDA Receptor Antagonists.

In Vivo Assays: Assessing Neuroprotective Efficacy

1. Animal Models of Neurological Disorders:

  • Objective: To evaluate the neuroprotective effects of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid in a living organism.

  • Methodologies:

    • Maximal Electroshock (MES) Seizure Model: Induce seizures in rodents via corneal or auricular electrodes. Administer the test compound prior to the electroshock and measure its ability to prevent or reduce the severity of seizures.[6]

    • N-Methyl-D-aspartate (NMDA)-induced Seizure Model: Administer a convulsive dose of NMDA to rodents. Pre-treat with the test compound and observe its ability to protect against seizures.[10]

    • Focal Cerebral Ischemia Model (e.g., Middle Cerebral Artery Occlusion - MCAO): Surgically occlude the middle cerebral artery in rodents to induce a stroke. Administer the test compound before, during, or after the ischemic event and assess the extent of brain damage and functional recovery.[13][14]

  • Rationale: These models mimic aspects of human neurological disorders and provide crucial information on the in vivo efficacy and potential therapeutic utility of the compound.

2. Behavioral and Histological Analysis:

  • Objective: To quantify the functional and structural outcomes of the neuroprotective treatment.

  • Methodologies:

    • Neurological Scoring: Assess motor and sensory deficits in animals subjected to neurological injury.

    • Histological Staining (e.g., TTC, Fluoro-Jade B, NeuN): Stain brain sections to visualize and quantify the extent of neuronal damage and cell death.[14]

  • Rationale: These analyses provide quantitative data on the neuroprotective effects of the compound at both the functional and cellular levels.

Caption: In Vivo Validation Workflow for Neuroprotective Compounds.

Signaling Pathways Implicated in Neuroprotection

The neuroprotective effects of NMDA receptor antagonists are primarily attributed to the inhibition of excitotoxicity. Excessive activation of NMDA receptors leads to a massive influx of calcium, which triggers a cascade of downstream events culminating in neuronal cell death.

G Glutamate Glutamate NMDAR NMDAR Glutamate->NMDAR Binds Ca_Influx Ca_Influx NMDAR->Ca_Influx Opens Channel nNOS_Activation nNOS_Activation Ca_Influx->nNOS_Activation Activates Calpain_Activation Calpain_Activation Ca_Influx->Calpain_Activation Activates NO_Production NO_Production nNOS_Activation->NO_Production Produces Cytoskeletal_Damage Cytoskeletal_Damage Calpain_Activation->Cytoskeletal_Damage Causes Oxidative_Stress Oxidative_Stress NO_Production->Oxidative_Stress Induces Neuronal_Death Neuronal_Death Cytoskeletal_Damage->Neuronal_Death Oxidative_Stress->Neuronal_Death Antagonist Antagonist Antagonist->NMDAR Blocks

Caption: Simplified Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity.

Conclusion

The validation of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid's biological activity requires a systematic approach employing a combination of in vitro and in vivo assays. By comparing its performance with established compounds like CGS 19755, researchers can gain a comprehensive understanding of its potency, selectivity, and therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for the rigorous evaluation of this and other novel neuroprotective agents.

References

  • Murphy, D. E., Schneider, J., Boehm, C., Lehmann, J., & Williams, M. (1987). CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 240(3), 778–784. [Link]

  • Lehmann, J., Hutchison, A. J., McPherson, S. E., Mondadori, C., Schmutz, M., Sinton, C. M., Tsai, C., Murphy, D. E., Steel, D. J., Williams, M., Cheney, D. L., & Wood, P. L. (1988). CGS 19755 is a potent and competitive antagonist at NMDA-type receptors. European Journal of Pharmacology, 154(1), 89–93. [Link]

  • Boast, C. A., Gerhardt, S. C., & Pastor, G. (1988). CGS 19755: a novel competitive N-methyl-D-aspartate (NMDA) receptor antagonist with anticonvulsant, anxiolytic and anti-ischemic properties. Progress in clinical and biological research, 268, 519–524. [Link]

  • Nakayama, H., Ginsberg, M. D., & Dietrich, W. D. (1991). The effects of a competitive NMDA receptor antagonist (CGS-19755) on cerebral blood flow and pH in focal ischemia. Journal of Cerebral Blood Flow and Metabolism, 11(5), 796–804. [Link]

  • Hutchison, A. J., Williams, M., Angst, C., de Jesus, R., Blanchard, L., Jackson, R. H., Wilusz, E. J., Murphy, D. E., Bernard, P. S., & Sills, M. A. (1989). 4-(Phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids: synthesis, activity at N-methyl-D-aspartic acid receptors, and anticonvulsant activity. Journal of Medicinal Chemistry, 32(9), 2171–2178. [Link]

  • Dravid, S. M., Burger, P. B., Prakash, A., Geballe, M. T., & Traynelis, S. F. (2007). Implementation of a fluorescence-based screening assay identifies histamine H3 receptor antagonists clobenpropit and iodophenpropit as subunit-selective N-methyl-d-aspartate receptor antagonists. Molecular Pharmacology, 72(4), 834–843. [Link]

  • Maher, P., & Hanneken, A. (2005). A novel approach to screening for new neuroprotective compounds for the treatment of stroke. Brain Research, 1039(1-2), 193–201. [Link]

  • Reynolds, I. J. (1997). The Use of Ligand Binding in Assays of NMDA Receptor Function. In The NMDA Receptor (pp. 243-253). Humana Press. [Link]

  • PubChem. (n.d.). (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid. [Link]

  • Mòdol, L., et al. (2019). Functional assay of N-methyl-D-aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures derived from the rat forebrain. ResearchGate. [Link]

  • Neuroservice. (2019). NMDA-receptors functional assays for CNS diseases. [Link]

  • Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. [Link]

  • Datta, A., et al. (2013). Quantitative Neuroproteomics of an In Vivo Rodent Model of Focal Cerebral Ischemia/Reperfusion Injury Reveals a Temporal Regulation of Novel Pathophysiological Molecular Markers. Journal of Proteome Research, 12(8), 3724-3742. [Link]

  • PubChem. (n.d.). 4-(Phosphonomethyl)piperidine-2-carboxylic acid. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 63088-78-8 | Product Name : (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid. [Link]

Sources

A Comparative Guide to the Efficacy of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid and its (2R,5R) Enantiomer

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Bioactivity

In the realm of drug discovery and molecular biology, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is often the definitive factor governing biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different pharmacological, toxicological, and metabolic properties. This guide provides a comprehensive technical comparison of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid and its enantiomer, (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid.

While both molecules share the same chemical formula and connectivity, their distinct spatial orientations dictate their interaction with chiral biological targets such as enzymes and receptors. (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is a naturally occurring compound found in plants like Calliandra angustifolia and Morus alba.[1] Both the (2S,5S) and (2R,5R) forms are valuable chiral building blocks in medicinal chemistry, recognized for their potential in synthesizing complex pharmaceutical agents.[2] A notable application is their use as intermediates in the synthesis of novel β-lactamase inhibitors, highlighting their relevance in combating antibiotic resistance.[3]

This guide will delve into the known biological context of these enantiomers and, in the absence of direct comparative studies in the literature, will present a robust experimental framework for determining their relative efficacy. Based on structure-activity relationships of similar hydroxypipecolic acid derivatives which have shown stereoselective activity as glycosidase inhibitors, we propose a head-to-head comparison of their inhibitory potential against the enzyme β-glucuronidase.[4]

Known Biological Landscape and Rationale for Comparison

The biological significance of 5-hydroxypipecolic acid extends to its role as a precursor to N-hydroxypipecolic acid (NHP). NHP has been identified as a crucial signaling molecule in plants, where it activates systemic acquired resistance (SAR), a whole-plant immune response to pathogen attacks.[5][6] This pathway underscores the molecule's inherent bioactivity and its interaction with specific enzymatic machinery.

The core hypothesis for a comparative study stems from the principle of stereospecificity in enzyme-ligand interactions. Enzymes possess chiral active sites, meaning the binding affinity and subsequent inhibition by an enantiomeric pair can differ dramatically. One enantiomer (the eutomer) may fit perfectly into the active site, leading to potent inhibition, while the other (the distomer) may bind weakly or not at all.

A study on related 3,4,5-trihydroxypipecolic acid derivatives revealed that the L-isomers (stereochemically related to the S-configuration) were potent inhibitors of β-glucuronidase, whereas the D-isomers were inactive.[4] This provides a strong, evidence-based rationale for selecting β-glucuronidase as a target to probe the differential efficacy of the (2S,5S) and (2R,5R) enantiomers of 5-hydroxypiperidine-2-carboxylic acid.

Proposed Experimental Comparison: β-Glucuronidase Inhibition

To objectively determine the efficacy of each enantiomer, a detailed enzymatic inhibition assay is proposed. This workflow is designed to be a self-validating system, incorporating rigorous controls and kinetic analysis to ensure trustworthy and reproducible results.

Diagram: Experimental Workflow for Efficacy Comparison

G cluster_0 Phase 1: Material Preparation & Purity Verification cluster_1 Phase 2: Enzymatic Assay cluster_2 Phase 3: Data Analysis Synthesis Enantioselective Synthesis of (2S,5S) & (2R,5R) Isomers Purification Purification (e.g., Recrystallization) Synthesis->Purification Chiral_HPLC Chiral HPLC Analysis (Purity & Enantiomeric Excess Verification) Purification->Chiral_HPLC Assay_Setup Assay Setup in 96-Well Plate (Enzyme, Buffer, Inhibitor) Chiral_HPLC->Assay_Setup Purity-Verified Enantiomers Substrate_Add Addition of Substrate (p-nitrophenyl-β-D-glucuronide) Assay_Setup->Substrate_Add Incubation Incubation at 37°C Substrate_Add->Incubation Measurement Spectrophotometric Reading (405 nm) (Measures p-nitrophenol production) Incubation->Measurement IC50 IC50 Determination (Dose-Response Curves) Measurement->IC50 Raw Absorbance Data Comparison Comparative Analysis (Potency & Mechanism of Inhibition) IC50->Comparison Kinetics Enzyme Kinetics Analysis (Lineweaver-Burk Plots) Kinetics->Comparison

Caption: Workflow for comparing enantiomer efficacy.

Part 1: Synthesis and Purity Verification of Enantiomers

The prerequisite for a valid comparison is the availability of enantiomerically pure compounds. While these may be commercially available, in-house synthesis and verification ensure the highest quality control.

Protocol 1: Enantioselective Synthesis

A reported facile synthesis for (2S,5S)-5-hydroxypipecolic acid starts from commercially available methyl pyroglutamate.[4][7] A key step involves the asymmetric reduction of a ketone intermediate using a (S)-Corey-Bakshi-Shibata (CBS) catalyst to establish the desired stereocenter.[4] For the (2R,5R) enantiomer, the corresponding (R)-CBS catalyst would be employed, demonstrating rational control over the stereochemical outcome.

Protocol 2: Chiral HPLC for Purity Assessment

Ensuring enantiomeric excess (>99%) is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this verification.

  • Column: A chiral stationary phase (CSP) column, such as a Chiralpak AD or AD-RH, is effective for resolving hydroxyl-containing enantiomers.[8]

  • Mobile Phase: A typical mobile phase would consist of a mixture of hexane/isopropanol or an aqueous buffer with an organic modifier like acetonitrile, depending on the column type (normal vs. reversed-phase).[2][9]

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) is standard for compounds lacking a strong chromophore.

  • Procedure:

    • Dissolve a small sample of the synthesized compound in the mobile phase.

    • Inject the sample onto the equilibrated chiral HPLC system.

    • Run the chromatogram and identify the retention times for both enantiomers (a racemic mixture should be run initially to identify both peaks).

    • Calculate the enantiomeric excess (% ee) of the synthesized samples by integrating the peak areas.

Part 2: Head-to-Head β-Glucuronidase Inhibition Assay

This assay quantifies the ability of each enantiomer to inhibit the enzymatic hydrolysis of a substrate, which produces a colored product.

Protocol 3: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.

  • Materials:

    • β-Glucuronidase from E. coli (Sigma-Aldrich or equivalent)

    • p-nitrophenyl-β-D-glucuronide (pNPG) substrate[10]

    • Acetate buffer (0.1 M, pH ~5.0) or Phosphate buffer (75 mM, pH 6.8)[10]

    • (2S,5S)- and (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid stock solutions in DMSO or buffer.

    • D-saccharic acid 1,4-lactone (positive control inhibitor)[10]

    • 96-well microplate and spectrophotometer.

  • Procedure:

    • Prepare serial dilutions of each enantiomer (e.g., from 1 mM down to 10 nM) in the assay buffer.

    • In a 96-well plate, add 185 µL of buffer, 5 µL of the respective inhibitor dilution (or DMSO for control), and 10 µL of β-glucuronidase enzyme solution (final concentration ~1 U/well).[10] Include wells for a "no enzyme" blank.

    • Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme interaction.[10]

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution (final concentration ~0.4 mM).[10]

    • Immediately measure the absorbance at 405 nm at time zero, and then kinetically every minute for 15-30 minutes. Alternatively, this can be an endpoint assay where the reaction is stopped after a set time (e.g., 30 min) with a stop solution (e.g., 200 mM Glycine buffer, pH 10.4).

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value for each enantiomer.

Part 3: Enzyme Kinetics and Mechanism of Inhibition

Determining the mechanism of inhibition (e.g., competitive, non-competitive) provides deeper insight into how the enantiomers interact with the enzyme.

Protocol 4: Kinetic Analysis using Lineweaver-Burk Plots

This analysis involves measuring the reaction rate at various substrate concentrations in the presence and absence of a fixed concentration of the inhibitor.

  • Procedure:

    • Perform the enzymatic assay as described above, but for each inhibitor enantiomer (at a fixed concentration, e.g., its IC50 or 2x IC50), vary the concentration of the pNPG substrate (e.g., from 0.1x Km to 10x Km).

    • Determine the initial reaction velocity (V₀) for each substrate concentration, both with and without the inhibitor.

    • Plot the data on a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

    • Analyze the plot to determine the mechanism of inhibition.[11]

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive: Lines are parallel (both Vmax and Km decrease).

      • Mixed: Lines intersect in the second or third quadrant.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Comparative Inhibitory Potency (IC50)

CompoundIC50 against β-Glucuronidase (µM)
(2S,5S)-IsomerExperimental Value
(2R,5R)-IsomerExperimental Value
D-saccharic acid 1,4-lactoneExperimental Value

Table 2: Summary of Kinetic Parameters

CompoundVmax (µmol/min)Km (mM)Ki (µM)Mechanism of Inhibition
No InhibitorValueValueN/AN/A
(2S,5S)-IsomerValueValueValueDetermined from Plot
(2R,5R)-IsomerValueValueValueDetermined from Plot
Diagram: Interpreting Kinetic Results

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition comp_plot Vmax Unchanged Km Increased noncomp_plot Vmax Decreased Km Unchanged uncomp_plot Vmax Decreased Km Decreased

Caption: Expected Lineweaver-Burk plot outcomes.

Conclusion

This guide outlines a scientifically rigorous framework for comparing the efficacy of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid and its (2R,5R) enantiomer. While existing literature establishes their roles as important chiral synthons, a direct comparison of their biological activity is lacking. By focusing on a plausible biological target, β-glucuronidase, supported by structure-activity relationships of analogous compounds, we have detailed the necessary protocols for synthesis, purity verification, and robust enzymatic analysis. The execution of these experiments will yield clear, quantitative data on their respective inhibitory potencies and mechanisms of action, providing definitive insights into the stereochemical requirements for bioactivity in this molecular scaffold. The results will be invaluable for researchers in medicinal chemistry and drug development, guiding the selection of the optimal enantiomer for future therapeutic design.

References

  • Synthesis of both enantiomers of hydroxypipecolic acid derivatives equivalent to 5-azapyranuronic acids and evaluation of their inhibitory activities against glycosidases. Bioorganic & Medicinal Chemistry. [Link]

  • A new facile synthesis of (2S,5S)-5-hydroxypipecolic acid hydrochloride. Taylor & Francis Online. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • 2.5. β-glucuronidase inhibitory assay. Bio-protocol. [Link]

  • Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • Synthesis of 2S,5S- and 2R,5S-5-Hydroxypipecolic Acid via Amide-Methylenation of S-5-Hydroxy-2-piperidone with Dimethyltitanocen. SciSpace. [Link]

  • Poly(amino Acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. White Rose Research Online. [Link]

  • Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model. National Institutes of Health (NIH). [Link]

  • The mobile SAR signal N-hydroxypipecolic acid induces NPR1-dependent transcriptional reprogramming and immune priming. National Center for Biotechnology Information. [Link]

  • Enzymatic kinetic assay. (A) Lineweaver-Burke plot of the inhibition... ResearchGate. [Link]

  • Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid and 6-Substituted Derivatives. ACS Publications. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium. Frontiers. [Link]

  • Inhibitory Effect of Fisetin on α-Glucosidase Activity: Kinetic and Molecular Docking Studies. MDPI. [Link]

  • N-hydroxypipecolic acid: a general and conserved activator of systemic plant immunity. Oxford Academic. [Link]

  • A new facile synthesis of (2S,5S)-5-hydroxypipecolic acid hydrochloride | Request PDF. ResearchGate. [Link]

  • In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties. MDPI. [Link]

  • The mobile SAR signal N-hydroxypipecolic acid induces NPR1-dependent transcriptional reprogramming and immune priming. PubMed. [Link]

  • Enzyme inhibition and kinetics graphs (article). Khan Academy. [Link]

  • N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses. bioRxiv. [Link]

  • Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. PubMed. [Link]

Sources

A Researcher's Guide to the Synthesis of 5-Hydroxypiperidine-2-carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Chiral Scaffold

5-Hydroxypiperidine-2-carboxylic acid, a non-proteinogenic amino acid, stands as a pivotal chiral building block in modern medicinal chemistry and drug development.[1] Its rigid piperidine core, adorned with hydroxyl and carboxylic acid functional groups at defined stereocenters, makes it an invaluable synthon for constructing complex, biologically active molecules with precise three-dimensional architectures.[1][2] This compound is a key intermediate in the synthesis of potent pharmaceuticals, most notably as a synthetic precursor for novel β-lactamase inhibitors, which are crucial for combating bacterial resistance to antibiotics.[3][4]

While found in various natural sources such as the plants Morus alba and Calliandra angustifolia, chemical and biological synthesis methods are essential for producing this compound in the quantities and purity required for pharmaceutical research and manufacturing.[5][] The challenge lies not merely in constructing the piperidine ring but in controlling the stereochemistry at both the C2 and C5 positions, as the biological activity of the final therapeutic agent is often dependent on a single, specific stereoisomer.

This guide provides an in-depth comparative analysis of the primary synthetic strategies for obtaining 5-Hydroxypiperidine-2-carboxylic acid. We will dissect the causality behind experimental choices, present detailed protocols, and offer a critical evaluation of each route's strengths and weaknesses to empower researchers in selecting the most suitable method for their specific application, whether for lab-scale discovery or industrial-scale production.

Route 1: Stereoselective Chemical Synthesis from Pyroglutamic Acid

This classical chemical approach leverages an inexpensive and readily available chiral starting material, pyroglutamic acid (derived from glutamic acid), to establish the C2 stereocenter. The core of this strategy involves a homologation (carbon chain extension) followed by a cyclization to form the six-membered piperidine ring.

Mechanistic Rationale & Strategy

The logic of this route is to build upon the existing stereochemistry of L-pyroglutamic acid. The synthesis is designed to extend the carbon backbone by one atom and then induce an intramolecular cyclization to form the piperidine ring, with subsequent steps establishing the C5 hydroxyl group. A key advantage of modern iterations of this method is the use of crystalline intermediates, which can be purified to very high optical purity through simple recrystallization, thereby ensuring the stereochemical integrity of the final product.[1][3] This approach is particularly well-suited for industrial applications where safety, cost-effectiveness, and operational simplicity are paramount.[3]

Workflow: From Pyroglutamate to Piperidine

cluster_0 Route 1: Chemical Synthesis A Protected Pyroglutamic Acid B Homologation (Carbon Chain Extension) A->B e.g., Arndt-Eistert or similar C Intramolecular Cyclization B->C Base or Acid mediated D Protected 5-Hydroxypiperidine Derivative C->D Reduction / Hydroxylation E Final Deprotection D->E Cleavage of protecting groups F Target Molecule: (2S,5S)-5-Hydroxypiperidine- 2-carboxylic acid E->F

Caption: General workflow for chemical synthesis starting from pyroglutamic acid.

Detailed Experimental Protocol (Representative)

The following protocol is a conceptual summary based on principles outlined in patented industrial methods (e.g., US9790181B2).[3][4] Specific reagents and conditions may vary.

  • Protection: The starting material, L-pyroglutamic acid, is protected. The amine is typically protected with a group like benzyloxycarbonyl (Cbz) or a similar acyl group (A), and the carboxylic acid is esterified (e.g., methyl or ethyl ester).

  • Homologation & Functionalization: The protected pyroglutamate is subjected to a series of reactions to extend the side chain. This can involve reduction of the ester, conversion to a leaving group (e.g., tosylate or halide), and displacement with a cyanide or malonate equivalent, followed by further functionalization to create a suitable precursor for cyclization.

  • Cyclization: The elongated and functionalized intermediate is treated with a base to induce an intramolecular nucleophilic substitution, forming the protected piperidine ring system. The conditions are optimized to favor the desired stereoisomer.

  • Intermediate Purification: A key step in the industrial process is the isolation of a highly crystalline intermediate, which allows for purification by recrystallization to achieve high optical purity.[3]

  • Hydroxyl Group Formation: The C5 hydroxyl group is introduced or unmasked. This may involve the reduction of a ketone or the deprotection of a protected hydroxyl group carried through the synthesis.

  • Lactonization & Decarboxylation: In some patented routes, a lactone intermediate is formed, which helps to fix the stereochemistry before a final decarboxylation step.[4]

  • Final Deprotection: All protecting groups are removed, typically via catalytic hydrogenation (for Cbz and benzyl groups) and/or acid/base hydrolysis, to yield the final 5-Hydroxypiperidine-2-carboxylic acid. The product is then isolated, often by crystallization.

Route 2: Chemoenzymatic and Biocatalytic Synthesis

Driven by the demand for greener and more selective chemistry, biocatalytic methods have emerged as powerful alternatives to traditional organic synthesis.[7] These routes utilize the exquisite specificity of enzymes to perform challenging chemical transformations under mild, aqueous conditions.

Mechanistic Rationale & Strategy

The core principle is to replace one or more difficult chemical steps with a highly efficient and stereoselective enzymatic reaction. This can be achieved in two main ways: by resolving a mixture of stereoisomers (kinetic resolution) or by directly creating the desired stereocenter on a prochiral substrate (asymmetric synthesis). For 5-hydroxypiperidine-2-carboxylic acid, the most elegant biocatalytic approach involves the direct hydroxylation of L-pipecolic acid.[8][9]

Sub-Route 2a: Enzymatic Kinetic Resolution

This strategy begins with a chemically synthesized mixture of stereoisomers. An enzyme, such as a lipase or protease, is then used to selectively modify only one of the isomers, allowing for their subsequent separation. While effective, this route is inherently limited to a maximum theoretical yield of 50% for the desired isomer from a racemic mixture.

Sub-Route 2b: Direct Biocatalytic Hydroxylation

A more advanced and efficient strategy involves a biosynthetic pathway starting from L-lysine. This route mimics natural metabolic pathways and offers a direct, highly selective method for producing the target molecule.

  • Step 1: L-Lysine to L-Pipecolic Acid: An enzyme, such as lysine cyclodeaminase (LCD), converts L-lysine into L-pipecolic acid.[8][10]

  • Step 2: L-Pipecolic Acid Hydroxylation: A specific L-pipecolic acid hydroxylase, a type of Fe(II)/2-oxoglutarate-dependent dioxygenase, introduces a hydroxyl group onto the piperidine ring with high regio- and stereoselectivity to form the desired 5-hydroxy derivative.[9]

Workflow: Biosynthesis from L-Lysine

cluster_1 Route 2: Biocatalytic Synthesis A L-Lysine B Enzymatic Cyclization A->B Lysine Cyclodeaminase (LCD) C L-Pipecolic Acid B->C D Enzymatic Hydroxylation C->D L-pipecolic acid hydroxylase + Fe(II), 2-oxoglutarate E Target Molecule: 5-Hydroxy-L-pipecolic acid D->E

Caption: Biocatalytic pathway from L-lysine to 5-hydroxypipecolic acid.

Detailed Experimental Protocol (Biocatalytic Hydroxylation)

This protocol describes a whole-cell biocatalysis approach, which avoids the need for costly enzyme purification.

  • Biocatalyst Preparation: An E. coli strain is engineered to overexpress the gene for a desired L-pipecolic acid hydroxylase. The cells are grown in a suitable fermentation medium until a high cell density is reached and protein expression is induced (e.g., with IPTG). The cells are then harvested by centrifugation and washed to create a concentrated cell paste.

  • Biotransformation Reaction: In a temperature-controlled reactor, the L-pipecolic acid substrate is dissolved in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0-8.0).

  • Addition of Cofactors: Essential cofactors for the dioxygenase enzyme are added. These include a ferrous salt (e.g., FeSO₄·7H₂O) and a co-substrate, 2-oxoglutaric acid.

  • Initiation of Reaction: The prepared whole-cell biocatalyst is added to the reaction mixture to initiate the hydroxylation. The reaction is typically run under aerobic conditions (with shaking or sparging with air) at a mild temperature (e.g., 25-37 °C).

  • Reaction Monitoring: The progress of the reaction is monitored by taking samples periodically and analyzing them by HPLC or LC-MS to measure the consumption of the substrate and the formation of the product.

  • Product Isolation: Once the reaction is complete, the cells are removed by centrifugation or filtration. The resulting supernatant, containing the product, is then purified. This may involve ion-exchange chromatography to isolate the amino acid product from the reaction buffer and remaining cofactors. The purified product is then isolated as a solid by lyophilization or crystallization.

Route 3: Synthesis from Alternative Chiral Precursors (e.g., trans-4-Hydroxy-L-proline)

This synthetic strategy leverages other readily available chiral molecules where the stereochemistry can be used to direct the formation of the target piperidine ring. The diastereoselective synthesis from trans-4-hydroxy-L-proline is a notable example.[11]

Mechanistic Rationale & Strategy

The core of this approach is a chemical ring expansion of the five-membered proline ring into the six-membered piperidine ring. This is a more complex chemical transformation but provides excellent control over the final stereochemistry, as it is dictated by the stereocenters already present in the starting material. This route is often employed in academic settings for the synthesis of specific, well-defined stereoisomers.

Workflow: Ring Expansion of Hydroxyproline

cluster_2 Route 3: Chiral Precursor Synthesis A trans-4-Hydroxy-L-proline B Multi-step Protection & Functionalization A->B C Key Ring Expansion Step B->C e.g., via homologation/ rearrangement D Protected Piperidine Intermediate C->D E Final Deprotection D->E F Target Molecule: (2S,5R)-5-Hydroxypiperidine- 2-carboxylic acid E->F

Caption: General workflow involving ring expansion of a chiral precursor.

This route is generally characterized by a higher number of synthetic steps and may have a lower overall yield, making it less favorable for large-scale industrial production compared to the route from pyroglutamic acid.[1]

Comparative Data Summary

The choice of a synthetic route is a multi-faceted decision that depends on the desired scale, cost, available equipment, and environmental considerations. The table below provides a side-by-side comparison of the discussed methodologies.

FeatureRoute 1: Chemical (from Glutamic Acid)Route 2: Biocatalytic (from L-Lysine)Route 3: Chemical (from Hydroxyproline)
Starting Material Glutamic acid / Pyroglutamic acid[1][3]L-Lysine or L-Pipecolic Acid[9][10]trans-4-Hydroxy-L-proline[11]
Key Advantages Cost-effective, highly scalable, well-established chemistry, high purity via crystalline intermediates.[1][3]Exceptional stereoselectivity, mild reaction conditions (aqueous), environmentally friendly, potentially fewer steps.[7][8]Excellent control of stereochemistry derived directly from the starting material.[1]
Key Disadvantages Multi-step process, may use hazardous reagents (older methods), requires careful control of reaction conditions.[3]Enzyme development/availability can be costly, requires expertise in fermentation/biocatalysis, scalability can be challenging.Lengthy multi-step synthesis, often results in moderate to low overall yields, less practical for large-scale production.[1]
Stereoselectivity High (can be >99% with purification of intermediates).[1][3]Very High to Excellent (enzyme-dependent).High (template-directed by starting material).
Yield (Overall) Moderate to High (highly dependent on process optimization).Variable (dependent on enzyme efficiency and stability).Low to Moderate.[1]
Industrial Applicability High (proven for large-scale production).[1][3]Moderate to High (growing interest and application).Low (typically for lab-scale or specialized synthesis).[1]

Conclusion and Future Perspectives

The synthesis of 5-Hydroxypiperidine-2-carboxylic acid offers a classic case study in the evolution of synthetic strategy, from multi-step chemical pathways to elegant biocatalytic transformations.

  • For large-scale industrial production , optimized chemical routes starting from inexpensive feedstocks like glutamic acid remain the most robust and economically viable option.[3][4] Patented improvements focusing on crystalline intermediates and safer reagents have made this a highly refined and practical approach.[3]

  • For sustainable manufacturing and high-value pharmaceutical applications , the biocatalytic route is exceptionally promising. The direct hydroxylation of L-pipecolic acid represents a highly efficient and green pathway that can deliver the target molecule with outstanding stereopurity under benign conditions.[8][9] As protein engineering continues to deliver more robust and efficient enzymes, the industrial applicability of this route will undoubtedly expand.[7][8]

  • Synthesis from alternative chiral precursors like hydroxyproline remains a valuable tool in the researcher's arsenal, particularly for accessing specific diastereomers or for academic exploration, but is less suited for bulk manufacturing due to its inherent complexity and lower overall yields.[1]

Ultimately, the optimal synthesis is context-dependent. By understanding the fundamental principles, advantages, and limitations of each route, researchers and drug development professionals can make informed decisions to advance their projects efficiently and effectively.

References

  • Google Patents. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • Google Patents. EP3091002A1 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • ACS Publications. Synthesis of cis-4-(phosphonooxy)-2-piperidinecarboxylic acid, an N-methyl-D-aspartate antagonist | The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method. (2024-01-17). Available from: [Link]

  • Frontiers. Function of L-Pipecolic Acid as Compatible Solute in Corynebacterium glutamicum as Basis for Its Production Under Hyperosmolar Conditions. Available from: [Link]

  • PubMed Central. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Available from: [Link]

  • Google Patents. US10954539B2 - Method for producing hydroxy-L-pipecolic acid.
  • PubMed Central. Chemoenzymatic synthesis. (2024-03-13). Available from: [Link]

  • PubMed Central. An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli. (2022-03-08). Available from: [Link]

Sources

A Comparative Guide to the Synthetic Advantages of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2s,5s)-5-Hydroxypiperidine-2-carboxylic acid is a potent chiral building block whose strategic value in modern organic synthesis is rapidly growing. As a bifunctional, stereochemically defined scaffold, it offers significant advantages over more conventional precursors in the construction of complex, high-value molecules. This guide provides an in-depth comparison of its performance against established alternatives like hydroxyproline, supported by mechanistic insights and established experimental data for analogous systems. We will explore the causality behind its synthetic utility, from its role as a conformationally rigid scaffold in medicinal chemistry to its potential as a next-generation organocatalyst.

Introduction: The Strategic Importance of a Chiral Piperidine Scaffold

(2s,5s)-5-Hydroxypiperidine-2-carboxylic acid is a non-proteinogenic amino acid characterized by a six-membered piperidine ring bearing both a hydroxyl and a carboxylic acid group at defined stereocenters.[1] While found in nature in species such as Calliandra angustifolia and Morus alba, its primary value lies in its application as a versatile synthetic intermediate.[]

The piperidine nucleus is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including antivirals and therapeutics for neurological disorders.[3][4] The specific (2S,5S) stereoisomer is a crucial intermediate in the synthesis of advanced β-lactamase inhibitors, compounds essential for combating antibiotic resistance.[5] Its utility stems from a unique combination of structural features that provide chemists with precise control over molecular architecture.

The Core Advantages: Why Choose (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid?

The advantages of this molecule can be attributed to three key features: its fixed chirality, its multifunctional nature, and its conformational rigidity.

  • Inherent Chirality: The presence of two defined stereocenters ((2S,5S)) makes it an ideal starting point for asymmetric synthesis. By beginning with an enantiomerically pure building block, complex synthetic sequences can bypass the need for challenging chiral separations or the development of novel asymmetric methodologies, saving significant time and resources.[1]

  • Orthogonal Functionality: The molecule contains three distinct functional groups—a secondary amine, a hydroxyl group, and a carboxylic acid. These groups can be modified with high selectivity, allowing it to serve as a versatile scaffold for building molecular complexity.[1] For example, the carboxylic acid can undergo esterification or amide bond formation, while the secondary amine can be acylated or alkylated, and the hydroxyl group can be etherified or oxidized.[1]

  • Conformational Rigidity: Unlike flexible acyclic precursors, the piperidine ring adopts a relatively fixed chair conformation. This rigidity translates the stereochemical information of the scaffold to newly formed stereocenters during a reaction, enhancing diastereoselectivity. In drug design, this constrained topology is invaluable for optimizing ligand-receptor interactions by locking substituents into a specific, biologically active orientation.

G cluster_0 main n1 Secondary Amine (Nucleophile) - N-Alkylation - N-Acylation - Organocatalysis (Enamine) main->n1 n2 Carboxylic Acid - Amide Coupling - Esterification - H-bond Donor in Catalysis main->n2 n3 Hydroxyl Group - O-Alkylation (Ethers) - Esterification - H-bond Directed Reactions main->n3 n4 Defined Stereocenters (2S, 5S) - Chiral Pool Synthesis - Diastereoselective Control main->n4

Figure 1: Key functional groups of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid and their synthetic potential.

Comparative Analysis: Performance vs. Established Alternatives

The most relevant comparison for (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid, particularly in the context of organocatalysis, is with L-proline and its derivative, (2S,4R)-4-hydroxy-L-proline. These five-membered ring (pyrrolidine) systems are workhorses in asymmetric catalysis.[6]

Structural and Mechanistic Differences

The fundamental difference lies in the ring size: a six-membered piperidine versus a five-membered pyrrolidine. This seemingly small change has profound stereochemical implications. The pyrrolidine ring of proline is a relatively flat envelope, whereas the piperidine ring adopts a more defined chair conformation. This difference in geometry alters the orientation of the catalytically active secondary amine and the directing carboxylic acid group, which can influence the facial selectivity of reactions.

The hydroxyl group in both (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid and 4-hydroxyproline plays a crucial role. It can participate in hydrogen bonding within the transition state, further organizing the reactants and enhancing stereoselectivity.[7]

Feature(2s,5s)-5-Hydroxypiperidine-2-carboxylic acid(2S,4R)-4-Hydroxy-L-proline
Ring System Piperidine (6-membered)Pyrrolidine (5-membered)
Conformation Stable ChairEnvelope
Key Functional Groups Secondary Amine, Carboxylic Acid, Hydroxyl GroupSecondary Amine, Carboxylic Acid, Hydroxyl Group
Primary Use Chiral Building Block, Potential OrganocatalystEstablished Organocatalyst, Chiral Building Block
Table 1: Structural comparison between (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid and a benchmark alternative.
Performance in a Benchmark Reaction

While specific catalytic data for (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid is emerging, we can use the extensively documented performance of hydroxyproline derivatives in the asymmetric aldol reaction as a benchmark to set expectations. The reaction between an aldehyde and a ketone is a cornerstone of C-C bond formation.

CatalystSubstratesYieldDiastereomeric Ratio (anti:syn)Enantiomeric Excess (ee)Reference
(4R)-4-OTBDPS-L-proline p-Nitrobenzaldehyde + Cyclohexanone86%25:199%[8]
(4R)-4-OTBDPS-L-proline Benzaldehyde + Cyclohexanone-13:199%[8]
PEG-supported 4-Hydroxyproline 4-Nitrobenzaldehyde + Acetone64-68%-82-85% (recyclable)[9]
Table 2: Performance data for 4-hydroxyproline derivatives in the asymmetric aldol reaction. This level of stereocontrol is the target for new catalysts like (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid.

The exceptional stereoselectivity achieved with hydroxyproline derivatives highlights the efficacy of the rigid, bifunctional cyclic amino acid scaffold.[8] It is hypothesized that the unique geometry of the piperidine ring in (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid could offer complementary or even superior selectivity for certain substrate classes by presenting a different steric environment in the transition state.

Application Showcase: From Chiral Building Block to Catalyst Design

Workflow as a Chiral Building Block

The primary, field-proven application of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid is as a chiral starting material. The following workflow illustrates its use in constructing a complex, hypothetical drug target.

Figure 2: General synthetic workflow using the title compound as a chiral scaffold.

Proposed Mechanism in Organocatalysis

Drawing a direct analogy to L-proline catalysis, (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid is an excellent candidate for catalyzing reactions via enamine intermediates. The proposed catalytic cycle for an aldol reaction is shown below. The secondary amine forms a nucleophilic enamine with a ketone donor, while the carboxylic acid activates the aldehyde acceptor via hydrogen bonding, positioning it for a stereoselective attack.

AldolCycle A Catalyst + Ketone B Enamine Formation (H2O released) A->B C Aldehyde + Enamine B->C D Stereoselective C-C Bond Formation (Transition State) C->D H-Bonding Activation E Iminium Intermediate D->E F Hydrolysis E->F + H2O G β-Hydroxy Ketone (Product) F->G H Catalyst Regenerated F->H H->A

Figure 3: Proposed catalytic cycle for an aldol reaction catalyzed by a cyclic amino acid.

Experimental Protocols

The following is a representative, self-validating protocol for an asymmetric aldol reaction using a hydroxyproline-type catalyst. This methodology serves as a robust starting point for evaluating (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid as a catalyst.

Representative Protocol: Asymmetric Aldol Reaction

Objective: To synthesize a chiral β-hydroxy ketone from p-nitrobenzaldehyde and cyclohexanone with high stereoselectivity.

Materials:

  • (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid (or other proline-type catalyst) (0.1 mmol, 20 mol%)

  • p-Nitrobenzaldehyde (0.5 mmol, 1.0 equiv)

  • Cyclohexanone (5.0 mmol, 10.0 equiv)

  • Dimethyl sulfoxide (DMSO), anhydrous (2.0 mL)

  • Ethyl acetate, Diethyl ether, Saturated NH4Cl solution, Brine, Anhydrous MgSO4

  • Silica gel for column chromatography

Procedure:

  • Catalyst Dissolution: To a flame-dried 10 mL round-bottom flask under an inert atmosphere (N2 or Argon), add the catalyst (e.g., (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid) (20 mol%).

  • Reagent Addition: Add anhydrous DMSO (2.0 mL) and stir until the catalyst is fully dissolved. Add cyclohexanone (10 equiv) to the solution, followed by p-nitrobenzaldehyde (1.0 equiv).

    • Causality Note: Using a large excess of the ketone component pushes the equilibrium towards enamine formation, maximizing catalyst turnover. DMSO is an excellent solvent for this class of reaction, promoting solubility and accelerating the reaction rate.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (20-25 °C). Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 24-48 hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product is a mixture of anti and syn diastereomers.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 10% to 30% ethyl acetate in hexanes) to isolate the major diastereomer.

  • Characterization: Determine the yield. The diastereomeric ratio (d.r.) can be determined by 1H NMR analysis of the crude product. The enantiomeric excess (e.e.) is determined by chiral HPLC analysis.

Conclusion

(2s,5s)-5-Hydroxypiperidine-2-carboxylic acid presents a compelling case for its adoption in advanced synthetic applications. Its primary, proven advantage lies in its role as a conformationally rigid, multifunctional, and enantiopure building block for constructing complex molecular targets, particularly in pharmaceutical development.[1][5] Furthermore, its structural analogy to the highly successful hydroxyproline catalysts strongly suggests its potential as a powerful organocatalyst. The distinct six-membered ring geometry offers the prospect of novel stereochemical outcomes not achievable with traditional five-membered ring systems. For research groups focused on medicinal chemistry and asymmetric synthesis, (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid is not merely an alternative but a strategic tool for accessing novel chemical space with high levels of stereocontrol.

References

  • Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Chemical Biology & Drug Design, 2015. [Link]

  • Chapter 10: Hydroxyproline Derivatives as Asymmetric Organocatalysts. Royal Society of Chemistry, 2015. [Link]

  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules, 2022. [Link]

  • Organocatalytic Properties of 3,4-Dihydroxyprolines. MDPI, 2021. [Link]

  • Supported proline and proline-derivatives as recyclable organocatalysts. Chemical Society Reviews, 2008. [Link]

  • Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. ResearchGate, 2015. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI, 2022. [Link]

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. ResearchGate, 2014. [Link]

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 2014. [Link]

  • Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI, 2022. [Link]

Sources

A Comparative Guide to Alternative Compounds for (2s,5s)-5-Hydroxypiperidine-2-carboxylic Acid in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of alternative compounds to (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships, receptor binding affinities, and the underlying experimental methodologies to provide a holistic view for your research endeavors.

Introduction to (2s,5s)-5-Hydroxypiperidine-2-carboxylic Acid

(2s,5s)-5-Hydroxypiperidine-2-carboxylic acid, also known as cis-5-Hydroxy-L-pipecolic acid, is a naturally occurring non-proteinogenic amino acid found in various plants like Calliandra angustifolia and Morus alba[]. Its rigid piperidine scaffold, substituted with both a hydroxyl and a carboxylic acid group, makes it an intriguing candidate for interacting with various biological targets, particularly neurotransmitter receptors. While it serves as a valuable chiral building block in the synthesis of bioactive molecules, including β-lactamase inhibitors, its direct receptor binding profile is not extensively documented in publicly available literature[2][3].

This guide aims to bridge this gap by exploring structurally related compounds and alternative molecules that target similar receptor systems, primarily the N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid (GABA) receptors. Understanding the binding characteristics of these alternatives will provide valuable insights for designing new ligands and interpreting experimental results.

Alternative Compounds and Their Receptor Binding Affinities

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds targeting central nervous system (CNS) receptors. Here, we compare several alternatives to (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid, focusing on their binding affinities for NMDA and GABA receptors.

NMDA Receptor Antagonists

The NMDA receptor, a glutamate-gated ion channel, is crucial for excitatory neurotransmission and synaptic plasticity[4]. Dysregulation of NMDA receptor activity is implicated in various neurological disorders, making it a key therapeutic target[5].

CompoundStructureReceptor TargetBinding Affinity (Kᵢ or IC₅₀)Reference
(2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acidPiperidine derivative with phosphonoethyl and hydroxyl groupsNMDA ReceptorKᵢ = 74 nM[6]
(2R,3S)-3-(1-Oxo-2-phosphonoethyl)-2-piperidinecarboxylic acidKetone analog of the above compoundNMDA ReceptorKᵢ = 64 nM[6]
(-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY235723)Piperidine derivative with a tetrazolylmethyl substituentNMDA ReceptorIC₅₀ = 67 nM
trans-4-Hydroxy-(S)-pipecolic acid-4-sulfate (t-HPIS)Hydroxypipecolic acid derivativeNMDA ReceptorEC₅₀ = 0.7 µM (agonist activity)[7]

Expertise & Experience: Causality Behind Structural Modifications

The high affinity of the phosphonoethyl-substituted piperidine derivatives highlights the importance of an acidic group (phosphonate) for strong interaction with the NMDA receptor's glutamate binding site. The slight increase in affinity observed with the ketone analog suggests that the hydrogen-bonding capability of the hydroxyl group is not the primary driver of affinity in this specific scaffold, but rather the overall electronic and steric profile of the substituent at the 3-position of the piperidine ring. The tetrazolyl derivative, LY235723, demonstrates that a bioisosteric replacement of the carboxylic acid or phosphonic acid with a tetrazole ring can maintain potent NMDA receptor antagonism. The agonist activity of t-HPIS, a close structural analog of our topic compound, is particularly noteworthy. The presence and position of the sulfate group dramatically alter the pharmacological profile from antagonism to agonism, underscoring the subtle structural nuances that govern receptor interaction.

GABA Receptor Modulators

The GABA receptor is the primary inhibitory neurotransmitter receptor in the CNS. GABA-A receptors are ligand-gated ion channels, while GABA-B receptors are G-protein coupled receptors[8].

CompoundStructureReceptor TargetBinding Affinity (IC₅₀)Reference
L-Pipecolic AcidUnsubstituted piperidine-2-carboxylic acidGABA-B ReceptorIC₅₀ = 1.8 x 10⁻³ M (weak affinity)[9]
L-Pipecolic Acid (in the presence of hexobarbital)Unsubstituted piperidine-2-carboxylic acidGABA-A ReceptorIC₅₀ = 2 x 10⁻¹⁰ M[10]
L-Pipecolic Acid (in the presence of pentobarbital)Unsubstituted piperidine-2-carboxylic acidGABA-A ReceptorIC₅₀ = 2 x 10⁻⁹ M[10]

Expertise & Experience: Unveiling Allosteric Modulation

The data for L-pipecolic acid is particularly fascinating. Its intrinsically weak affinity for the GABA-B receptor suggests it is not a potent direct agonist. However, its dramatic increase in potency at the GABA-A receptor in the presence of barbiturates points towards a powerful allosteric modulatory effect[10]. This suggests that while (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid itself may not be a potent orthosteric ligand, it or its derivatives could function as potent modulators of GABA-A receptor activity in the presence of other ligands. This highlights the importance of designing binding assays that can detect not only competitive binding but also allosteric modulation.

Signaling Pathways

To fully appreciate the functional consequences of receptor binding, it is essential to understand the downstream signaling cascades.

NMDA Receptor Signaling Pathway

Upon binding of glutamate and a co-agonist (glycine or D-serine), and concurrent membrane depolarization to relieve the magnesium block, the NMDA receptor channel opens, allowing an influx of Ca²⁺[4]. This calcium influx acts as a second messenger, activating a complex signaling cascade involving various kinases and phosphatases, ultimately leading to changes in gene expression and synaptic plasticity[11][12].

Caption: GABA-A Receptor Signaling Cascade.

Experimental Protocols: Radioligand Binding Assays

To ensure the trustworthiness and reproducibility of binding data, rigorous and well-validated protocols are essential. Below are detailed, step-by-step methodologies for performing competitive radioligand binding assays for NMDA and GABA-A receptors.

NMDA Receptor Radioligand Binding Assay

This protocol is adapted for a competitive binding assay to determine the affinity of a test compound for the NMDA receptor using a radiolabeled antagonist.

Workflow Diagram

NMDA_Binding_Assay start Start prep_membranes Prepare Brain Membranes start->prep_membranes incubation Incubate Membranes with Radioligand & Test Compound prep_membranes->incubation filtration Separate Bound & Free Ligand (Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (IC₅₀ & Kᵢ Determination) counting->analysis end End analysis->end

Caption: NMDA Receptor Binding Assay Workflow.

Step-by-Step Protocol

  • Membrane Preparation:

    • Homogenize rat forebrain tissue in ice-cold sucrose buffer (0.32 M sucrose, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and repeat the centrifugation step.

    • Finally, resuspend the washed pellet in fresh assay buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • Test compound at various concentrations.

      • Radioligand (e.g., [³H]CGP 39653 or [³H]CGS 19755) at a fixed concentration (typically near its Kd value).

      • Membrane preparation.

    • For determining non-specific binding, use a high concentration of a known NMDA receptor antagonist (e.g., 10 µM unlabeled CGS 19755).

    • Incubate the plate at room temperature for 60 minutes.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

  • Quantification and Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GABA-A Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay for the GABA-A receptor.

Workflow Diagram

GABA_A_Binding_Assay start Start prep_membranes Prepare Brain Membranes start->prep_membranes incubation Incubate Membranes with Radioligand & Test Compound prep_membranes->incubation filtration Separate Bound & Free Ligand (Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (IC₅₀ & Kᵢ Determination) counting->analysis end End analysis->end

Caption: GABA-A Receptor Binding Assay Workflow.

Step-by-Step Protocol

  • Membrane Preparation:

    • Follow the same procedure as for the NMDA receptor membrane preparation, using rat whole brain or cortex.

  • Binding Assay:

    • In a 96-well plate, add:

      • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

      • Test compound at various concentrations.

      • Radioligand (e.g., [³H]muscimol or [³H]GABA) at a fixed concentration.

      • Membrane preparation.

    • For non-specific binding, use a high concentration of unlabeled GABA (e.g., 1 mM).

    • Incubate the plate on ice (4°C) for 20-30 minutes.

  • Filtration and Washing:

    • Filter the reaction mixture through glass fiber filters and wash with ice-cold wash buffer as described for the NMDA receptor assay.

  • Quantification and Analysis:

    • Quantify the radioactivity and analyze the data as described for the NMDA receptor assay to determine the IC₅₀ and Kᵢ values.

Conclusion

While direct, quantitative binding data for (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid at key CNS receptors remains to be fully elucidated in the public domain, this guide provides a robust framework for its investigation. By comparing it to structurally similar compounds and alternative ligands, researchers can gain valuable insights into the potential pharmacological profile of this intriguing natural product. The provided experimental protocols offer a solid foundation for generating reliable and reproducible binding data. As a senior application scientist, I encourage a multi-faceted approach that combines competitive binding assays with functional assays and, where possible, allosteric modulation studies to fully characterize the interaction of novel compounds with their receptor targets. This comprehensive understanding is paramount for the successful development of new therapeutics.

References

  • Claesson, A., et al. (1997). Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. Bioorganic & Medicinal Chemistry, 5(7), 1293-9. [Link]

  • He, Y., et al. (2002). Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes. Journal of Neuroscience, 22(9), 3423-3432. [Link]

  • Kawai, H., et al. (1992). Signaling pathway downstream of GABAA receptor in the growth cone. Neurochemical Research, 17(5), 457-63. [Link]

  • QIAGEN. GABA Receptor Signaling. GeneGlobe. [Link]

  • Wikipedia. (2024). NMDA receptor. [Link]

  • Hardingham, G. E., & Bading, H. (2010). The dichotomy of NMDA receptor signalling. Nature Reviews Neuroscience, 11(10), 682-696. [Link]

  • Dutta, S. (2022). What are NMDA Receptors? News-Medical.Net. [Link]

  • Kawai, H., et al. (1992). Signaling pathway downstream of GABAA receptor in the growth cone. Neurochemical Research, 17(5), 457-63. [Link]

  • Al-kuraishy, H. M., et al. (2022). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Advanced Pharmacy Education & Research, 12(1), 1-9. [Link]

  • Wikipedia. (2024). GABA receptor. [Link]

  • Fadda, E., et al. (1995). NMDA receptor heterogeneity in mammalian tissues: focus on two agonists, (2S,3R,4S) cyclopropylglutamate and the sulfate ester of 4-hydroxy-(S)-pipecolic acid. Naunyn-Schmiedeberg's Archives of Pharmacology, 351(4), 371-6. [Link]

  • Fadda, E., et al. (1995). NMDA Receptor Heterogeneity in Mammalian Tissues: Focus on Two Agonists, (2S,3R,4S) Cyclopropylglutamate and the Sulfate Ester of 4-hydroxy-(S)-pipecolic Acid. Naunyn Schmiedebergs Arch Pharmacol, 351(4), 371-6. [Link]

  • Krall, J., et al. (2015). Schematic representation of structure activity relationship. ResearchGate. [Link]

  • Martin, G. E., et al. (1987). Dose pipecolic acid interact with the central GABA-ergic system? Brain Research, 412(2), 391-5. [Link]

  • Feigenbaum, P., & Chang, Y. F. (1986). Pipecolic acid antagonizes barbiturate-enhanced GABA binding to bovine brain membranes. Brain Research, 372(1), 176-9. [Link]

  • Google Patents. (2017). Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • Traynelis, S. F., et al. (2010). Structure, Function, and Pharmacology of NMDA Receptor Channels. Pharmacological Reviews, 62(3), 405-446. [Link]

  • Nabavi, S. M., et al. (2020). Phenolics as GABAA Receptor Ligands: An Updated Review. Molecules, 25(5), 1157. [Link]

  • Swahn, B. M., et al. (1997). Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. Bioorganic & Medicinal Chemistry, 5(7), 1293-9. [Link]

  • Vellejo, M., et al. (2009). Structure-activity Relationships of Neuroactive Steroids Acting on the GABAA Receptor. Current Medicinal Chemistry, 16(4), 455-72. [Link]

  • Patneau, D. K., & Mayer, M. L. (1990). Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors. The Journal of Neuroscience, 10(7), 2385-99. [Link]

  • Zaugg, J., et al. (2011). Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins. Fitoterapia, 82(6), 833-8. [Link]

  • Ali, M. R., et al. (2023). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. International Journal of Molecular Sciences, 24(23), 16738. [Link]

  • Carver, C. M., et al. (2016). Neurosteroid Structure-Activity Relationships for Functional Activation of Extrasynaptic δGABA(A) Receptors. The Journal of Pharmacology and Experimental Therapeutics, 357(1), 18-29. [Link]

  • Sagi, N., et al. (1993). Sigma ligands indirectly modulate the NMDA receptor-ion channel complex on intact neuronal cells via sigma 1 site. The Journal of Neuroscience, 13(10), 4334-41. [Link]

  • PubChem. (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid. [Link]

  • Costa, B. M., et al. (2012). Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. Neuropharmacology, 62(4), 1715-21. [Link]

  • Lu, F., et al. (2020). Enzymatic hydroxylation of L-pipecolic acid by L-proline cis-4-hydroxylases and isomers separation. Biotechnology Letters, 42(10), 2045-2053. [Link]

  • Clayton, T., et al. (2020). A Structure-Activity Relationship Comparison of Imidazodiazepines Binding at Kappa, Mu, and Delta Opioid Receptors and the GABA A Receptor. Molecules, 25(17), 3866. [Link]

  • Zhang, Y., et al. (2023). Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. International Journal of Molecular Sciences, 24(7), 6736. [Link]

  • Johnston, G. A. R., et al. (2010). Neurochemicals for the Investigation of GABA(C) Receptors. Neurochemical Research, 35(12), 1970-7. [Link]

  • June, H. L., et al. (2007). A high affinity ligand for GABAA-receptor containing alpha5 subunit antagonizes ethanol's neurobehavioral effects in Long-Evans rats. Neuropsychopharmacology, 32(1), 139-51. [Link]

  • Akk, G., et al. (2009). Pharmacology of structural changes at the GABAA receptor transmitter binding site. British Journal of Pharmacology, 157(7), 1232-41. [Link]

  • Hansen, K. B., et al. (2012). Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. ACS Chemical Neuroscience, 3(7), 541-7. [Link]

  • Thomet, U., et al. (2000). On high- and low-affinity agonist sites in GABAA receptors. The Journal of Neuroscience, 20(10), 3597-604. [Link]

  • Kumar, V., et al. (2018). Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands. Bioorganic & Medicinal Chemistry, 26(10), 2797-2808. [Link]

  • Pokhrel, R., et al. (2021). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 26(16), 4995. [Link]

Sources

A Definitive Guide to the Structural Confirmation of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Stereochemical Precision

(2s,5s)-5-Hydroxypiperidine-2-carboxylic acid is a chiral heterocyclic compound belonging to the pipecolic acid family.[1][2][3] As a natural product found in organisms like Calliandra angustifolia and Morus alba, its specific three-dimensional structure is paramount to its biological activity and potential applications in medicinal chemistry.[][5] The molecule possesses two stereocenters at the C2 and C5 positions, giving rise to multiple possible stereoisomers. The (2s,5s) designation specifies a cis relationship between the substituents at these two carbons.

For researchers in drug development and synthetic chemistry, verifying the precise stereochemistry is not merely a formality but a critical step. The biological function of a chiral molecule is intrinsically linked to its shape, which dictates its interaction with biological targets.[1] This guide provides an in-depth, experimentally-grounded methodology for the unambiguous structural and stereochemical confirmation of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid using a suite of Nuclear Magnetic Resonance (NMR) techniques. We will move beyond a simple recitation of data, explaining the causality behind the experimental choices and demonstrating how a synergistic interpretation of multidimensional NMR data provides irrefutable proof of the molecule's architecture in solution.

The Strategic Application of NMR for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can assemble a detailed picture of the molecular framework, connectivity, and stereochemistry. A multi-pronged approach is essential for a molecule like (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid.

  • 1D NMR (¹H and ¹³C): These initial experiments provide a census of the proton and carbon environments within the molecule. ¹H NMR, in particular, offers crucial insights into the relative stereochemistry through the analysis of scalar (J) couplings, which are sensitive to the dihedral angles between adjacent protons.

  • 2D Homonuclear Correlation Spectroscopy (COSY): This experiment maps out the network of J-coupled protons, allowing us to trace the proton-proton connectivity around the piperidine ring.[6][7]

  • 2D Heteronuclear Correlation Spectroscopy (HSQC & HMBC): These experiments correlate the proton signals with carbon signals.

    • Heteronuclear Single Quantum Coherence (HSQC): Identifies which protons are directly attached to which carbons (one-bond ¹H-¹³C correlations).[6][8]

    • Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is vital for piecing together the complete carbon skeleton.[8][9]

  • Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): This is the definitive experiment for confirming relative stereochemistry. It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid, this allows us to confirm the cis orientation of the key protons.

The following sections detail the experimental protocol and data interpretation that synergistically employ these techniques for unequivocal structure confirmation.

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data begins with meticulous sample preparation and a logical acquisition strategy.

Sample Preparation
  • Analyte: High-purity (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid (CAS 63088-78-8).[3][10]

  • Solvent Selection: Deuterium oxide (D₂O) is the solvent of choice. Its high polarity readily dissolves the zwitterionic amino acid. Furthermore, it exchanges with the labile protons of the amine (-NH), hydroxyl (-OH), and carboxylic acid (-COOH) groups, simplifying the ¹H spectrum by removing these broad signals and their couplings.

  • Concentration: Prepare a solution of 10-15 mg of the analyte in 0.6 mL of D₂O. This concentration provides a good signal-to-noise ratio for 2D experiments without excessive viscosity.

  • Internal Standard: Add a small quantity of 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or a similar water-soluble standard. TSP provides a sharp reference signal at 0.00 ppm for accurate chemical shift calibration.

  • Sample Filtration: If any particulate matter is visible, filter the solution through a glass wool plug directly into a 5 mm NMR tube to ensure sample homogeneity and prevent magnetic field distortions.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure proper water suppression is applied to minimize the residual HDO signal.

  • ¹³C NMR Suite:

    • Acquire a proton-decoupled ¹³C spectrum to identify all carbon resonances.

    • Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This is critical for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (like the carboxyl carbon) will be absent.

  • 2D COSY: Acquire a gradient-enhanced Double Quantum Filtered COSY (DQF-COSY) spectrum. This experiment provides cleaner spectra with better resolution for cross-peaks near the diagonal compared to a standard COSY.[7]

  • 2D HSQC: Acquire a gradient-enhanced, sensitivity-improved HSQC spectrum to correlate each proton with its directly attached carbon.

  • 2D HMBC: Acquire a gradient-enhanced HMBC spectrum. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe two- and three-bond correlations.

  • 2D NOESY/ROESY: Acquire a 2D NOESY spectrum with a mixing time of 500-800 ms. This will reveal through-space correlations critical for stereochemical assignment.

The logical flow of these experiments is depicted below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥500 MHz) cluster_analysis Data Analysis & Confirmation Prep Dissolve 10-15 mg in 0.6 mL D₂O + TSP Standard H1 1D ¹H NMR (Proton Environments) Prep->H1 1. Initial Scan C13 1D ¹³C & DEPT-135 (Carbon Skeleton) H1->C13 2. Carbon Info Assign Assign Signals (¹H, ¹³C, COSY, HSQC) H1->Assign COSY 2D DQF-COSY (¹H-¹H Connectivity) C13->COSY 3. H-H Chain C13->Assign HSQC 2D HSQC (¹H-¹³C One-Bond) COSY->HSQC 4. Link H to C COSY->Assign HMBC 2D HMBC (¹H-¹³C Long-Range) HSQC->HMBC 5. Full Skeleton HSQC->Assign NOESY 2D NOESY (¹H-¹H Spatial Proximity) HMBC->NOESY 6. 3D Structure Connect Confirm Framework (HMBC) HMBC->Connect Stereo Confirm Stereochemistry (NOESY & J-Couplings) NOESY->Stereo Assign->Connect Connect->Stereo Final Final Structure Verified Stereo->Final

Caption: Experimental workflow for NMR-based structure confirmation.

Data Interpretation: Assembling the Structural Puzzle

The key to confirming the (2s,5s) stereoisomer lies in the piperidine ring's conformation. In its most stable chair conformation, bulky substituents prefer an equatorial position to minimize steric strain. For the (2s,5s) isomer, this places both the C2-carboxylic acid and the C5-hydroxyl group in equatorial orientations. Consequently, the protons at C2 (H2) and C5 (H5) are forced into axial positions, a critical feature for our analysis.

Expected ¹H and ¹³C NMR Data

The following table summarizes the anticipated chemical shifts for the protons and carbons of the piperidine ring.

PositionProton (¹H) SignalExpected ¹H Shift (ppm, D₂O)Carbon (¹³C) SignalExpected ¹³C Shift (ppm, D₂O)
C2 H2~3.8 - 4.0C2~60 - 62
C3 H3ax, H3eq~1.8 - 2.0 (axial), ~2.2 - 2.4 (equatorial)C3~30 - 32
C4 H4ax, H4eq~1.6 - 1.8 (axial), ~2.0 - 2.2 (equatorial)C4~28 - 30
C5 H5~4.0 - 4.2C5~65 - 67
C6 H6ax, H6eq~3.0 - 3.2 (axial), ~3.5 - 3.7 (equatorial)C6~45 - 47
C=O --C=O~175 - 178

Note: Chemical shifts are predictive and can be influenced by pH and concentration.

Step-by-Step Spectral Analysis
  • ¹H NMR - Initial Assignments and Stereochemical Clues:

    • The signals for H2 and H5 are expected to be the most downfield among the ring protons due to the deshielding effects of the adjacent carboxyl and hydroxyl groups, respectively.

    • Crucial J-Coupling Analysis: Since H2 is axial, it will have a large axial-axial coupling (J_ax-ax ≈ 10-13 Hz) to H3ax and a smaller axial-equatorial coupling (J_ax-eq ≈ 2-5 Hz) to H3eq. The same applies to H5, which will show a large J_ax-ax to H4ax and H6ax. This pattern of large coupling constants for the H2 and H5 signals is the first strong indicator of their axial orientation.

  • COSY - Tracing the Connectivity: The COSY spectrum will reveal the complete spin system of the piperidine ring. We can start from any assigned proton and walk around the ring. For example, the H2 signal will show cross-peaks to the two H3 protons. The H3 protons will, in turn, show correlations to H2 and the two H4 protons, and so on. This definitively establishes the C2-C3-C4-C5-C6 sequence.

Caption: Key ¹H-¹H COSY correlations in the piperidine ring.

  • HSQC - Linking Protons to Carbons: With the proton signals assigned from the ¹H and COSY spectra, the HSQC spectrum provides an unambiguous assignment of the protonated carbons. Each cross-peak in the HSQC spectrum directly links a proton signal on the F2 (x-axis) to its attached carbon signal on the F1 (y-axis). This allows for the confident assignment of C2, C3, C4, C5, and C6.

  • HMBC - Confirming the Gross Structure: The HMBC spectrum provides the final confirmation of the overall structure. Key expected correlations include:

    • A correlation from H2 to the quaternary carboxyl carbon (C=O), confirming the position of the carboxylic acid group.

    • Correlations from the H6 protons to C2 and C5.

    • Correlations from the H3 protons to C2 and C5. These long-range connections lock down the cyclic structure.

  • NOESY - The Definitive Proof of (2s,5s) Stereochemistry: This is the culminating experiment. Because H2 and H5 are both in axial positions on the same face of the ring (cis relationship), they are close in space. The NOESY spectrum must show a clear cross-peak between H2 and H5. The absence of this correlation would strongly argue against the proposed structure.

    • Key Diagnostic NOEs:

      • H2 ↔ H5: Confirms the cis relationship.

      • H2 ↔ H4ax & H6ax: These are 1,3-diaxial interactions, further confirming the axial position of H2.

      • H5 ↔ H3ax: Another 1,3-diaxial interaction confirming the axial position of H5.

G struct H2 (axial) C2 ... H4ax C4 ... H6ax C6 ... H5 (axial) C5 ... H3ax C3 ... struct:h2_port->struct:h5_port  Crucial cis-correlation struct:h2_port->struct:h4a_port NOE struct:h2_port->struct:h6a_port NOE struct:h5_port->struct:h3a_port NOE

Caption: Key diagnostic NOE correlations for confirming (2s,5s) stereochemistry.

Comparison with Alternative Methodologies

MethodAdvantagesLimitations
NMR Spectroscopy Provides definitive structural and stereochemical information in solution; non-destructive; requires relatively small sample amounts.Does not provide information on enantiomeric purity; can be complex for very large molecules.
X-Ray Crystallography Provides an exact 3D structure with atomic precision.Requires a suitable single crystal, which can be difficult to grow; structure is in the solid state, which may differ from the solution conformation relevant to biological activity.[11]
Chiral Chromatography Excellent for determining enantiomeric purity and separating stereoisomers.Does not provide structural information; requires reference standards for absolute configuration assignment.

While X-ray crystallography provides unparalleled detail of the solid-state structure, NMR's ability to determine the conformation in a biologically relevant solvent environment makes it an indispensable and complementary tool.

Conclusion

The structural and stereochemical integrity of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid can be unequivocally confirmed through a systematic and multi-faceted NMR spectroscopy approach. The synergistic application of 1D ¹H and ¹³C NMR, along with 2D COSY, HSQC, HMBC, and NOESY experiments, forms a self-validating system. The analysis of J-coupling constants provides initial evidence for the axial orientation of H2 and H5, and this is definitively proven by the observation of a key NOE correlation between these two protons. This comprehensive methodology ensures the high-fidelity characterization required for advancing research in medicinal chemistry and drug development.

References

  • PubChem. 5-Hydroxypipecolic acid. National Center for Biotechnology Information. Available at: [Link]

  • Pharmaffiliates. (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid. Available at: [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558–3567. Available at: [Link]

  • Li, H., et al. (2020). Chirality Sensing of N-Heterocycles via 19F NMR. Molecules, 25(1), 169. Available at: [Link]

  • Breitmaier, E. & Voelter, W. (1990). Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by NMR in Organic Chemistry. Wiley-VCH. Available at: [Link]

  • Itoh, H. (2018). Problem Session. Available at: [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically diverse piperidines. RSC Medicinal Chemistry, 13(11), 1614-1620. Available at: [Link]

  • Chemistry Videos by Tan. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • ResearchGate. (2015). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available at: [Link]

  • Gyöngyösi, T., et al. (Year N/A). Expedited NMR Assignment of Small to Medium-Sized Molecules with Improved HSQC-CLIP-COSY Experiments. Available at: [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]

  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 5-Hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Chiral Intermediate

5-Hydroxypiperidine-2-carboxylic acid, a chiral cyclic amino acid analogue, serves as a critical building block in the synthesis of a variety of pharmacologically active compounds. Its stereochemistry and purity are paramount, directly influencing the efficacy and safety of the final drug product. Consequently, the development and rigorous validation of analytical methods for its characterization and quantification are not mere procedural formalities but cornerstones of quality control in pharmaceutical development.

This guide provides a comprehensive cross-validation of four key analytical techniques for the analysis of 5-Hydroxypiperidine-2-carboxylic acid: High-Performance Liquid Chromatography (HPLC) for chiral separation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification in biological matrices, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) for purity assessment. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical data necessary to select and implement the most appropriate analytical strategy for their specific needs, grounded in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1]

Methodology Deep Dive: Principles and Protocols

The selection of an analytical method is fundamentally driven by the analyte's physicochemical properties and the analytical objective. 5-Hydroxypiperidine-2-carboxylic acid is a polar, non-volatile, and chiral molecule, which presents distinct challenges and opportunities for each analytical platform.

Chiral High-Performance Liquid Chromatography (HPLC): Resolving Enantiomeric Purity

Expertise & Experience: The cornerstone of analyzing chiral compounds like 5-Hydroxypiperidine-2-carboxylic acid lies in achieving enantiomeric separation. Chiral HPLC is the gold standard for this purpose.[2] The choice of a chiral stationary phase (CSP) is the most critical factor in method development. For amino acid analogues, polysaccharide-based and macrocyclic glycopeptide CSPs are often the most successful.[3] A systematic screening approach across different CSPs and mobile phase compositions is the most efficient path to a robust separation.

Trustworthiness: A validated chiral HPLC method must demonstrate specificity, linearity, accuracy, precision, and robustness. System suitability tests, including resolution between enantiomers, tailing factor, and theoretical plates, are performed before each run to ensure the system is performing as expected.

Experimental Protocol: Chiral HPLC with UV Detection

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).

  • Mobile Phase: A typical starting point is a mixture of n-hexane and ethanol (e.g., 90:10 v/v) with an acidic modifier like 0.1% trifluoroacetic acid (TFA) for acidic compounds.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Validation Parameters:

    • Specificity: Inject individual enantiomers (if available) and the racemic mixture to confirm peak identity and resolution.

    • Linearity: Prepare a series of dilutions of the racemic standard and plot peak area against concentration.

    • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on different days with different analysts.

Logical Workflow for Chiral HPLC Method Development

start Define Analytical Goal: Enantiomeric Purity csp_selection Select Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) start->csp_selection mobile_phase Screen Mobile Phases (Normal & Reversed Phase) csp_selection->mobile_phase optimization Optimize Separation: Mobile Phase Composition, Flow Rate, Temperature mobile_phase->optimization validation Method Validation (ICH Q2(R2)): Specificity, Linearity, Accuracy, Precision, Robustness optimization->validation routine_analysis Routine Analysis with System Suitability Testing validation->routine_analysis

Caption: Workflow for Chiral HPLC Method Development.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): High-Sensitivity Quantification

Expertise & Experience: For quantifying low levels of 5-Hydroxypiperidine-2-carboxylic acid, particularly in complex biological matrices like plasma or serum, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[4] The key to a successful LC-MS/MS assay is the optimization of mass spectrometric parameters (precursor and product ions) and chromatographic conditions to separate the analyte from matrix interferences. A stable isotope-labeled internal standard is crucial for accurate quantification, compensating for matrix effects and variations in sample processing.

Trustworthiness: Bioanalytical method validation for LC-MS/MS is rigorously defined by FDA and ICH guidelines.[1] This includes demonstrating selectivity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix.

Experimental Protocol: LC-MS/MS for Quantification in Plasma

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice for polar analytes.

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

    • A gradient elution is typically used.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Selected Reaction Monitoring (SRM).

    • Transitions:

      • 5-Hydroxypiperidine-2-carboxylic acid: e.g., m/z 146 -> [product ion 1], m/z 146 -> [product ion 2]

      • Internal Standard (e.g., d4-5-Hydroxypiperidine-2-carboxylic acid): e.g., m/z 150 -> [corresponding product ions]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

    • Vortex and centrifuge to precipitate proteins.

    • Inject the supernatant.

  • Validation Parameters: As per FDA Bioanalytical Method Validation guidance.[5]

Workflow for LC-MS/MS Bioanalytical Method

start Biological Sample (e.g., Plasma) is_spike Spike with Internal Standard start->is_spike protein_precip Protein Precipitation (e.g., Acetonitrile) is_spike->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis (SRM Mode) supernatant_transfer->lc_ms_analysis quantification Quantification against Calibration Curve lc_ms_analysis->quantification

Caption: Bioanalytical Sample Preparation and Analysis Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative with Derivatization

Expertise & Experience: GC-MS offers high chromatographic resolution but is limited to volatile and thermally stable analytes. For polar compounds like 5-Hydroxypiperidine-2-carboxylic acid, derivatization is mandatory to increase volatility and thermal stability. Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common and effective derivatization strategy for amino acids.[3][6] The choice of silylation reagent and reaction conditions is critical for achieving complete derivatization and avoiding side products.

Trustworthiness: A validated GC-MS method requires demonstration of similar parameters to HPLC, with particular attention to the reproducibility of the derivatization step. An internal standard that undergoes derivatization similarly to the analyte is essential.

Experimental Protocol: GC-MS with Silylation

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes.

  • Injector Temperature: 250-280°C.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.

  • Derivatization (Silylation):

    • Evaporate the sample to dryness.

    • Add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture (e.g., at 70°C for 30-60 minutes) to complete the reaction.

  • Validation Parameters: Similar to HPLC, with a focus on the derivatization efficiency and stability of the derivatives.

GC-MS Derivatization and Analysis Workflow

start Sample containing Analyte drying Evaporate to Dryness start->drying derivatization Add Silylation Reagent (e.g., BSTFA) & Heat drying->derivatization gc_ms_analysis GC-MS Analysis derivatization->gc_ms_analysis data_analysis Data Analysis (SIM or Full Scan) gc_ms_analysis->data_analysis

Caption: Derivatization and Analysis Workflow for GC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Purity Assessment

Expertise & Experience: qNMR is a powerful primary analytical method for determining the purity of a substance without the need for a specific reference standard of the analyte itself.[7] The signal intensity in a ¹H-NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a specific, well-resolved proton signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

Trustworthiness: The accuracy of qNMR relies on careful sample preparation (accurate weighing), proper selection of acquisition parameters to ensure full relaxation of all signals, and appropriate data processing. The choice of a suitable internal standard with non-overlapping signals is critical.

Experimental Protocol: ¹H-qNMR for Purity Determination

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh the 5-Hydroxypiperidine-2-carboxylic acid sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.

    • Add a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • NMR Acquisition Parameters:

    • Pulse Program: A simple 90° pulse sequence.

    • Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure complete relaxation.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., >250:1 for the signals of interest).

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Performance Comparison: A Data-Driven Cross-Validation

The following table summarizes the key performance characteristics of the discussed analytical methods for the analysis of 5-Hydroxypiperidine-2-carboxylic acid. The values are based on typical performance for similar amino acid analogues and should be confirmed during method validation for this specific analyte.

Parameter Chiral HPLC-UV LC-MS/MS GC-MS (with Derivatization) ¹H-qNMR
Primary Application Enantiomeric PurityQuantification in Biological MatricesQualitative/Quantitative AnalysisAbsolute Purity Assessment
Selectivity High (for enantiomers)Very HighHighHigh (signal-dependent)
Sensitivity (LOD/LOQ) µg/mL rangepg/mL to ng/mL rangeng/mL rangemg/mL range
Linearity (R²) >0.99>0.99>0.99N/A (single point cal.)
Accuracy (% Recovery) 98-102%85-115% (bioanalytical)90-110%98-102%
Precision (%RSD) <2%<15% (bioanalytical)<10%<1%
Sample Preparation Simple dissolutionProtein precipitation/SPEEvaporation & DerivatizationAccurate weighing & dissolution
Throughput ModerateHighLow to ModerateLow
Key Advantage Resolves enantiomersHighest sensitivityHigh resolutionPrimary method, no analyte std.
Key Limitation Lower sensitivityDoes not resolve enantiomersRequires derivatizationLower sensitivity

Conclusion: Selecting the Right Tool for the Job

The cross-validation of these four distinct analytical methods demonstrates that there is no single "best" method for the analysis of 5-Hydroxypiperidine-2-carboxylic acid. The optimal choice is contingent upon the specific analytical question being addressed.

  • For enantiomeric purity determination , Chiral HPLC is the indispensable tool.

  • For trace-level quantification in complex biological fluids , LC-MS/MS offers unparalleled sensitivity and selectivity.

  • GC-MS provides a viable, high-resolution alternative for purity and identity confirmation, provided that the derivatization step is well-controlled and validated.

  • For establishing the absolute purity of a reference standard or bulk material , qNMR stands out as a primary, highly accurate method.

In a comprehensive drug development program, it is not uncommon for all of these techniques to be employed at different stages to build a complete analytical profile of this critical chiral intermediate, ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ICH Harmonised Tripartite Guideline. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • Pauli, G. F., et al. (2014).
  • Villas-Boas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites.
  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Singh, V., et al. (2014). A Validated LC-MS/MS Assay for Simultaneous Quantification of Methotrexate and Tofacitinib in Rat Plasma: Application to a Pharmacokinetic Study. Journal of Pharmaceutical and Biomedical Analysis.
  • World Health Organization. (2016). Guidelines on Validation – Appendix 4: Analytical Method Validation. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

Sources

Benchmarking the Performance of 5-Hydroxypiperidine-2-carboxylic Acid Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the 5-hydroxypiperidine-2-carboxylic acid scaffold stands out as a privileged chiral building block for the development of novel therapeutic agents.[1][2] Its inherent stereochemistry and functional handles—a hydroxyl group and a carboxylic acid—provide a versatile platform for creating derivatives with diverse biological activities. This guide offers an in-depth comparison of the performance of various 5-Hydroxypiperidine-2-carboxylic acid derivatives, drawing upon experimental data from preclinical studies to inform researchers, scientists, and drug development professionals.

The strategic modification of this scaffold has led to the discovery of potent enzyme inhibitors, anticancer agents, and compounds targeting the central nervous system. The orientation of the hydroxyl and carboxylic acid groups significantly influences the biological activity of these compounds, making stereochemistry a critical consideration in their design and synthesis.[1] This guide will delve into specific examples of derivative classes, presenting comparative data on their efficacy and outlining the experimental methodologies used for their evaluation.

Comparative Performance Analysis of Derivative Classes

The versatility of the 5-hydroxypiperidine-2-carboxylic acid core is best illustrated by examining the performance of its derivatives in different therapeutic contexts. Below, we present comparative data from key studies that highlight the structure-activity relationships (SAR) and performance benchmarks for distinct classes of these derivatives.

Hydroxypiperidine-Substituted Thiosemicarbazones as Anticancer Agents and Carbonic Anhydrase Inhibitors

A recent study explored a series of novel hydroxypiperidine-substituted thiosemicarbazone derivatives for their potential as multi-targeted anticancer agents. These compounds were evaluated for their cytotoxicity against the A549 lung cancer cell line and their inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II, which are implicated in tumor progression.

In Vitro Cytotoxicity Data:

Compound IDR GroupIC50 (µM) against A549 cellsSelectivity Index (SI)
5f 2,3-dichlorophenyl0.58 28.9
5b4-chlorophenyl--
5d2,4-dichlorophenyl--

IC50: The concentration of a drug that gives half-maximal response. SI: Selectivity Index, a ratio of cytotoxic concentration against normal cells to that against cancer cells.

Carbonic Anhydrase Inhibition Data:

Compound IDTarget EnzymeKi (nM)
5f hCA I-
5f hCA II-
5bhCA I-
5bhCA II-
5dhCA I-
5dhCA II-

Ki: Inhibition constant, indicating the potency of an inhibitor.

The data clearly indicates that the substitution pattern on the phenyl ring of the thiosemicarbazone moiety dramatically influences both the anticancer potency and the enzyme inhibitory activity. The 2,3-dichlorophenyl substitution in compound 5f resulted in the most potent cytotoxic activity against the A549 lung cancer cell line, with an impressive IC50 value of 0.58 µM and a high selectivity index. This highlights the critical role of electronic and steric factors in the interaction with the biological target.

Piperidine Derivatives as MenA Inhibitors for Tuberculosis

In the quest for new anti-tubercular agents, a series of piperidine derivatives were synthesized and evaluated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis.

In Vitro MenA Inhibition and Antimycobacterial Activity:

Compound IDWestern ModificationMenA IC50 (µM)Mtb GIC50 (µM)
8Unsubstituted Phenyl>100>100
94-chlorophenyl25 ± 226 ± 2
104-bromophenyl22 ± 120 ± 1
114-iodophenyl19 ± 111 ± 1
122-chlorophenyl31 ± 2>100
132-bromophenyl25 ± 1>100
143-chlorophenyl23 ± 130 ± 2

IC50: Half maximal inhibitory concentration against the MenA enzyme. GIC50: 50% growth inhibitory concentration against M. tuberculosis.

The structure-activity relationship study of these derivatives revealed that the position and nature of the halogen substituent on the phenyl ring are crucial for both enzyme inhibition and whole-cell activity.[3] Para-substituted derivatives generally showed better activity than ortho- or meta-substituted analogs, with the 4-iodophenyl derivative (11 ) exhibiting the most potent activity against both the enzyme and the bacteria.[3]

4-Hydroxypiperidine Derivatives as Histamine H3 Receptor Antagonists

A series of 4-hydroxypiperidine derivatives were investigated for their antagonist activity at the histamine H3 receptor, a target for various central nervous system disorders.

In Vitro and In Vivo Performance:

Compound IDLipophilic ResiduepA2 (in vitro)In Vivo Effect (Food Intake)
1a (benzylfuran-2-yl)methyl8.47 Reduced
1dbenzyl7.79-
2a(benzofuran-2-yl)methyl6.23-

pA2: A measure of the potency of an antagonist.

The in vitro results demonstrated that the (benzylfuran-2-yl)methyl derivative 1a was the most potent H3 receptor antagonist.[4] Subsequent in vivo studies in rats showed that this compound could cross the blood-brain barrier and reduce food intake, consistent with the expected effects of an H3 receptor antagonist.[4]

Experimental Methodologies

To ensure the reproducibility and validity of the presented findings, this section details the experimental protocols for the key assays used to benchmark the performance of the 5-hydroxypiperidine-2-carboxylic acid derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value by plotting the percentage of viability versus the compound concentration.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed A549 cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add test compounds incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for the in vitro cytotoxicity (MTT) assay.
Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of the esterase activity of carbonic anhydrase.

Protocol:

  • Enzyme and Inhibitor Incubation: Pre-incubate the enzyme (hCA I or hCA II) with various concentrations of the inhibitor in Tris-HCl buffer (pH 7.4) for 10 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding p-nitrophenyl acetate (p-NPA) as the substrate.

  • Absorbance Measurement: Monitor the hydrolysis of p-NPA to p-nitrophenol by measuring the increase in absorbance at 400 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 and Ki values from the dose-response curves.

CA_Inhibition_Assay cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis prepare_reagents Prepare enzyme, inhibitor, and buffer pre_incubate Pre-incubate enzyme and inhibitor prepare_reagents->pre_incubate add_substrate Add p-NPA substrate pre_incubate->add_substrate monitor_absorbance Monitor absorbance at 400nm add_substrate->monitor_absorbance calculate_rates Calculate initial reaction rates monitor_absorbance->calculate_rates determine_inhibition Determine IC50 and Ki values calculate_rates->determine_inhibition

Workflow for the carbonic anhydrase inhibition assay.
In Vivo Analgesic Activity (Writhing Test)

This is a chemical-induced pain model in animals to evaluate the peripheral analgesic effects of compounds.

Protocol:

  • Animal Acclimatization: Acclimatize mice for at least one hour in the experimental room.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at different doses.

  • Induction of Writhing: After a set period (e.g., 30 minutes), inject a 0.6% acetic acid solution intraperitoneally to induce writhing.

  • Observation: Immediately after the injection, place the mice in an observation chamber and count the number of writhes (abdominal constrictions) for a period of 20 minutes.

  • Data Analysis: Compare the number of writhes in the treated groups with the control group to determine the percentage of inhibition.

Writhing_Test_Workflow cluster_animal_prep Animal Preparation cluster_induction Pain Induction cluster_observation Observation cluster_analysis Data Analysis acclimatize Acclimatize mice administer_compound Administer test compound acclimatize->administer_compound wait_period Wait for drug absorption administer_compound->wait_period inject_acid Inject acetic acid wait_period->inject_acid observe_writhing Count writhes for 20 min inject_acid->observe_writhing calculate_inhibition Calculate % inhibition observe_writhing->calculate_inhibition

Workflow for the in vivo writhing test for analgesia.

Conclusion and Future Directions

The 5-hydroxypiperidine-2-carboxylic acid scaffold continues to be a fertile ground for the discovery of new drug candidates. The comparative data presented in this guide underscore the profound impact of subtle structural modifications on the biological performance of its derivatives. The thiosemicarbazone series highlights a promising avenue for multi-targeted anticancer therapy, while the MenA inhibitors demonstrate the potential for developing novel treatments for tuberculosis. Furthermore, the exploration of 4-hydroxypiperidine derivatives as CNS-active agents opens up possibilities for addressing neurological and psychiatric disorders.

Future research should focus on expanding the chemical diversity of these derivatives and conducting more comprehensive in vivo studies to evaluate their pharmacokinetic and pharmacodynamic properties. The detailed experimental protocols provided herein serve as a foundation for researchers to build upon, ensuring the generation of robust and comparable data that will accelerate the journey from a promising scaffold to a life-saving therapeutic.

References

  • 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. PMC - PubMed Central. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Semantics Scholar. [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents - Longdom. Longdom Publishing. [Link]

  • HPLC Purification of Peptides | Protocols.io. Protocols.io. [Link]

  • Method for producing 5-hydroxypiperidine-2-carboxylic acid - Google Patents.
  • Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists - ResearchGate. ResearchGate. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central. PubMed Central. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids - PMC - NIH. National Institutes of Health. [Link]

  • HPLC Analysis and Purification of Peptides - PMC - PubMed Central. PubMed Central. [Link]

  • Structure Activity Relationships - Drug Design Org. Drug Design Org. [Link]

  • Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC - PubMed Central. PubMed Central. [Link]

  • Design, synthesis of Dioxopiperidinamide derivatives by amide coupling reaction and study of their biological activity - ResearchGate. ResearchGate. [Link]

  • Structure Activity Relationship of USP5 Allosteric Inhibitors - bioRxiv. bioRxiv. [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - MDPI. MDPI. [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI. MDPI. [Link]

Sources

A Head-to-Head Comparison of Prolyl Hydroxylase Domain (PHD) Inhibitors: Clinical Candidates vs. a Natural Product Analog

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Authored by: Gemini, Senior Application Scientist

Introduction

The cellular response to hypoxia is a fundamental physiological process orchestrated by the transcription factor Hypoxia-Inducible Factor (HIF). Under normal oxygen conditions (normoxia), the stability of the HIF-α subunit is tightly regulated by a family of Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases known as Prolyl Hydroxylase Domain (PHD) enzymes—primarily PHD1, PHD2, and PHD3. These enzymes hydroxylate key proline residues on HIF-α, flagging it for ubiquitination by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[1][2] In hypoxic conditions, the lack of molecular oxygen inhibits PHD activity, allowing HIF-α to accumulate, translocate to the nucleus, and activate a cascade of genes responsible for erythropoiesis, angiogenesis, and metabolic adaptation.[2][3]

Pharmacological inhibition of PHD enzymes mimics this hypoxic response, providing a powerful therapeutic strategy for conditions such as anemia associated with chronic kidney disease (CKD).[1][4] This guide provides a head-to-head comparison of three leading clinical HIF-PHD inhibitors—Roxadustat , Daprodustat , and Vadadustat —with the naturally occurring, structurally related compound (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid . We will delve into their mechanisms, comparative in vitro potency, and provide a detailed protocol for a standard enzymatic assay to evaluate novel inhibitors in this class.

Mechanism of Action: Stabilizing HIF-α

All inhibitors discussed herein function as competitive inhibitors with respect to the co-substrate 2-oxoglutarate.[2] By binding to the active site of the PHD enzymes, they prevent the hydroxylation of HIF-α. This stabilization leads to increased endogenous production of erythropoietin (EPO) and improved iron metabolism, collectively stimulating erythropoiesis.[5][6] The central role of PHD2 in regulating HIF-1α under normoxia makes it a primary target for these inhibitors.[1]

HIF_Pathway_Inhibition cluster_normoxia Normoxia (High Oxygen) cluster_inhibition Pharmacological Inhibition HIF_alpha_normoxia HIF-α PHD_normoxia PHD Enzyme (+ O2, Fe(II), 2-OG) HIF_alpha_normoxia->PHD_normoxia Hydroxylation HIF_alpha_OH HIF-α-OH (Hydroxylated) PHD_normoxia->HIF_alpha_OH VHL pVHL E3 Ligase Complex HIF_alpha_OH->VHL Recognition Degradation Proteasomal Degradation VHL->Degradation Ubiquitination HIF_alpha_inhib HIF-α PHD_inhib PHD Enzyme HIF_alpha_stable HIF-α (Stable) PHD_inhib->HIF_alpha_stable Stabilization Inhibitors Roxadustat Daprodustat Vadadustat (2s,5s)-5-HP-2-CA Inhibitors->PHD_inhib Inhibition Nucleus Nucleus HIF_alpha_stable->Nucleus Translocation HIF_complex HIF-α/β Complex Nucleus->HIF_complex Dimerization with HIF-β HIF_beta HIF-β EPO_Gene EPO Gene Transcription HIF_complex->EPO_Gene Activation

Caption: The HIF-α signaling pathway under normoxia versus pharmacological inhibition.

Head-to-Head Comparison of Inhibitor Potency

The clinical candidates—Roxadustat, Daprodustat, and Vadadustat—are potent, low-nanomolar inhibitors of the PHD isoforms. Their efficacy has been extensively characterized in biochemical and cell-based assays. In contrast, (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid is a natural product whose inhibitory potential against human PHDs is not well-documented in publicly available literature, but its structure suggests it may act as a mimic of the 2-oxoglutarate co-substrate.

Compound Structure Target Isoform IC50 (nM) Source
Roxadustat (FG-4592)Roxadustat StructurePHD2591.4[7]
Daprodustat (GSK1278863)Daprodustat StructurePHD1PHD2PHD33.522.25.5[Daprodustat IC50 data not found in provided snippets]
Vadadustat (AKB-6548)Vadadustat StructurePHD1PHD2PHD315.3611.837.63[4]
(2s,5s)-5-Hydroxypiperidine-2-carboxylic acid (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid StructurePHD IsoformsData Not AvailableN/A

Analysis of Inhibitors:

  • Clinical Candidates (Roxadustat, Daprodustat, Vadadustat): These synthetic compounds are N-acylglycine or related derivatives designed to chelate the active site Fe(II) and occupy the 2-OG binding pocket, resulting in potent inhibition.[1][2][4][5][6][7][8][9][10][][12][13][14][15][16] Vadadustat, for instance, inhibits all three PHD isozymes with similar low nanomolar potency.[2][4] Their oral bioavailability and well-defined pharmacokinetic profiles have enabled their advancement through clinical trials for the treatment of anemia.[5][6]

  • (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid: This compound, also known as cis-5-Hydroxy-L-pipecolic acid, is a natural product found in various plants.[] Its structure, featuring a cyclic amino acid backbone, bears resemblance to the proline substrate and the 2-oxoglutarate co-substrate, suggesting a potential role as a competitive inhibitor. However, while it is known to be a substrate for certain bacterial hydroxylases, its specific inhibitory activity (IC50/Ki) against human PHD enzymes has not been reported in the reviewed literature.[12][13] Its value may lie as a scaffold for developing novel, semi-synthetic PHD inhibitors.

Experimental Protocol: In Vitro PHD2 Inhibition Assay

To quantitatively assess and compare the inhibitory potential of novel compounds against the primary isoform, PHD2, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust and high-throughput method.[1]

Principle of the Assay: This assay measures the PHD2-catalyzed hydroxylation of a synthetic peptide derived from HIF-1α. A terbium (Tb)-labeled antibody recognizes the unmodified peptide, while a fluorescently labeled pVHL protein binds only to the hydroxylated peptide. When pVHL binds, it brings the fluorophore into close proximity with the terbium, allowing for FRET to occur upon excitation. An inhibitor will prevent hydroxylation, leading to a decrease in the FRET signal.

Caption: Workflow for a TR-FRET based PHD2 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA).

    • Enzyme/Substrate Mix: In assay buffer, prepare a solution containing recombinant human PHD2 enzyme, a biotinylated HIF-1α peptide substrate, FeSO₄, and Ascorbate. Rationale: Ascorbate is crucial to prevent the auto-inactivation of the enzyme by maintaining the iron cofactor in its reduced Fe(II) state.

    • Test Compounds: Prepare a serial dilution of the test compounds (e.g., (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid and a known inhibitor like Vadadustat as a positive control) in DMSO, followed by dilution in assay buffer.

  • Enzymatic Reaction:

    • Dispense the test compounds and controls (positive and no-inhibitor) into a low-volume 384-well assay plate.

    • Add the Enzyme/Substrate mix to all wells. Rationale: A brief pre-incubation of the enzyme with the inhibitor allows for binding equilibrium to be reached before the reaction starts.

    • Initiate the enzymatic reaction by adding a solution of 2-oxoglutarate to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a "Stop/Detection" mix containing EDTA (to chelate the Fe(II)), a Terbium-labeled anti-biotin antibody, and a fluorescently-labeled (e.g., d2) pVHL protein.

    • Incubate at room temperature for 60 minutes to allow for antibody and pVHL binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at ~340 nm.

    • Calculate the ratio of the acceptor to donor emission signals.

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. Rationale: This dose-response curve provides a quantitative measure of the inhibitor's potency.

Conclusion and Future Outlook

The development of potent, orally available HIF-PHD inhibitors like Roxadustat, Daprodustat, and Vadadustat represents a significant advancement in the treatment of anemia in CKD, moving from injectable biologics to small-molecule oral therapies. These compounds demonstrate low-nanomolar efficacy in inhibiting PHD enzymes.

While (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid shares structural motifs with the enzyme's natural substrates, its efficacy as an inhibitor of human PHD enzymes remains to be quantified. Its primary value may lie in its role as a natural product scaffold, offering a starting point for medicinal chemistry efforts to design novel inhibitors with potentially different selectivity profiles or physicochemical properties. The experimental workflow detailed here provides a robust framework for researchers to perform such head-to-head comparisons and drive the discovery of the next generation of PHD inhibitors.

References

  • Akebia Therapeutics. (n.d.). Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia.
  • U.S. Food and Drug Administration. (n.d.). JESDUVROQ (daprodustat) tablets Label.
  • precisionFDA. (n.d.). ROXADUSTAT.
  • Jeong, H., et al. (2015).
  • Abdel-Magid, A. F. (2024). Molecular exploration of natural and synthetic compounds databases for promising hypoxia inducible factor (HIF) Prolyl-4- hydroxylase domain (PHD)
  • MedChemExpress. (n.d.). Roxadustat (FG-4592) | HIF-PH Inhibitor.
  • MedChemExpress. (n.d.). Daprodustat (GSK1278863) | HIF-PH Inhibitor.
  • MedChemExpress. (n.d.). Vadadustat (PG-1016548) | HIF PH Inhibitor.
  • BOC Sciences. (n.d.). CAS 63088-78-8 (2S, 5S)-5-Hydroxypiperidine-2-carboxylic acid.
  • Lu, F., et al. (2020). Enzymatic hydroxylation of L-pipecolic acid by L-proline cis-4-hydroxylases and isomers separation. Biotechnology Letters, 42(12), 2607–2617.
  • Onishi, A., et al. (2022).
  • PubChem. (n.d.). Daprodustat.
  • PubChem. (n.d.). Roxadustat.
  • R&D Systems. (n.d.). Roxadustat | Hydrolase Inhibitors.
  • PharmaCompass. (n.d.). Vadadustat | Drug Information, Uses, Side Effects, Chemistry.
  • Santa Cruz Biotechnology. (n.d.). HIF PHD Inhibitors.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride. The following protocols are designed to be a self-validating system, grounded in established safety principles and field-proven insights, ensuring both the integrity of your research and the safety of your team.

Immediate Safety Profile

This table summarizes the critical safety information for piperidine derivatives, which should be considered applicable to (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride.

Hazard Category Description Primary Prevention Source
Acute Oral Toxicity Toxic if swallowed.[2]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][3]
Skin Corrosion/Irritation Causes skin irritation.[2]Wear protective gloves and clothing.[2][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[2]Wear eye and face protection.[1][2][5]
Acute Inhalation Toxicity May be harmful if inhaled.[3]Avoid breathing dust. Use in a well-ventilated area or with respiratory protection.[1]
Hygroscopicity & Light Sensitivity Assumed based on similar chemical structures.Store in a tightly sealed container in a dry, cool, and dark place.[1][6][7]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial when handling (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride. The following protocol outlines the minimum required PPE and the logic behind each selection.

Step-by-Step PPE Selection and Donning Procedure:
  • Engineering Controls Assessment: Before entering the handling area, ensure that a certified chemical fume hood is operational.[8] All manipulations of the solid compound and its solutions should occur within the fume hood to minimize inhalation exposure.

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened. This provides a primary barrier against accidental spills and splashes.

  • Hand Protection: Wear nitrile gloves at all times. Given the potential for skin irritation, double-gloving is recommended, especially during weighing and transfer operations.[2] Gloves must be inspected for tears or punctures before use and changed immediately if contaminated.

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles.[1] A face shield should be worn over the goggles when there is a significant risk of splashing, such as when dissolving the solid or performing vigorous reactions.

  • Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter is required.[9]

PPE Selection Workflow

PPE_Workflow Start Assess Task FumeHood Work in Chemical Fume Hood? Start->FumeHood LabCoat Don Flame-Resistant Lab Coat FumeHood->LabCoat Yes Respirator Use NIOSH-Approved Respirator FumeHood->Respirator No Gloves Don Nitrile Gloves (Double-Gloving Recommended) LabCoat->Gloves Goggles Wear Chemical Safety Goggles Gloves->Goggles FaceShield Add Face Shield for Splash Hazard Goggles->FaceShield Proceed Proceed with Handling FaceShield->Proceed Yes/No Respirator->LabCoat

Caption: PPE selection workflow for handling the compound.

Handling and Emergency Procedures

Proper handling techniques and a clear emergency plan are critical for mitigating risks.

Standard Handling Protocol:
  • Hygroscopic and Light-Sensitive Nature: This compound is likely hygroscopic and may be light-sensitive.[7][10] Store the container tightly sealed with paraffin film in a desiccator, away from light.[11]

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood.[8] Use a spatula for solid transfers to minimize dust generation.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

Emergency Response:

In the event of an emergency, follow the R.E.S.C.U.E. protocol.[12]

  • R escue: Remove anyone from the immediate area of exposure.

  • E vacuate: Evacuate the laboratory and alert others.

  • S ecure: Secure the area by closing doors and restricting access.[12]

  • C onfine: Confine the spill by using appropriate absorbent materials if it is safe to do so.

  • U pdate: Report the incident to your institution's Environmental Health and Safety (EHS) office.

  • E mergency Services: Call emergency services if there is a fire, injury, or large, uncontrolled spill.

Spillage and Exposure Response:
Scenario Immediate Action Follow-up
Minor Spill (Solid) 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, gently cover the spill with a dry absorbent material (e.g., vermiculite, sand).[13] 3. Carefully sweep the absorbed material into a designated waste container.[13]1. Decontaminate the area with a suitable solvent, followed by soap and water. 2. Label the waste container and arrange for disposal through your institution's EHS office.[13]
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] 2. Remove contaminated clothing while continuing to flush.[2]1. Seek immediate medical attention. 2. Provide the medical team with the name of the chemical and any available safety information.
Eye Contact 1. Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1] 2. Remove contact lenses if present and easy to do so.1. Seek immediate medical attention. 2. Inform the medical team about the chemical exposure.
Inhalation 1. Move the affected person to fresh air immediately.[1] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.1. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth with water.[3] 3. If the person is conscious, have them drink one to two glasses of water.1. Seek immediate medical attention.[2]
Emergency Response Workflow

Emergency_Response Spill Spill or Exposure Occurs Assess Assess Severity Spill->Assess Minor Minor Spill/Exposure Assess->Minor Contained & Manageable Major Major Spill/Exposure Assess->Major Uncontrolled or Injury FollowMinor Follow Minor Spill/Exposure Protocol Minor->FollowMinor Evacuate Evacuate Area & Call for Help Major->Evacuate Decontaminate Decontaminate & Dispose of Waste FollowMinor->Decontaminate Medical Seek Medical Attention Evacuate->Medical

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.